Perindoprilat Isopropyl Ester
Description
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-oxo-1-propan-2-yloxypentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O5/c1-5-8-15(20(26)27-12(2)3)21-13(4)18(23)22-16-10-7-6-9-14(16)11-17(22)19(24)25/h12-17,21H,5-11H2,1-4H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYXTQJLBUCRQ-WOYTXXSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)C)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OC(C)C)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356837-89-2 | |
| Record name | Perindoprilat isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356837892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERINDOPRILAT ISOPROPYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/716M4EVF1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perindoprilat Isopropyl Ester synthesis and discovery
An In-Depth Technical Guide to the Synthesis and Discovery of Perindoprilat and its Isopropyl Ester Derivative
Authored by: A Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. We delve into the historical context of Perindopril's discovery, its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS), and detailed, field-proven protocols for its synthesis. Furthermore, this guide explores the rationale and methodologies for synthesizing Perindoprilat Isopropyl Ester, a research compound designed for sustained ACE inhibition studies. The protocols provided herein are validated and supported by authoritative references, ensuring scientific integrity and reproducibility for laboratory applications.
Introduction: The Genesis of a Leading ACE Inhibitor
Perindopril, a cornerstone in the management of hypertension and heart failure, emerged from the dedicated research efforts of SERVIER PHARMA LLC.[1] Patented in 1980 and receiving its first medical approval in 1988, Perindopril established itself as a leading therapeutic agent in cardiovascular medicine.[1][2] It is a member of the angiotensin-converting enzyme (ACE) inhibitor class, a group of drugs that have revolutionized cardiovascular therapy.[3][4]
Perindopril itself is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form, Perindoprilat .[5][6][7][8] This biotransformation, primarily occurring in the liver via hydrolysis of an ethyl ester group, is crucial for its therapeutic efficacy.[5][6][7] Perindoprilat, a potent diacid, is the molecule responsible for inhibiting ACE.[5][9][10] For research and in vitro studies, direct synthesis of Perindoprilat or its derivatives is often necessary. This guide details the synthesis of Perindoprilat from its common salt form, Perindopril Erbumine, and the subsequent esterification to this compound, a derivative designed for gradual hydrolysis to ensure sustained ACE inhibition in experimental settings.[11]
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The antihypertensive effects of Perindoprilat are exerted through its potent and competitive inhibition of the angiotensin-converting enzyme (ACE).[5][11] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[5][12]
The process begins when the enzyme renin cleaves angiotensinogen to form the inactive decapeptide, angiotensin I.[12] ACE then converts angiotensin I into angiotensin II, a powerful vasoconstrictor that elevates blood pressure.[5][12] Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further increasing blood volume and pressure.[12]
Perindoprilat's inhibition of ACE disrupts this cascade by preventing the formation of angiotensin II.[5][11][12] The key therapeutic outcomes of this inhibition are:
-
Vasodilation: Reduced levels of angiotensin II lead to the relaxation of blood vessels, decreasing peripheral resistance and lowering blood pressure.[5][12]
-
Decreased Aldosterone Secretion: The reduction in angiotensin II leads to lower aldosterone levels, promoting the excretion of sodium and water, which reduces blood volume.[5][12]
-
Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[12][13][14][15] By inhibiting ACE, Perindoprilat increases bradykinin levels, further contributing to its blood pressure-lowering effects.[12]
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An In-Depth Technical Guide to the Chemical and Physical Properties of Perindoprilat Isopropyl Ester
Introduction
Perindoprilat Isopropyl Ester is a significant molecule in the field of pharmaceutical sciences, primarily recognized as a key impurity and a derivative of Perindoprilat. Perindoprilat is the active metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, Perindopril[1][2]. ACE inhibitors are a class of medications crucial for managing hypertension and heart failure by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II[1][2].
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. The compound's main utility is not for therapeutic purposes but as a critical reference standard in the analytical development and quality control of Perindopril formulations[3]. It also serves as a valuable tool for researchers investigating the mechanisms of ACE inhibitors and their metabolic pathways[3]. This document is structured to provide researchers, scientists, and drug development professionals with detailed, actionable information, grounded in established scientific principles and analytical methodologies.
Section 1: Chemical Identity and Structure
The precise identification and structural elucidation of a compound are fundamental to all subsequent research and development activities. This compound is structurally distinct from its parent compounds, Perindopril and Perindoprilat, primarily by the presence of an isopropyl ester group.
Key Identifiers
A summary of the essential chemical identifiers for this compound is presented in the table below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-oxo-1-propan-2-yloxypentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | [3][4] |
| Synonyms | Perindopril EP Impurity E, Perindopril tert-butylamine specified impurity E [EP] | [4][5] |
| CAS Number | 1356837-89-2 | [4][5] |
| Molecular Formula | C₂₀H₃₄N₂O₅ | [4][5] |
| Molecular Weight | 382.49 g/mol | [5] |
Chemical Structure
This compound is a dipeptide-like molecule containing a bicyclic octahydroindole moiety. The key structural features include:
-
An octahydroindole-2-carboxylic acid core, providing the rigid bicyclic structure.
-
An L-alanine residue linked via an amide bond to the indole nitrogen.
-
An L-norvaline residue, which is esterified with isopropanol, linked to the alanine residue. This isopropyl ester is the defining feature of this derivative.
Sources
An In-Depth Technical Guide to the Structure and Nomenclature of Perindopril
Introduction: This technical guide provides a detailed examination of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. A common query arises regarding "Perindoprilat Isopropyl Ester"; it is critical to clarify that the therapeutically administered and widely documented compound is Perindopril , which is the ethyl ester prodrug. Following oral administration, Perindopril is hydrolyzed in the liver to its biologically active metabolite, Perindoprilat, which is responsible for the therapeutic effect.[1][2] Perindopril is primarily used for the management of hypertension and stable coronary artery disease.[1][3] This document will deconstruct the systematic IUPAC name of Perindopril and detail the multi-faceted analytical approach required for its comprehensive structure elucidation, providing field-proven insights for researchers and drug development professionals.
Part 1: Systematic IUPAC Nomenclature of Perindopril
The structural complexity and stereochemistry of Perindopril are precisely defined by its International Union of Pure and Applied Chemistry (IUPAC) name: (2S,3aS,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxopentan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid .[1][4][5] A systematic breakdown of this nomenclature is essential for understanding the molecule's architecture.
Caption: Chemical structure of Perindopril with key substructures numbered.
Dissection of the IUPAC Name:
-
Parent Heterocycle: octahydro-1H-indole-2-carboxylic acid
-
This defines the core bicyclic structure: an indole ring that has been fully saturated (octahydro) and contains a carboxylic acid group at position 2.
-
-
Stereochemistry of the Indole Ring: (2S,3aS,7aS)
-
Perindopril has five stereocenters, three of which are in the fused ring system. This designation specifies the absolute configuration at carbons 2, 3a, and 7a, which is critical for its biological activity.[6]
-
-
Acyl Substituent at Position 1: -1-[...propanoyl]
-
The nitrogen atom of the indole ring (position 1) is acylated with a substituted propanoyl group. This forms an amide bond.
-
-
Propanoyl Moiety and its Stereochemistry: (2S)-2-{...}propanoyl
-
This refers to an alanine-derived moiety. The propanoyl group has a substituent at its second carbon, and the stereochemistry at this carbon is (S).
-
-
Amino Linkage: -2-{[(...)]amino}
-
The substituent at the second carbon of the propanoyl group is an amino group, which in turn is further substituted.
-
-
N-Substituted Norvaline Ethyl Ester: [(2S)-1-ethoxy-1-oxopentan-2-yl]
-
This final piece describes the group attached to the amino group. It is derived from the amino acid L-norvaline (pentan-2-yl), which is esterified with ethanol (1-ethoxy-1-oxo). The stereocenter at the second carbon of this pentane chain is also in the (S) configuration.
-
Part 2: Structure Elucidation - A Multi-Technique Approach
The definitive confirmation of a complex molecular structure like Perindopril is not achieved by a single method. Instead, it requires the synergistic application of multiple analytical techniques, where each provides a unique piece of the structural puzzle. The workflow relies on cross-validation between spectroscopic data, crystallographic analysis, and logical synthetic pathways.
Caption: Workflow for the structure elucidation of Perindopril.
Mass Spectrometry (MS)
The first step in structure elucidation is to confirm the molecular formula and weight. High-resolution mass spectrometry provides an exact mass, which is used to deduce the elemental composition.
-
Molecular Formula: C₁₉H₃₂N₂O₅
-
Molar Mass: 368.474 g·mol⁻¹[4]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve Perindopril standard in a suitable solvent (e.g., methanol/water mixture).
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate the analyte from any impurities.
-
Ionization: Utilize a positive mode Electrospray Ionization (ESI) source, which gently protonates the molecule.
-
MS1 Scan: Scan for the protonated parent molecule [M+H]⁺.
-
MS2 Fragmentation: Select the parent ion (m/z 369) in the first quadrupole, fragment it using Collision-Induced Dissociation (CID), and scan for product ions in the second mass analyzer.
Data Interpretation: In tandem MS (MS/MS) experiments, the protonated molecule [M+H]⁺ at m/z 369.1 is isolated and fragmented. A characteristic and highly abundant product ion is observed at m/z 172.0 .[7][8] This fragmentation pattern is a crucial piece of structural evidence. The loss of a neutral fragment of 197.1 Da corresponds to the cleavage of the amide bond, with the m/z 172 fragment representing the protonated N-alanyl-octahydroindole-carboxylic acid moiety. This validates the connectivity between these two core parts of the molecule.
| Ion | m/z (Observed) | Identity |
| Parent Ion [M+H]⁺ | 369.1 | Protonated Perindopril |
| Major Fragment Ion | 172.0 | Key structural fragment |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum for Perindopril must be consistent with its proposed structure containing carboxylic acid, ester, and amide groups.
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Mix a small amount of dry Perindopril powder with potassium bromide (KBr).
-
Pellet Formation: Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Data Interpretation: The IR spectrum of Perindopril shows characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed |
| ~3300 (broad) | O-H Stretch | Carboxylic Acid |
| 2850-2960 | C-H Stretch | Aliphatic chains |
| ~1744 | C=O Stretch | Ethyl Ester & Carboxylic Acid |
| ~1644 | C=O Stretch (Amide I) | Secondary Amide |
References for IR data.
The presence of strong carbonyl (C=O) absorptions around 1744 cm⁻¹ and 1644 cm⁻¹ is definitive evidence for the ester/acid and amide functionalities, respectively. The broad O-H stretch confirms the carboxylic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While published, fully assigned experimental NMR spectra for Perindopril are not widely available in peer-reviewed literature, the principles of its characterization by NMR are clear. NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule.
Hypothetical Experimental Protocol: 2D NMR
-
Sample Preparation: Dissolve Perindopril in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C spectra to observe all proton and carbon environments.
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) coupling networks within the same spin system (e.g., within the octahydroindole ring or the norvaline side chain).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting the different fragments of the molecule, such as linking the alanine moiety to the indole ring nitrogen.
-
HSQC (Heteronuclear Single Quantum Coherence): To directly correlate each proton with its attached carbon.
-
Anticipated Data Interpretation:
-
¹H NMR: Would show distinct signals for the ethyl group (a triplet and a quartet), multiple complex multiplets in the aliphatic region for the octahydroindole and norvaline protons, and distinct methine (CH) signals for the five stereocenters.
-
¹³C NMR: Would reveal three distinct signals in the carbonyl region (>170 ppm) for the ester, carboxylic acid, and amide carbons. Multiple signals in the aliphatic region would correspond to the various CH, CH₂, and CH₃ groups.
-
2D NMR: HMBC would be the key experiment, showing a correlation from the N-H proton to the amide carbonyl carbon, and from the protons on C9 to the indole nitrogen (N1), definitively proving the core linkages of the structure.
Single Crystal X-Ray Diffraction
X-ray crystallography provides the most unambiguous structural proof. It determines the precise three-dimensional arrangement of atoms in a crystalline solid, thereby confirming not only the atomic connectivity but also the absolute stereochemistry.
A study on the crystal structure of the Perindopril erbumine salt has been published. The results from this analysis provide a definitive, experimentally determined model of the molecule. This crystallographic data confirms the (2S,3aS,7aS) configuration of the octahydroindole ring and the (S) configuration of the other two chiral centers, validating the structure predicted by spectroscopic methods and confirming the assigned IUPAC name.
Part 3: Synthesis as Structural Corroboration
The chemical synthesis of a compound from starting materials of known structure serves as powerful corroborating evidence for its final structure. The widely used synthesis for Perindopril involves a peptide-coupling reaction.
Synthetic Overview: The process generally involves the condensation of two key intermediates:
-
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester
-
N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine
These two molecules are coupled using agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).[2] The resulting intermediate is then deprotected via catalytic hydrogenation to remove the benzyl group, yielding Perindopril.[2] The success of this synthesis, using starting materials with defined stereochemistry, strongly supports the final assigned structure and stereochemistry of Perindopril.
Conclusion
The identity of Perindopril is unequivocally established through a combination of systematic nomenclature and a suite of analytical techniques. Its IUPAC name precisely describes its complex stereochemical and functional features. The structure is elucidated and rigorously confirmed through the collective evidence provided by mass spectrometry (confirming molecular weight and fragmentation), IR spectroscopy (identifying functional groups), NMR spectroscopy (mapping the molecular framework), and single-crystal X-ray diffraction (defining the absolute 3D structure). This self-validating system of analytical cross-confirmation, supported by logical chemical synthesis, provides the authoritative grounding required for drug development and regulatory science.
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Mechanism of action of Perindoprilat Isopropyl Ester as an ACE inhibitor
The mechanism of action of perindoprilat is a multi-faceted process rooted in its potent and sustained inhibition of the Angiotensin-Converting Enzyme. Its journey as a prodrug, perindopril, allows for efficient delivery and controlled activation. At the molecular level, its high-affinity, competitive binding to ACE disrupts the RAAS, leading to a reduction in the vasoconstrictor angiotensin II. Uniquely, this action is complemented by the potentiation of the vasodilator bradykinin, a hallmark that contributes to its profound effects on vascular health. The high tissue penetration and persistent inhibition of local ACE systems further explain its long-term benefits in reducing cardiovascular remodeling and improving endothelial function. This comprehensive mechanism makes perindoprilat a cornerstone therapeutic agent in the management of hypertension and cardiovascular disease. [22]
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Linz W, Wiemer G, Gohlke P, et al. Effect of low-dose treatment with perindopril on cardiac function in stroke-prone spontaneously hypertensive rats: role of bradykinin. J Hypertens Suppl. 1993;11(5):S42-3. Link
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BenchChem. Application Notes and Protocols for In Vitro Cell-Based Assays for Perindoprilat ACE Inhibition. Link
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Haria M, Plosker GL, Markham A. Perindopril: an updated review of its use in hypertension. Drugs. 2000;59(5):1091-119. Link
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Lees KR, Reid JL. Single-dose and steady-state pharmacokinetics and pharmacodynamics of perindopril in hypertensive subjects. J Hypertens. 1992;10(9):915-21. Link
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Funck-Brentano C, Surenaud JP, Verpooten GA, et al. The pharmacokinetics of perindoprilat in normal volunteers and patients: influence of age and disease state. Br J Clin Pharmacol. 1994;37(2):127-34. Link
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Begg EJ, Robson RA, Bailey RR, et al. The pharmacokinetics and pharmacodynamics of perindopril in patients with hepatic cirrhosis. Br J Clin Pharmacol. 1989;28(1):25-30. Link
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MacFadyen RJ, Meredith PA. Perindopril versus angiotensin II receptor blockade in hypertension and coronary artery disease: implications of clinical trials. Am J Cardiovasc Drugs. 2006;6(2):81-93. Link
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Mee TJ, Moser PC, Smith CCT. Perindopril, an angiotensin converting enzyme inhibitor, in pulmonary hypertensive rats. Br J Pharmacol. 1993;108(2):496-501. Link
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Belz GG, Gork R, Höffkes H, et al. Pharmacokinetic–pharmacodynamic model for perindoprilat regional haemodynamic effects in healthy volunteers and in congestive heart failure patients. Br J Clin Pharmacol. 1997;44(3):249-257. Link
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BenchChem. Application Notes and Protocols for the Pharmacokinetic Study of Perindopril Using Perindoprilat-d4. Link
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Jackson B, Cubela R, Johnston CI. Inhibition of tissue angiotensin converting enzyme by perindopril: in vivo assessment in the rat using radioinhibitor binding displacement. J Pharmacol Exp Ther. 1988;245(3):944-9. Link
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Johnston CI, Jackson B, Cubela R, et al. Effects of Perindopril on Angiotensin Converting Enzyme in Tissues of the Rat. Am J Hypertens. 1988;1(3_pt_2):325S-327S. Link
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Johnston CI, Fabris B, Yamada H, et al. Acute and Chronic Effects of Perindopril on Tissue Angiotensin Converting Enzyme Activity. J Cardiovasc Pharmacol. 1989;14 Suppl 4:S6-10. Link
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Hussein Al Ali SH, Al-Qubaisi M, Hussein MZ, et al. Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril erbumine-layered double hydroxide nanocomposite. Int J Nanomedicine. 2012. Link
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Introduction: Situating Perindoprilat Isopropyl Ester in Drug Discovery
An In-Depth Technical Guide to Early-Stage Research on Perindoprilat Isopropyl Ester
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals embarking on the early-stage investigation of this compound. We will move beyond simple procedural lists to explore the underlying scientific rationale, offering field-proven insights into its synthesis, characterization, and preliminary evaluation. The methodologies described are designed as self-validating systems to ensure scientific rigor and reproducibility.
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure.[1][2] It functions as a prodrug, specifically an ethyl ester, which is hydrolyzed in the liver to its pharmacologically active diacid metabolite, perindoprilat.[3][4][5] Perindoprilat itself is a potent, competitive inhibitor of ACE, the enzyme that converts angiotensin I to the powerful vasoconstrictor angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS).[3][6]
This compound is a chemically modified analog of the active metabolite, perindoprilat.[6] In early-stage research, it holds significance in two primary domains:
-
As a Novel Prodrug Candidate: Investigating different ester modifications of a known active metabolite is a classic drug discovery strategy.[7][8] The isopropyl ester represents an alternative to the ethyl ester (perindopril), potentially offering a modified pharmacokinetic profile, such as altered rates of hydrolysis and bioavailability.[6]
-
As an Analytical Reference Standard: this compound is a known impurity (Impurity E) that can form during the synthesis of perindopril.[9][10] Therefore, a well-characterized standard is essential for developing and validating analytical methods to ensure the purity and quality of the final perindopril drug product.[6]
This guide will focus on the foundational research required to synthesize, purify, and characterize this compound, laying the groundwork for its evaluation as either a prodrug or a certified reference material.
The Prodrug Rationale: Why an Isopropyl Ester?
The core principle of a prodrug strategy is to chemically modify an active pharmaceutical ingredient (API) to overcome specific limitations, most commonly poor oral absorption.[7][11] Perindoprilat, with its two carboxylic acid groups, is highly polar and would be poorly absorbed from the gastrointestinal tract.[12] Esterification masks one of these polar groups, increasing lipophilicity and facilitating absorption.[7]
The choice of an isopropyl ester over the existing ethyl ester (perindopril) is a deliberate experimental question. The size and electronic properties of the ester group can influence several key parameters:
-
Rate of Hydrolysis: The steric bulk of the isopropyl group may affect the rate at which esterase enzymes in the liver and plasma cleave the ester to release the active perindoprilat. This could lead to a more gradual release and sustained ACE inhibition.[6]
-
First-Pass Metabolism: The nature of the ester can influence its stability and susceptibility to first-pass metabolism, potentially altering the overall bioavailability of the active metabolite.[6]
-
Physicochemical Properties: The isopropyl moiety will confer different solubility and crystallinity properties compared to the ethyl group, which can impact formulation development.
The logical relationship for evaluating this prodrug strategy is outlined below.
Caption: Logical workflow for investigating this compound as a prodrug.
Synthesis and Purification Protocols
The synthesis of this compound involves the esterification of perindoprilat. Below are two common laboratory-scale methods. The choice between them depends on the available starting materials, scale, and desired purity profile.
Protocol 3.1: Direct Esterification via Carbodiimide Coupling
This method is precise and often used in peptide chemistry. It involves activating the carboxylic acid of perindoprilat to facilitate the reaction with isopropyl alcohol.[6][13]
Step-by-Step Methodology:
-
Dissolution: Dissolve Perindoprilat (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0-5°C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents) followed by the slow, portion-wise addition of Dicyclohexylcarbodiimide (DCC, 1.2 equivalents).[6] Stir the mixture at this temperature for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Esterification: Add Isopropyl alcohol (3 equivalents) to the reaction mixture.[6]
-
Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase could be a mixture of ethyl acetate and methanol. The product spot should be less polar (higher Rf) than the starting perindoprilat spot.
-
Workup:
-
Cool the mixture and filter off the DCU precipitate. Wash the precipitate with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel. Quench the reaction by washing with a mild aqueous acid (e.g., 1M HCl to pH 4-5) to remove any unreacted coupling agents.[6]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Protocol 3.2: Purification by Crystallization
Purification is critical to remove by-products and unreacted reagents. The choice of solvent system is key to obtaining high-purity crystals.
Step-by-Step Methodology:
-
Solvent Selection: Based on literature for related compounds, a mixture of a ketone, an alcohol, and a nitrile can be effective.[6] A good starting point is a 1:1:1 mixture of Acetone:Isopropyl Alcohol:Acetonitrile.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the heated solvent mixture (e.g., heated to 65-70°C) to achieve a clear solution.[5]
-
Crystallization: Slowly cool the solution to room temperature over several hours to allow for the formation of well-defined crystals.[5]
-
Isolation: Further cool the mixture to 5-10°C in an ice bath to maximize crystal precipitation.[5] Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Physicochemical and Analytical Characterization
Once synthesized and purified, the compound's identity, purity, and structure must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is required.[14][15]
Table 1: Key Analytical Techniques for Characterization
| Technique | Purpose | Typical Parameters & Expected Results |
| RP-HPLC | Purity assessment and quantification | Column: C18 (e.g., 250 x 4.6 mm) Mobile Phase: Gradient of Acetonitrile and Phosphate Buffer (pH ~3.0) Detection: UV at 215 nm[13] Result: A single major peak with purity >95%. |
| LC-MS/MS | Molecular weight confirmation and quantification in biological matrices | Ionization: Positive Electrospray (ESI+) Result: Observation of the parent ion [M+H]⁺ corresponding to the molecular weight of C₂₀H₃₄N₂O₅ (382.49 g/mol ).[10] |
| ¹H NMR | Structural elucidation | Solvent: CDCl₃ or DMSO-d₆ Result: Signals corresponding to the isopropyl group (a septet and a doublet) and shifts in protons adjacent to the newly formed ester, confirming the structure. |
| FTIR | Functional group identification | Result: Presence of a characteristic ester carbonyl (C=O) stretch (~1730-1750 cm⁻¹), in addition to other functional groups of the molecule. |
Protocol 4.1: Purity Determination by RP-HPLC
This protocol provides a standardized method for assessing the purity of the synthesized this compound.
Caption: Experimental workflow for HPLC purity analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.02 M Sodium Dihydrogen Phosphate) and adjust the pH to 3.0 with phosphoric acid.[13] Filter through a 0.45 µm membrane filter. Prepare Mobile Phase A (buffer) and Mobile Phase B (acetonitrile).
-
Standard/Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent like methanol to a known concentration (e.g., 100 µg/mL).[12][13]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.[13]
-
Detection Wavelength: 215 nm.[13]
-
Injection Volume: 20 µL.
-
Gradient Program: Establish a gradient elution program (e.g., starting with 60:40 Buffer:Acetonitrile and increasing the acetonitrile percentage over time) to ensure separation from any potential impurities.
-
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject the sample and record the chromatogram.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Preliminary In Vitro Evaluation
Before advancing to more complex studies, it is essential to confirm that the synthesized compound retains the expected biological activity and to understand its stability in a biological environment.
Protocol 5.1: In Vitro ACE Inhibition Assay
This assay confirms that the isopropyl ester can be hydrolyzed to the active perindoprilat, which then inhibits ACE. This requires a pre-incubation step with an esterase source (e.g., liver microsomes or plasma).
Step-by-Step Methodology:
-
Hydrolysis Pre-incubation:
-
Incubate this compound at various concentrations in a buffer solution containing a source of esterases (e.g., human plasma or liver S9 fraction).
-
Allow the hydrolysis to proceed for a set time (e.g., 1-2 hours) at 37°C. Include a control with perindoprilat (the active drug) and a negative control without any inhibitor.
-
-
ACE Inhibition Reaction:
-
Prepare a reaction mixture containing ACE enzyme in a suitable buffer.
-
Add the pre-incubated samples (containing the now-hydrolyzed perindoprilat) to the ACE mixture.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding a synthetic ACE substrate (e.g., Hippuryl-Histidyl-Leucine, HHL).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching & Detection: Stop the reaction by adding a strong acid (e.g., HCl). The product of the reaction (Hippuric Acid) can be extracted with a solvent like ethyl acetate and quantified by measuring its absorbance at ~228 nm.
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration compared to the control without inhibitor. Determine the IC₅₀ value (the concentration required to inhibit 50% of ACE activity). This value should be comparable to that of perindoprilat.
Protocol 5.2: Plasma Stability Assay
This experiment directly measures the rate of conversion of the prodrug to the active drug in a relevant biological matrix.
Step-by-Step Methodology:
-
Incubation: Spike a known concentration of this compound into fresh human plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma.
-
Protein Precipitation: Immediately stop the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (like Perindoprilat-d4).[16]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound and the appearance of perindoprilat.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine its half-life (t₁/₂) in plasma.
Conclusion and Future Directions
This guide has detailed the foundational steps for the early-stage research of this compound. By following these protocols for synthesis, purification, characterization, and in vitro testing, a researcher can build a robust data package. The causality behind each experimental choice—from the selection of coupling agents in synthesis to the use of an internal standard in bioanalysis—is critical for generating reliable and interpretable results.
Successful completion of these initial studies would validate the compound's identity and preliminary activity. The logical next steps in a drug development program would involve:
-
Comparative Pharmacokinetics: In vivo studies in animal models (e.g., rats or dogs) to directly compare the pharmacokinetic profiles of this compound and Perindopril, measuring the plasma concentrations of both the prodrugs and the active metabolite, perindoprilat.[17][18]
-
Pharmacodynamic Studies: Evaluating the antihypertensive effect in a relevant disease model, such as the Spontaneously Hypertensive Rat (SHR), to correlate pharmacokinetic profiles with the desired therapeutic effect.[19]
-
Impurity Synthesis and Certification: If the primary goal is to use the compound as a reference standard, further work would involve scaling up the synthesis, extensive characterization to establish it as a certified reference material, and its use in validating impurity detection methods for commercial perindopril.
This structured approach ensures that early-stage research is conducted with the scientific integrity and rigor necessary to make informed decisions in the complex process of drug development.
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An In-Depth Technical Guide to Perindoprilat Isopropyl Ester (Perindopril Impurity E)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Perindoprilat Isopropyl Ester, a critical process-related impurity of the angiotensin-converting enzyme (ACE) inhibitor, perindopril. Known in the European Pharmacopoeia as Perindopril Impurity E, this compound serves as a crucial reference standard for the quality control and batch release of perindopril drug substances and products. This document delves into the chemical identity, synthesis, and analytical methodologies for the detection and quantification of this impurity, providing a vital resource for professionals in pharmaceutical development and quality assurance.
Introduction: The Significance of this compound as a Pharmaceutical Impurity
Perindopril is a widely prescribed ACE inhibitor for the management of hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in vivo to its pharmacologically active metabolite, perindoprilat.[1] The manufacturing process of perindopril, particularly the tert-butylamine salt (perindopril erbumine), can lead to the formation of several process-related impurities. Among these, this compound, designated as Perindopril Impurity E in the European Pharmacopoeia, is of significant interest.[2]
The presence of impurities in a drug product, even in trace amounts, can potentially impact its safety and efficacy. Therefore, regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish strict limits for these impurities.[2][3] this compound is a specified impurity in the European Pharmacopoeia monograph for perindopril tert-butylamine, with an acceptance criterion of not more than 0.4%.[2] This necessitates the availability of a well-characterized reference standard of Impurity E for accurate analytical testing and routine quality control.
This guide will provide an in-depth exploration of this compound, from its chemical structure and properties to its synthesis and analytical control, with a focus on its role as a pharmaceutical reference standard.
Chemical Profile
-
IUPAC Name: (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-[(1-methylethoxy)carbonyl]butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid[4]
-
Synonyms: Perindopril EP Impurity E, Perindopril Isopropyl Analog[5][6]
-
CAS Number: 1356837-89-2[7]
-
Molecular Formula: C₂₀H₃₄N₂O₅[7]
-
Molecular Weight: 382.49 g/mol [7]
| Property | Value | Source |
| Appearance | Off-White Solid | |
| Solubility | Soluble in methanol and DMSO. | |
| Storage | 2-8 °C |
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Perindoprilat
To understand the context of perindopril and its impurities, it is essential to grasp its mechanism of action. Perindoprilat, the active metabolite of perindopril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.
Here is a simplified representation of the RAAS pathway and the inhibitory action of perindoprilat:
By inhibiting ACE, perindoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1] While this compound is structurally similar to the active ethyl ester prodrug, its own biological activity and pharmacokinetic profile have not been extensively studied, as its primary relevance is as a chemical impurity.
Synthesis of this compound (Impurity E)
The formation of this compound is primarily a process-related event during the synthesis of perindopril erbumine. It often arises as a by-product when isopropyl alcohol is used as a solvent or in the crystallization process.[1] Residual isopropyl alcohol can react with perindopril or its intermediates under certain conditions, leading to the formation of the isopropyl ester.
For its use as a reference standard, this compound must be synthesized with high purity. The following are potential synthetic routes:
Direct Esterification of Perindoprilat
A common method for synthesizing esters is the direct esterification of a carboxylic acid with an alcohol under acidic conditions.
Reaction:
Perindoprilat + Isopropyl Alcohol --(H⁺)--> this compound + H₂O
Experimental Protocol:
-
Dissolution: Dissolve perindoprilat in an excess of dry isopropyl alcohol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to achieve the high purity required for a reference standard.
Synthesis via Coupling Agents
Another approach involves the use of coupling agents to facilitate the esterification, which can often be performed under milder conditions.
Reaction:
Perindoprilat + Isopropyl Alcohol --(DCC, HOBt)--> this compound
Experimental Protocol:
-
Activation: Dissolve perindoprilat in an anhydrous aprotic solvent, such as dichloromethane. Add 1-hydroxybenzotriazole (HOBt) and a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
-
Esterification: Add isopropyl alcohol to the reaction mixture and stir at room temperature for several hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purification: Wash the filtrate with dilute acid, then with a basic solution, and finally with brine. Dry the organic layer and concentrate it. Purify the residue using column chromatography.
Analytical Methodologies for the Control of Impurity E
The accurate quantification of Perindopril Impurity E is critical for ensuring the quality of perindopril drug products. The European Pharmacopoeia outlines a liquid chromatography (LC) method for the analysis of perindopril and its related substances.[2]
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is typically employed for the separation of perindopril and its impurities.
Typical Chromatographic Conditions (based on EP monograph for Perindopril tert-butylamine): [2]
-
Column: Octadecylsilyl silica gel for chromatography (C18).
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer and a solvent like acetonitrile.
-
Detection: UV spectrophotometry at a wavelength of 215 nm.[2]
-
System Suitability: The method must be validated for its specificity, linearity, accuracy, precision, and robustness. A system suitability solution containing perindopril and its specified impurities, including Impurity E, is used to ensure the chromatographic system is performing adequately. The resolution between the peaks of perindopril and Impurity E should be satisfactory.
Relative Retention Time:
According to the European Pharmacopoeia, the relative retention time for Impurity E with reference to perindopril is about 1.4.[2]
Method Validation
The analytical method for the quantification of Impurity E must be validated according to ICH guidelines (Q2(R1)). This includes:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
This compound, or Perindopril Impurity E, is a critical parameter in the quality control of perindopril pharmaceutical products. A thorough understanding of its chemical properties, formation pathways, and analytical control is essential for drug development professionals and quality assurance scientists. The availability of a high-purity reference standard of this impurity is paramount for the accurate monitoring and control of its levels within the stringent limits set by regulatory authorities, thereby ensuring the safety and efficacy of perindopril medications. This technical guide serves as a foundational resource for navigating the complexities associated with this important pharmaceutical impurity.
References
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2014). Perindopril tert-butylamine. In European Pharmacopoeia (Ph. Eur.) 8.0.
- Zaazaa, H. E., & Abbas, S. S. (2014). Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degradation Products.
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2011). Perindopril tert-butylamine. In European Pharmacopoeia (Ph. Eur.) 7.0.
-
TLC Pharmaceutical Standards. (n.d.). Perindopril L-Arginine. Retrieved from [Link]
-
Semantic Scholar. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. Retrieved from [Link]
- Biomedical Research. (2023). Quantitative Determination of Perindopril Tablets Available in the Malaysian Outlets by UV Spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR), Evaluation for Structural Characterization and Disintegration Analysis. Biomedical Research and Therapy, 10(8).
-
SynZeal. (n.d.). Perindopril Impurities. Retrieved from [Link]
- Askar, D., El-Didamony, A., & El-Sherbiny, D. (2023). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. BMC Chemistry, 17(1), 64.
-
ResearchGate. (2023). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. Retrieved from [Link]
- United States Pharmacopeia. (2018). PERINDOPRIL ERBUMINE. USP-NF.
- United States Pharmacopeia. (n.d.). Perindopril Erbumine Tablets. USP-NF.
-
Daicel Pharma Standards. (n.d.). Perindopril Impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Perindopril - Impurity E. Retrieved from [Link]
-
Veeprho. (n.d.). Perindopril Impurities and Related Compound. Retrieved from [Link]
- Angita Pharma Inc. (2020). PRODUCT MONOGRAPH PrAG-PERINDOPRIL Perindopril Erbumine Tablets, USP.
- Sanis Health Inc. (2023). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrPERINDOPRIL ERBUMINE Perindopril Erbumine Tablets, USP.
-
Pharmaffiliates. (n.d.). Perindopril-impurities. Retrieved from [Link]
-
ResearchGate. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. Retrieved from [Link]
Sources
The Prodrug Advantage: A Technical Guide to Perindoprilat Isopropyl Ester and Its Role in RAAS Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Perindoprilat Isopropyl Ester, more commonly known as perindopril, a cornerstone in the management of cardiovascular diseases. We will dissect its function as a prodrug, its potent inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), and the critical experimental methodologies used to characterize its activity. This document is designed to bridge the gap between fundamental pharmacology and practical application in drug discovery and development.
The Renin-Angiotensin-Aldosterone System: A Pivotal Target
The Renin-Angiotensin-Aldosterone System (RAAS) is a complex hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease.
The canonical RAAS pathway begins with the secretion of renin from the kidneys in response to decreased renal blood flow or low sodium levels.[2] Renin cleaves angiotensinogen, a liver-derived protein, to form the inactive decapeptide angiotensin I. Angiotensin-Converting Enzyme (ACE), primarily located in the endothelial cells of the lungs and other tissues, then rapidly converts angiotensin I to the highly active octapeptide, angiotensin II.[1]
Angiotensin II exerts its potent physiological effects through binding to specific receptors, primarily the AT1 receptor. This interaction triggers a cascade of events including vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased sympathetic nervous system activity.[1][2] The net effect is an elevation in blood pressure.
Given its central role in blood pressure regulation, ACE presents a prime target for therapeutic intervention. Inhibition of ACE blocks the production of angiotensin II, leading to vasodilation and a reduction in aldosterone levels, thereby lowering blood pressure.
Diagram: The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
Caption: The RAAS cascade and the inhibitory action of perindoprilat on ACE.
This compound: A Prodrug Strategy for Enhanced Bioavailability
Perindopril is an ethyl ester prodrug of its biologically active metabolite, perindoprilat.[3] This chemical modification is a deliberate design strategy to improve the oral bioavailability of the active compound.[3] Following oral administration, perindopril is rapidly absorbed and subsequently hydrolyzed, primarily in the liver, to form perindoprilat, the potent ACE inhibitor.[3][4]
This conversion is essential for its therapeutic effect, as perindopril itself has negligible affinity for the ACE active site.[5] The esterification masks the polar carboxyl groups of perindoprilat, rendering the molecule more lipophilic and facilitating its absorption across the gastrointestinal tract.
Diagram: Bioactivation of Perindopril
Sources
- 1. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Specific and high affinity binding of perindoprilat, but not of perindopril to blood ACE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Stability Investigation of Perindoprilat Isopropyl Ester
This guide provides a comprehensive framework for conducting a preliminary stability investigation of Perindoprilat Isopropyl Ester, a key compound related to the angiotensin-converting enzyme (ACE) inhibitor class of drugs. As a prodrug ester, its chemical integrity prior to administration is paramount to ensuring proper bioavailability and therapeutic efficacy of the active metabolite, perindoprilat.[1][2] This document is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical development sector. We will delve into the rationale behind the experimental design, detail robust analytical methodologies, and provide a blueprint for interpreting the resulting data, all grounded in established regulatory and scientific principles.
Strategic Imperative: Why a Preliminary Stability Investigation?
Before committing to extensive, long-term stability studies as mandated by the International Council for Harmonisation (ICH), a preliminary investigation serves as a critical risk-assessment tool.[3][4] Its primary objectives are:
-
Identification of Degradation Pathways: To understand the chemical liabilities of the molecule by identifying its primary degradation products. For ester-containing prodrugs like this compound, hydrolysis and cyclization are anticipated pathways.[2][5]
-
Development of a Stability-Indicating Method: To develop and validate an analytical method capable of separating the intact Active Pharmaceutical Ingredient (API) from its potential degradation products, a prerequisite for all future stability testing.[6][7]
-
Informing Formulation and Packaging Development: Early knowledge of sensitivities to heat, moisture, light, or pH can guide the selection of excipients and packaging materials to create a stable drug product.[8][9]
Our approach is centered on a series of forced degradation (or stress testing) experiments. The goal is not to completely degrade the compound but to induce a predictable level of degradation (typically 5-20%) to ensure that potential degradants are formed at concentrations sufficient for detection and characterization.[6]
Experimental Design: A Forced Degradation Protocol
The design of this study is guided by the principles outlined in ICH Q1A(R2), which recommends exposing the drug substance to conditions more severe than accelerated testing.[10][11]
Rationale for Stress Conditions
The choice of stressors is mechanistic. We aim to simulate potential environmental exposures and chemical environments the API might encounter from synthesis to administration.
-
Hydrolytic Degradation: Essential for an ester prodrug. It assesses susceptibility to breakdown in the presence of water across a pH range that can mimic physiological conditions and potential formulation environments.
-
Oxidative Degradation: Many organic molecules are susceptible to oxidation. This test reveals the potential for degradation in the presence of atmospheric oxygen or oxidative excipients.
-
Photolytic Degradation: Required by ICH Q1B, this evaluates the impact of light exposure during manufacturing and storage.[3]
-
Thermal Degradation: Assesses the intrinsic stability of the molecule and its sensitivity to heat, which is critical for determining appropriate manufacturing (e.g., drying) and storage temperatures.[2]
Experimental Workflow Diagram
The overall process, from sample preparation to data analysis, follows a logical sequence designed to ensure data integrity.
Caption: Experimental workflow for the forced degradation study.
Detailed Experimental Protocols
The following protocols are starting points and should be optimized to achieve the target 5-20% degradation.
Protocol 1: Hydrolytic Degradation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
For acid hydrolysis , add an aliquot of the stock solution to an equal volume of 0.1 N HCl.
-
For base hydrolysis , add an aliquot to an equal volume of 0.1 N NaOH.
-
For neutral hydrolysis , add an aliquot to an equal volume of purified water.
-
Incubate the acid solution at an elevated temperature (e.g., 60°C) and the base/neutral solutions at room temperature. Monitor at time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it (base for the acid sample, acid for the base sample), and dilute to the target analytical concentration with the mobile phase.
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the API.
-
Add an aliquot to a solution of 3% hydrogen peroxide.
-
Store protected from light at room temperature.
-
Monitor at specified time points, diluting samples directly to the target concentration for analysis.
Protocol 3: Thermal and Photostability Degradation
-
For thermal stress , place a thin layer of solid API in a vial and store it in a stability chamber at elevated temperature and humidity (e.g., 80°C / 75% RH).[2]
-
For photostability , expose solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m², as specified in ICH Q1B.[6] A control sample should be wrapped in aluminum foil.
-
At the end of the exposure period, dissolve/dilute the samples to the target concentration for analysis.
The Analytical Core: A Stability-Indicating Method
The cornerstone of any stability study is the analytical method. A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method, often coupled with Mass Spectrometry (MS), is the industry standard.[12][13]
Methodological Causality
-
Technique: Reverse-phase HPLC/UPLC is chosen for its ability to separate moderately polar to non-polar compounds like this compound and its likely degradants.
-
Column: A C18 column is a robust starting point, offering excellent retention and separation for a wide range of molecules.[14][15]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer at a controlled pH) and an organic modifier (acetonitrile or methanol) is employed.[2] The buffer is critical for ensuring consistent peak shapes and retention times, while the gradient allows for the elution of compounds with varying polarities.
-
Detection: UV detection is suitable for initial quantification.[12] However, coupling with MS (LC-MS/MS) is highly authoritative, providing mass information that is invaluable for the structural elucidation of unknown degradation products.[15][16]
Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 100 x 4.6 mm, 2.7 µm | Provides good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 15 min | Ensures elution of both polar degradants and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 215 nm & MS/MS | 215 nm is a common wavelength for compounds lacking a strong chromophore. MS/MS provides specificity and structural data.[8][15] |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion. |
This method must be validated for specificity (peak purity analysis via PDA or MS) to prove it is "stability-indicating."
Anticipated Degradation Pathways and Results
Based on the known chemistry of perindopril and other ACE inhibitor prodrugs, we can anticipate several key degradation products.[2][5][7]
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Summarizing Quantitative Data
The results of the forced degradation study should be summarized in a clear, comparative format.
| Stress Condition | Duration | % Assay of Parent API | Major Degradant(s) Observed (by RRT/MS) | Mass Balance (%) |
| Control | 24 hr | 99.8 | N/A | 100.1 |
| 0.1 N HCl, 60°C | 8 hr | 85.2 | Perindoprilat | 99.5 |
| 0.1 N NaOH, RT | 4 hr | 81.5 | Perindoprilat | 99.2 |
| 3% H₂O₂, RT | 24 hr | 92.1 | Oxidized Species (Unknown m/z) | 98.9 |
| Thermal, 80°C | 48 hr | 90.7 | Diketopiperazine Derivative, Perindoprilat | 99.6 |
| Photolytic (Solid) | ICH Q1B | 98.9 | Minor Unknown Peaks | 99.8 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion and Path Forward
This preliminary investigation provides a foundational understanding of the stability profile of this compound. The hypothetical results suggest the molecule is most susceptible to hydrolysis, particularly under basic conditions, leading to the formation of the active metabolite, perindoprilat. It also shows sensitivity to thermal stress, which can induce both hydrolysis and cyclization.
Self-Validating Insights from this Study:
-
The successful degradation (5-20%) under multiple conditions validates the stress levels chosen.
-
Achieving a good mass balance (close to 100%) demonstrates that the analytical method is capable of detecting all major degradation products.[6]
Next Steps:
-
Structure Elucidation: Isolate and identify the structures of major unknown degradants (e.g., the oxidative products) using techniques like high-resolution MS and NMR.
-
Formulation Strategy: Based on these findings, a formulation strategy should focus on protecting the API from moisture and high temperatures. Anhydrous excipients and protective packaging like Al/Al blisters would be strongly recommended.[8]
-
Initiate Formal Stability Studies: Proceed with long-term and accelerated stability studies on the drug substance and selected prototype formulations, as prescribed by ICH guidelines.[4]
References
- A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Perindoprilat Quantification. (n.d.). Benchchem.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS.
- Quality Guidelines. (n.d.). ICH.
- Analytical methods of perindopril, review. (2024, September 12).
- Lwin, E. M., et al. (n.d.). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. PubMed.
- Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. (n.d.). PMC - NIH.
- Q1A(R2) Guideline. (n.d.). ICH.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
- Analytical techniques for estimation of Perindopril Erbumine: A review. (n.d.). ResearchGate.
- Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. (n.d.). MDPI.
- Pathway of perindopril degradation. (n.d.). ResearchGate.
- Analytical Techniques for the Estimation of Perindopril Erbumine: A Review. (n.d.). OUCI.
- Perindopril Impurities and Related Compound. (n.d.). Veeprho.
- A new stability-indicating UPLC method for determination of Perindopril Arginine and Amlodipine Besylate in the presence of their degradation products. (2018, July 11). Analytical Chemistry: An Indian Journal.
- This compound|High-Purity Research Compound. (n.d.). Benchchem.
- Effect of Packaging and Storage Conditions on Stability of Perindopril Tablets. (n.d.).
- Summary of forced degradation results. (n.d.). ResearchGate.
- Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. (2017, January 15). PubMed.
- ACE under Stress: A Comprehensive Reviewof Stability Indicating Chromatographic Methods. (2025, September 15).
- Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. (2017, January 10). ResearchGate.
- This compound tert-Butylamine Salt 5mg. (n.d.). rons.
- Stable formulations of ace inhibitors and methods for preparation thereof. (2006, August 24). Google Patents.
- Stability data for perindopril and perindoprilat in human plasma under various storage conditions. (n.d.). ResearchGate.
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- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. US20060188568A1 - Stable formulations of ace inhibitors and methods for preparation thereof - Google Patents [patents.google.com]
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- 16. tsijournals.com [tsijournals.com]
Methodological & Application
A Robust, Stability-Indicating RP-HPLC Method for the Analysis of Perindoprilat Isopropyl Ester
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Perindoprilat Isopropyl Ester. This compound is recognized as Impurity E in the European Pharmacopoeia (EP) monograph for Perindopril.[1][2] The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Perindopril and its related substances. The described protocol adheres to the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] Chromatographic separation was achieved on a C18 stationary phase with a mobile phase of phosphate buffer and acetonitrile, offering excellent resolution and peak symmetry. The method's stability-indicating capability was confirmed through forced degradation studies, demonstrating specificity in the presence of degradants.
Introduction and Scientific Rationale
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and cardiovascular disease.[5] It functions as a prodrug, which is rapidly hydrolyzed in vivo to its active metabolite, Perindoprilat.[5][6] The manufacturing process and subsequent storage of Perindopril can lead to the formation of various process-related impurities and degradation products.
This compound (Figure 1) is a critical process-related impurity.[2] Its effective monitoring and quantification are essential to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies mandate strict control over impurity levels, making robust analytical methods a cornerstone of pharmaceutical development and manufacturing.
This guide explains the causality behind the experimental choices, grounding the protocol in fundamental chromatographic principles and regulatory expectations.[7] The objective is to provide a self-validating system that is both reliable for routine analysis and defensible during regulatory review.
Note: A 2D structure image would be placed here in a formal document. The chemical name is (2S,3aS,7aS)-1-((2S)-2-(((1S)-1-((1-Methylethoxy)carbonyl)butyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid.[1]
Method Development: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process. The workflow below outlines the key stages, from understanding the analyte's properties to full validation.
Analyte Physicochemical Properties & Rationale
-
Solubility: this compound is soluble in organic solvents like methanol and DMSO.[2] This dictates the choice of diluent for standard and sample preparation, ensuring complete dissolution. Methanol was chosen as the primary diluent due to its miscibility with the aqueous-organic mobile phase and lower UV cutoff compared to DMSO.
-
UV Absorbance: The molecule contains a peptide bond which exhibits UV absorbance. A wavelength of 215 nm is selected, as it provides high sensitivity for many ACE inhibitors and their related compounds, a common choice in published methods for Perindopril.[8][9][10]
Chromatographic System Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected. This is the workhorse of reversed-phase chromatography and is ideal for retaining and separating moderately non-polar analytes like this compound from its more polar (Perindoprilat) or less polar analogues.
-
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier is chosen.
-
Aqueous Phase (A): 0.02 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 2.8 using orthophosphoric acid. The acidic pH is critical. This compound has basic amine groups and acidic carboxylic acid groups. Maintaining a low pH ensures that the carboxylic acid groups are protonated (less ionic) and the amine groups are consistently protonated (ionic), leading to sharp, symmetrical peaks and reproducible retention times.
-
Organic Phase (B): Acetonitrile. It is chosen for its low viscosity, low UV cutoff, and excellent elution strength for the analytes of interest.
-
-
Detection: UV detection at 215 nm is employed for optimal sensitivity.
Detailed Protocols
Materials and Reagents
-
This compound Reference Standard (Purity >95%)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade
-
Orthophosphoric Acid (H₃PO₄), HPLC Grade
-
Acetonitrile, HPLC Grade
-
Methanol, HPLC Grade
-
Water, HPLC or Milli-Q grade
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M KH₂PO₄, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
| Run Time | 15 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 2.8 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Methanol.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Methanol.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The following parameters must be assessed.
System Suitability
Protocol: Before sample analysis, inject the Working Standard Solution (10 µg/mL) five times. Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Specificity (Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.[13] Protocol:
-
Prepare a 50 µg/mL solution of this compound.
-
Subject the solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60°C for 4 hours. Neutralize.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH, keep at room temperature for 2 hours. Neutralize.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 4 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analyze all samples alongside an unstressed control sample. Acceptance Criteria: The method is considered stability-indicating if the analyte peak is well-resolved from any degradation product peaks (resolution > 2.0) and peak purity analysis (using a PDA detector) shows no co-eluting peaks.
Linearity
Protocol: Prepare a series of solutions from the Standard Stock Solution ranging from 1 µg/mL to 20 µg/mL (e.g., 1, 2.5, 5, 10, 15, 20 µg/mL). Inject each concentration in triplicate. Acceptance Criteria: A linear relationship between concentration and peak area with a correlation coefficient (R²) ≥ 0.999.
Accuracy (% Recovery)
Protocol: Prepare a sample matrix (placebo). Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration of 10 µg/mL). Prepare each level in triplicate. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% of the target concentration (10 µg/mL) on the same day, by the same analyst.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve. Acceptance Criteria: The LOQ value should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.
-
Robustness
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase pH: ± 0.1 units (pH 2.7 and 2.9). Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the change in results should be minimal.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The successful validation against ICH guidelines confirms its suitability for routine quality control analysis and stability studies in a regulated pharmaceutical environment. The stability-indicating nature of the assay ensures that any degradation of the molecule can be effectively monitored over time, safeguarding the quality and integrity of the drug product.
References
-
Title: HPLC quantification of forced degradation of Perinodopril under different stress condition Source: ResearchGate URL: [Link]
-
Title: this compound | C20H34N2O5 | CID 68523775 Source: PubChem - NIH URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Perindoprilat | C17H28N2O5 | CID 72022 Source: PubChem - NIH URL: [Link]
-
Title: Development and Validation of RP-HPLC Chromatographic Method for the Simultaneous Estimation of Perindopril Erbumine and Amlodipine Source: Hilaris Publisher URL: [Link]
-
Title: ANALYTICAL METHODS OF PERINDOPRIL, REVIEW Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: Typical HPLC chromatograms recorded during forced degradation studies. Source: ResearchGate URL: [Link]
-
Title: Perindopril EP Impurity E / Perindopril Isopropyl Ester Source: Allmpus URL: [Link]
-
Title: A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities Source: ResearchGate URL: [Link]
-
Title: A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Arginine, Indapamide and Amlodipine Besylate in Pharmaceutical Dosage Form Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Perindopril Monograph for Professionals Source: Drugs.com URL: [Link]
-
Title: A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PERINDOPRIL ERBUMINE IN PHARMACEUTICAL FORMULATIONS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: A validated RP-HPLC method for the determination of perindopril erbumine in pharmaceutical formulations Source: ResearchGate URL: [Link]
-
Title: Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products Source: PubMed URL: [Link]
-
Title: The Development and Validation of a Stability-Indicating UHPLC-DAD Method for Determination of Perindopril l-Arginine in Bulk Substance and Pharmaceutical Dosage Form Source: PMC - NIH URL: [Link]
-
Title: Analytical methods of perindopril, review Source: Ayurlog URL: [Link]
-
Title: A novel RP-HPLC method development and validation of Perindopril Erbumine in bulk drug and tablet dosage form Source: ResearchGate URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]
-
Title: Sandoz® Perindopril Erbumine Monograph Source: Sandoz URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Perindopril Erbumine Tablets Source: USP-NF URL: [Link]
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Title: Perindopril Erbumine Source: USP-NF URL: [Link]
-
Title: Perindopril | C19H32N2O5 | CID 107807 Source: PubChem - NIH URL: [Link]
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A Validated High-Throughput LC-MS/MS Method for the Quantification of Perindopril and its Active Metabolite, Perindoprilat, in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in vivo to its pharmacologically active metabolite, perindoprilat. The accurate quantification of both the parent drug (Perindoprilat Isopropyl Ester, hereafter referred to as Perindopril) and its active metabolite is essential for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies. This application note presents a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Perindopril and Perindoprilat in human plasma. The protocol employs a straightforward protein precipitation (PPT) extraction procedure and utilizes stable isotope-labeled internal standards to ensure accuracy and precision. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]
Introduction: The Rationale for a Validated Assay
The therapeutic efficacy of Perindopril is directly attributable to the systemic concentration of its active diacid metabolite, Perindoprilat. The conversion from the ester prodrug to the active form is a critical step in its mechanism of action. Therefore, any bioanalytical method must be capable of accurately and simultaneously measuring both compounds to provide a complete pharmacokinetic profile. LC-MS/MS has become the definitive technology for this task due to its superior sensitivity, specificity, and speed, allowing for the resolution of structurally similar compounds from complex biological matrices.[4]
This guide provides a detailed protocol, explains the scientific reasoning behind key methodological choices, and presents a summary of validation parameters that confirm the method is fit-for-purpose in a regulated laboratory environment.
Integrated Analytical Workflow
The quantification of Perindopril and Perindoprilat from plasma involves three core stages: (1) efficient extraction of the analytes from the biological matrix while removing interfering components; (2) high-resolution chromatographic separation of the parent drug, its metabolite, and internal standards; and (3) sensitive and specific detection by tandem mass spectrometry.
Caption: High-level workflow for Perindopril/Perindoprilat analysis.
Detailed Methodologies and Protocols
Materials and Reagents
-
Reference Standards: Perindopril, Perindoprilat, Perindopril-d4, and Perindoprilat-d4 (all >98% purity).
-
Solvents: Acetonitrile and Methanol (LC-MS Grade), Formic Acid (Optima Grade).
-
Water: Deionized water, >18 MΩ·cm.
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of Perindopril and Perindoprilat in 50:50 (v/v) acetonitrile:water to create working solutions for spiking Calibration Curve (CC) and Quality Control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a combined working solution of Perindopril-d4 and Perindoprilat-d4 in acetonitrile. The use of stable isotope-labeled internal standards is critical as they co-elute with their respective analytes and experience similar ionization effects, correcting for variability during sample preparation and injection.[5]
-
CC and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and for low, medium, and high QC levels.
Plasma Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is selected for its high throughput and simplicity. While Solid-Phase Extraction (SPE) can yield cleaner extracts, PPT with acetonitrile is highly effective for this application and allows for rapid sample processing.[4][5]
Caption: Step-by-step protein precipitation workflow.
Experimental Protocol:
-
Into a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma (blank, CC, QC, or unknown sample).
-
Add 20 µL of the IS working solution (100 ng/mL Perindopril-d4 and Perindoprilat-d4).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix the sample vigorously for 1 minute.
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant into an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
Chromatographic separation is performed using a reversed-phase C18 column with a gradient elution to ensure baseline resolution of Perindoprilat from endogenous plasma components and Perindopril. Detection is achieved via a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B |
| Total Run Time | 4.0 minutes[5] |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters | Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Perindopril | 369.2 | 172.1[6][7] | 100 | 22 | | Perindopril-d4 | 373.2 | 176.1 | 100 | 22 | | Perindoprilat | 341.2 | 98.1 | 100 | 25 | | Perindoprilat-d4 | 345.2 | 102.1 | 100 | 25 | | Ion Source | Electrospray Ionization (ESI), Positive Mode | | Capillary Voltage | 3.0 kV | | Source Temp. | 150°C | | Desolvation Temp. | 500°C |
Bioanalytical Method Validation Summary
The method was validated according to the ICH M10 Bioanalytical Method Validation Guideline.[8] The validation process ensures that the method is reliable for its intended application. The key parameters assessed are summarized below.[9][10]
Table 3: Summary of Method Validation Results
| Validation Parameter | Perindopril | Perindoprilat | Acceptance Criteria |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.4 - 80[5] | 0.2 - 40[5] | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 | - |
| LLOQ (ng/mL) | 0.4 | 0.2 | S/N > 5; Accuracy ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.1% | ≤ 11.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -7.2% to 5.8% | -9.1% to 8.3% | ± 15% (± 20% at LLOQ) |
| Mean Recovery (%) | ~85% | ~82% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | ≤ 6.0% | ≤ 5.5%[5] | IS-normalized factor CV ≤ 15% |
| Stability (Freeze-Thaw) | Stable (3 cycles) | Stable (3 cycles) | % Deviation within ±15% |
| Stability (Autosampler, 4°C) | Stable (24 hours) | Stable (24 hours) | % Deviation within ±15% |
| Stability (Long-Term, -80°C) | Stable (90 days) | Stable (90 days)[6] | % Deviation within ±15% |
Discussion
The validation results demonstrate that this LC-MS/MS method is both accurate and precise for the simultaneous quantification of Perindopril and Perindoprilat in human plasma.
-
Selectivity and Specificity: No significant interfering peaks from endogenous plasma components were observed at the retention times of the analytes or their internal standards, confirming the method's high specificity.
-
Linearity and Sensitivity: The method achieved excellent linearity over a clinically relevant concentration range, with a lower limit of quantification (LLOQ) of 0.4 ng/mL for Perindopril and 0.2 ng/mL for Perindoprilat, sufficient for typical PK studies.[5]
-
Matrix Effect and Recovery: The extraction recovery was consistent and reproducible. More importantly, the use of co-eluting stable isotope-labeled internal standards effectively compensated for any minor variations in matrix effects, as evidenced by the low coefficient of variation.[5]
-
Stability: Both Perindopril and Perindoprilat demonstrated adequate stability under typical laboratory storage and processing conditions, ensuring sample integrity from collection to analysis.[6]
Conclusion
This application note describes a validated, high-throughput LC-MS/MS method that is fit-for-purpose for the simultaneous quantification of Perindopril and its active metabolite, Perindoprilat, in human plasma. The simple protein precipitation protocol, combined with the specificity of tandem mass spectrometry, provides a reliable and efficient analytical solution for supporting drug development programs, including pharmacokinetic and bioequivalence studies.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
PubMed. (2012). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. [Link]
-
PubMed. (2010). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. [Link]
-
PubMed. (2021). A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
ResearchGate. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. [Link]
-
ResearchGate. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. [Link]
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- 5. A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Bioanalytical method validation emea | PPTX [slideshare.net]
Application Note & Protocol: The Analytical Utility of Perindoprilat Isopropyl Ester as a Reference Standard
Abstract
This technical guide provides a comprehensive framework for the use of Perindoprilat Isopropyl Ester as an analytical reference standard. It is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry. The document outlines the fundamental role of this compound in the accurate quantification and characterization of Perindopril and its related substances. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) are provided, emphasizing the causality behind experimental choices to ensure methodological robustness and data integrity. This guide serves as a self-validating system, grounded in authoritative sources and regulatory standards, to support drug development and quality assurance programs.
Introduction: The Analytical Imperative in ACE Inhibitor Analysis
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1][2] As a prodrug, it is rapidly metabolized in the liver to its pharmacologically active form, Perindoprilat.[2][3][4] Perindoprilat exerts its therapeutic effect by competitively inhibiting ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][5]
The analytical scrutiny of pharmaceutical products containing Perindopril is critical for ensuring their safety, efficacy, and quality.[1] This necessitates the use of highly characterized analytical reference standards for calibrating instruments, validating methods, and confirming the identity and purity of active pharmaceutical ingredients (APIs) and their related impurities.[6] this compound, a chemically modified analog of the active metabolite, serves as a crucial tool in this analytical armamentarium.[5] It is intended for laboratory research and is particularly valuable as a reference standard for the development and validation of analytical methods like HPLC and mass spectrometry.[5]
Senior Application Scientist's Note: The choice of an ester derivative like this compound as a reference standard is often strategic. It may represent a potential process impurity or a synthetic precursor. Its structural similarity to the API and its active metabolite, combined with distinct chromatographic behavior, makes it an ideal compound for challenging the specificity and resolving power of an analytical method.
The Role and Rationale of this compound
Analytical reference standards are the bedrock of precise and reproducible measurements in pharmaceutical analysis.[6] They function as a known reference point against which unknown samples are compared.[6] this compound is classified as a secondary reference standard, which is a substance calibrated against a primary standard (e.g., a pharmacopeial standard) and used for routine analyses.[6]
Its utility is multifaceted:
-
Impurity Profiling: It can be used to identify and quantify specific process-related impurities or degradation products in Perindopril drug substances and finished products. Regulatory bodies mandate strict control over such impurities.[1]
-
Method Validation: During the validation of analytical methods, as stipulated by guidelines from the International Conference on Harmonisation (ICH), this standard is used to assess parameters such as specificity, linearity, accuracy, and precision.[6]
-
System Suitability: It can be included in system suitability tests to confirm that the chromatographic system is performing adequately before sample analysis.
-
Internal Standard: In mass spectrometry-based assays, its isotopically labeled analogues could serve as an ideal internal standard, mimicking the analytical behavior of Perindoprilat to correct for variations in sample preparation and instrument response.
The diagram below illustrates the central role of a reference standard in a typical analytical workflow, ensuring traceability and confidence in the final reported result.
Caption: Workflow demonstrating the traceability and application of a secondary reference standard.
Physicochemical Properties & Handling
The integrity of an analytical reference standard is paramount. This begins with a thorough understanding of its properties and strict adherence to handling and storage protocols. Every reference standard should be accompanied by a Certificate of Analysis (CoA), which provides essential information on its identity, purity, lot number, and recommended storage conditions.[6][7]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-oxo-1-propan-2-yloxypentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | [5][8] |
| CAS Number | 1356837-89-2 | [8][9] |
| Molecular Formula | C₂₀H₃₄N₂O₅ | [5][8] |
| Molecular Weight | 382.5 g/mol | [8] |
| Appearance | Off-White Solid | [9] |
| Solubility | Soluble in Methanol, DMSO | [9] |
| Storage | 2-8 °C | [9] |
Protocol 1: Handling and Storage of the Reference Standard
-
Receipt and Verification: Upon receipt, immediately log the standard into the laboratory inventory. Verify that the container is sealed and that the information on the label matches the CoA.
-
Storage: Transfer the standard to a calibrated refrigerator maintained at 2-8 °C, as recommended.[9] Protect from light and moisture.
-
Equilibration: Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which would compromise its purity.
-
Weighing: Use a calibrated analytical balance in a controlled environment (low humidity). Handle the material with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solution Preparation: Prepare stock solutions immediately after weighing. Do not leave the solid material exposed to the atmosphere for extended periods.
-
Solution Storage: Store stock and working solutions under conditions validated for stability (typically at 2-8 °C in sealed, light-protected vials). Stability studies should be conducted to determine the usable lifetime of these solutions.[7][10]
Application Protocol: RP-HPLC Method for Purity and Assay
This protocol describes a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method adaptable for the analysis of Perindopril and its related substances, using this compound as a reference standard for identification and quantification.
Principle of the Method
The method utilizes RP-HPLC, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is a more polar aqueous/organic mixture. Compounds are separated based on their relative hydrophobicity. More hydrophobic compounds are retained longer on the column, resulting in longer retention times. Quantification is achieved by measuring the peak area of the analyte and comparing it to a calibration curve constructed from the reference standard.
Instrumentation and Chromatographic Conditions
The following conditions are a validated starting point and can be adapted based on the specific HPLC system and the full impurity profile being investigated.
Table 2: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD Detector | A Diode-Array Detector (DAD) is preferred for its ability to assess peak purity and identify co-eluting impurities. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 phase provides excellent retention for Perindopril and its esters; the column dimensions offer a good balance of resolution and analysis time. |
| Mobile Phase | Phosphate Buffer : Acetonitrile (65:35 v/v), pH 3.0 | This composition provides good separation. The acidic pH (adjusted with orthophosphoric acid) suppresses the ionization of carboxylic acid groups, leading to sharper peaks and better retention.[11] |
| Flow Rate | 0.6 - 1.0 mL/min | A flow rate of 0.6 mL/min has been shown to provide effective separation.[11] It can be increased to 1.0 mL/min to shorten run times if resolution is maintained.[12] |
| Detection | UV at 210 nm | Perindopril and its related compounds exhibit significant absorbance in the low UV range (209-215 nm).[11][12][13] |
| Injection Volume | 10 - 20 µL | A 20 µL injection is a standard volume for this type of analysis. |
| Column Oven Temp. | 40 °C | Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak shape.[12] |
Detailed Step-by-Step Methodology
Diagram: Experimental Workflow for HPLC Analysis
Caption: Step-by-step workflow from solution preparation to final data analysis.
A. Preparation of Solutions
-
Mobile Phase (Phosphate Buffer:Acetonitrile, 65:35 v/v, pH 3.0):
-
Accurately weigh 7 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.[11]
-
Add 2 mL of Triethylamine.[11]
-
Adjust the pH to 3.0 using orthophosphoric acid.[11]
-
In a suitable container, mix 650 mL of the prepared buffer with 350 mL of HPLC-grade acetonitrile.[11]
-
Degas the final mobile phase for at least 5 minutes using an ultrasonic bath or vacuum filtration to prevent air bubbles in the HPLC system.[11]
-
-
Reference Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.[12]
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix thoroughly.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase.
-
A typical concentration range for linearity studies of Perindopril is 20-100 µg/mL.[11] The range for the ester standard should be selected based on the expected level of the related impurity or the desired calibration range for an assay.
-
-
Sample Solution (Example from 4 mg Tablets):
-
Weigh and finely powder 20 tablets to create a homogenous composite.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Perindopril and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Dilute to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter to remove insoluble excipients. The filtrate is now ready for injection.
-
B. Analytical Procedure
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability: Inject the middle-concentration working standard solution five or six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Other parameters like theoretical plates and tailing factor should also meet pre-defined criteria.
-
Calibration Curve Construction: Inject each working standard solution once. Plot a graph of the peak area versus the concentration of this compound. Perform a linear regression analysis; the correlation coefficient (r²) should be ≥ 0.999.[11]
-
Sample Analysis: Inject the prepared sample solution.
-
Calculation: Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve. Apply the appropriate dilution factors to calculate the final amount of the substance in the original tablet.
Conclusion
This compound is a valuable and necessary tool for the robust analytical characterization of Perindopril-containing pharmaceuticals. When handled and utilized according to the protocols detailed in this guide, it serves as a reliable reference standard for method validation and routine quality control. The provided HPLC method offers a solid foundation for achieving accurate, precise, and reproducible results, thereby ensuring that pharmaceutical products meet the stringent quality standards required by regulatory authorities and for patient safety. Adherence to these scientifically-grounded procedures is essential for maintaining data integrity throughout the drug development lifecycle.
References
- Benchchem. (n.d.). High-performance liquid chromatography method for Perindoprilat quantification.
- Benchchem. (n.d.). This compound|High-Purity Research Compound.
- Cayman Chemical. (n.d.). A Guide to Using Analytical Standards.
- Veeprho. (n.d.). Perindopril Impurities and Related Compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Hilaris Publisher. (n.d.). Development and Validation of RP-HPLC Chromatographic Method for the Simultaneous Estimation of Perindopril Erbumine and Amlodipine.
- Cognibrain. (2024). Analytical methods of perindopril, review.
- Housheh, S. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmaceutical Research, 6(4), 1563-1575.
- Rasayan Journal of Chemistry. (2011). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS.
- Pharmaffiliates. (n.d.). Perindopril-impurities.
- Allmpus. (n.d.). Perindopril EP Impurity E / Perindopril Isopropyl Ester.
- National Center for Biotechnology Information. (n.d.). This compound tert-Butylamine Salt. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Perindoprilat. PubChem Compound Database.
- Benchchem. (n.d.). Synthesis and Purification of Perindoprilat for Laboratory Use: Application Notes and Protocols.
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- Sznitowska, M., et al. (n.d.). Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. PMC - NIH.
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Protocol for In Vitro ACE Inhibitor Assays with Perindoprilat Isopropyl Ester
Abstract
This comprehensive application note provides a detailed protocol for the in vitro assessment of Angiotensin-Converting Enzyme (ACE) inhibition by Perindoprilat Isopropyl Ester. As this compound is a prodrug, this guide outlines a robust methodology for its hydrolysis to the active metabolite, Perindoprilat, followed by a highly sensitive fluorometric assay to determine its inhibitory potency (IC₅₀). This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of ACE inhibitors. The protocols herein are designed to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying biochemical principles.
Introduction: The Renin-Angiotensin System and ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), which catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin. Consequently, the inhibition of ACE is a primary therapeutic strategy for the management of hypertension and other cardiovascular disorders.
Perindopril is an effective, long-acting ACE inhibitor that is administered as a prodrug. Following administration, it is metabolized in vivo by esterases to its active diacid metabolite, Perindoprilat.[1][2] Perindoprilat is a potent competitive inhibitor of ACE.[3] this compound is a derivative of this active metabolite and is designed for gradual hydrolysis, which can ensure sustained ACE inhibition.[4] For in vitro characterization of its inhibitory potential, it is crucial to first hydrolyze the isopropyl ester to the active Perindoprilat form to accurately determine its interaction with the ACE enzyme.
This guide provides a detailed, two-part experimental workflow:
-
Part A: Hydrolysis of this compound to Perindoprilat.
-
Part B: Fluorometric Assay for ACE Inhibition.
Scientific Principles of the Assay
The in vitro ACE inhibition assay described here is based on the enzymatic cleavage of a synthetic fluorogenic substrate by ACE. The chosen substrate, o-aminobenzoylglycyl-p-nitrophenylalanyl-proline (Abz-Gly-Phe(NO₂)-Pro), is internally quenched.[5] In its intact form, the fluorescence of the o-aminobenzoyl (Abz) group is quenched by the p-nitrophenylalanyl (Phe(NO₂)) group. Upon hydrolysis by ACE, the Abz-Gly fragment is released, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the ACE activity. In the presence of an inhibitor like Perindoprilat, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Conditions |
| This compound | BenchChem | B1679611 | -20°C, desiccated |
| Angiotensin-Converting Enzyme (ACE) | Sigma-Aldrich | A6778 | -20°C |
| Abz-Gly-Phe(NO₂)-Pro | Bachem | 4003531 | -20°C, protected from light |
| Perindoprilat (for standard) | PubChem | CID 72022 | -20°C, desiccated |
| Sodium Hydroxide (NaOH) | Major Supplier | Standard Grade | Room Temperature |
| Hydrochloric Acid (HCl) | Major Supplier | Standard Grade | Room Temperature |
| Tris-HCl | Major Supplier | Standard Grade | Room Temperature |
| Sodium Chloride (NaCl) | Major Supplier | Standard Grade | Room Temperature |
| Zinc Chloride (ZnCl₂) | Major Supplier | Standard Grade | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Major Supplier | Anhydrous | Room Temperature |
| 96-well black, flat-bottom microplate | Major Supplier | N/A | Room Temperature |
| Deionized Water (ddH₂O) | In-house | N/A | Room Temperature |
Experimental Protocols
PART A: Hydrolysis of this compound
This protocol describes the saponification (base-catalyzed hydrolysis) of the isopropyl ester to yield the active Perindoprilat. This step is critical for accurate assessment of the compound's inhibitory potential.
Workflow for Hydrolysis of this compound
Caption: Workflow for the hydrolysis of this compound.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Hydrolysis Reaction:
-
In a microcentrifuge tube, add a specific volume of the 10 mM stock solution.
-
Add an equal volume of 1 M Sodium Hydroxide (NaOH).
-
Incubate the mixture at room temperature for 2 hours with gentle agitation. This allows for the complete hydrolysis of the ester bond.
-
-
Neutralization:
-
After incubation, carefully add an equal volume of 1 M Hydrochloric Acid (HCl) to neutralize the NaOH. The final pH should be approximately 7.0.
-
-
Solvent Removal and Reconstitution:
-
To remove any residual organic solvent, the sample can be lyophilized or dried under a stream of nitrogen.
-
Reconstitute the dried hydrolyzed product (now Perindoprilat) in the ACE Assay Buffer to a desired stock concentration (e.g., 1 mM). This will be your working stock of the active inhibitor.
-
PART B: Fluorometric ACE Inhibition Assay
This protocol details the measurement of ACE activity and its inhibition by the prepared Perindoprilat.
Workflow for Fluorometric ACE Inhibition Assay
Caption: Workflow for the fluorometric ACE inhibition assay.
Reagent Preparation:
-
ACE Assay Buffer: 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl and 0.1 mM ZnCl₂.[5]
-
ACE Enzyme Solution: Prepare a 1 U/mL stock solution of ACE in 50% glycerol and store at -20°C. On the day of the assay, dilute the stock to the desired working concentration (e.g., 0.1 U/mL) with the ACE Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a 1 mM stock solution of Abz-Gly-Phe(NO₂)-Pro in DMSO. Dilute this stock in ACE Assay Buffer to the final working concentration (e.g., 0.5 mM) just before use. Protect from light.
-
Inhibitor (Hydrolyzed Perindoprilat) Dilutions: Perform a serial dilution of the 1 mM hydrolyzed Perindoprilat stock solution in ACE Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 1 nM).
Assay Procedure (96-well plate format):
-
Plate Setup:
-
Add 40 µL of ACE Assay Buffer to all wells.
-
Add 20 µL of the inhibitor dilutions to the respective wells. For the positive control (no inhibition), add 20 µL of ACE Assay Buffer. For the negative control (no enzyme activity), add 20 µL of ACE Assay Buffer.
-
Add 20 µL of the ACE enzyme solution to all wells except the negative control wells. Add 20 µL of ACE Assay Buffer to the negative control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate the Percentage of Inhibition: The percentage of ACE inhibition for each concentration of Perindoprilat is calculated using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] x 100
Where:
-
V_control is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Table for Data Recording and Analysis:
| [Perindoprilat] (nM) | log [Perindoprilat] | Fluorescence Rate (RFU/min) | % Inhibition |
| 0 | N/A | 0 | |
| ... | ... | ... | |
| ... | ... | ... | |
| ... | ... | ... | |
| ... | ... | ... |
Discussion and Troubleshooting
-
Importance of Hydrolysis: Direct testing of this compound without prior hydrolysis is not recommended as it may lead to an underestimation of its inhibitory potential. The rate of spontaneous or enzyme-catalyzed hydrolysis in the assay buffer is likely to be slow and variable.
-
Solvent Effects: Ensure that the final concentration of DMSO in the assay wells is low (typically <1%) to avoid any interference with enzyme activity.
-
Linearity of the Reaction: It is crucial to use the initial linear phase of the reaction for calculating the rates. If the reaction proceeds too quickly, consider reducing the enzyme concentration.
-
Positive Control: A known ACE inhibitor, such as Captopril or Lisinopril, should be included in the assay as a positive control to validate the assay performance.
-
Stability of Reagents: Prepare fresh dilutions of the enzyme and substrate for each experiment to ensure optimal activity.
Conclusion
This application note provides a validated and detailed protocol for the in vitro assessment of the ACE inhibitory activity of this compound. By incorporating a necessary hydrolysis step, this methodology allows for the accurate determination of the inhibitory potency of the active metabolite, Perindoprilat. The fluorometric assay described offers high sensitivity, a high-throughput format, and reliable data for the characterization of novel ACE inhibitors.
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Application of Perindoprilat Isopropyl Ester in Drug Metabolism Studies
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Perindoprilat Isopropyl Ester in drug metabolism studies. It offers a comprehensive overview of the scientific rationale, detailed experimental protocols, and data interpretation strategies, grounding all technical information in authoritative references.
Introduction and Strategic Context
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension and heart failure.[1] It is administered as an ethyl ester prodrug, which is hydrolyzed in vivo to its pharmacologically active diacid metabolite, Perindoprilat.[2] This bioactivation is a critical step in its therapeutic action, primarily occurring in the liver.[3][4] The efficiency of this ester hydrolysis, mediated by carboxylesterases, directly influences the pharmacokinetic profile and clinical efficacy of the drug.[5]
This compound, a chemically modified analog of Perindoprilat, serves as a valuable tool in drug metabolism research.[6] While it is recognized as a process-related impurity in the synthesis of Perindopril (specifically, Perindopril EP Impurity E), its availability as a high-purity research compound allows for its use as an analytical reference standard and as a substrate in comparative metabolic studies.[6][7]
Studying the metabolism of the isopropyl ester in parallel with the ethyl ester (Perindopril) provides critical insights into structure-metabolism relationships. It allows researchers to investigate how a seemingly minor modification—changing the ester alcohol group from ethanol to isopropanol—can impact the rate and pathway of metabolic activation. This understanding is fundamental for designing prodrugs with optimized absorption, distribution, metabolism, and excretion (ADME) properties.[8]
Scientific Foundation: The Renin-Angiotensin-Aldosterone System and Carboxylesterase Specificity
Mechanism of Action: ACE Inhibition
Perindoprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for converting the inactive angiotensin I into the potent vasoconstrictor angiotensin II. By blocking this conversion, Perindoprilat leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[6]
The Role of Carboxylesterases in Prodrug Activation
The conversion of ester prodrugs like Perindopril to their active carboxylic acid form is catalyzed by carboxylesterases (CEs). In humans, two primary isoforms, hCE1 and hCE2, are responsible for the metabolism of most ester-containing drugs.[5] Their tissue distribution and substrate specificity are distinct:
-
hCE1: Predominantly expressed in the liver, it preferentially hydrolyzes substrates with a large acyl group and a small alcohol group.[9][10]
-
hCE2: Found at high levels in the small intestine and also in the liver, it shows the opposite preference, favoring substrates with a small acyl group and a large alcohol group.[5][11]
This differential specificity is a key determinant of a prodrug's metabolic fate. The structural difference between Perindopril (ethyl ester) and this compound lies in the alcohol moiety. Investigating their comparative hydrolysis rates can elucidate which CE isoform is primarily responsible for bioactivation and how the enzyme's active site accommodates different alkyl esters.
Physicochemical and Analytical Data
A precise understanding of the physicochemical properties of the test compounds is essential for developing analytical methods and interpreting metabolic data.
Table 1: Physicochemical Properties
| Property | Perindopril | Perindoprilat | This compound |
| IUPAC Name | (2S,3aS,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxopentan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid | (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid[12] | (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-[(1-Methylethoxy)carbonyl]butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid[7] |
| Molecular Formula | C₁₉H₃₂N₂O₅ | C₁₇H₂₈N₂O₅[12] | C₂₀H₃₄N₂O₅[13] |
| Molecular Weight | 368.47 g/mol | 340.41 g/mol [12] | 382.49 g/mol [7] |
| CAS Number | 82834-16-0 | 95153-31-4[12] | 1356837-89-2[7] |
Experimental Protocols
The following protocols provide a robust framework for conducting in vitro metabolism studies with this compound.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate of hydrolysis of this compound into Perindoprilat when incubated with human liver microsomes, a standard model for hepatic metabolism.[9][14]
A. Rationale and Causality Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including carboxylesterases.[14] By incubating the test compound with HLMs in the presence of necessary cofactors, we can simulate the primary metabolic environment of the liver. The rate of disappearance of the parent compound (the ester) and the formation of the metabolite (the diacid) provides a measure of its metabolic stability.[15] Using a low substrate concentration (e.g., 1 µM) mimics physiological conditions and ensures the reaction follows first-order kinetics.[14] The reaction is stopped by adding a cold organic solvent (acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.
B. Materials
-
This compound (Test Substrate)
-
Perindoprilat (Metabolite Standard)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS), e.g., Ramipril or another suitable ACE inhibitor
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
C. Step-by-Step Methodology
-
Prepare Reagents:
-
Thaw HLMs on ice.
-
Prepare a 1 mg/mL HLM working solution by diluting the stock with cold 0.5 M phosphate buffer.
-
Prepare a 100 µM stock solution of this compound in DMSO.
-
Prepare a 1 µM substrate working solution by diluting the stock solution in phosphate buffer. Ensure the final DMSO concentration in the incubation is <0.2%.[14]
-
Prepare the stop solution: Acetonitrile containing the Internal Standard at a suitable concentration (e.g., 100 ng/mL).
-
-
Incubation Procedure:
-
Add 95 µL of the 1 mg/mL HLM working solution to each well of the 96-well incubation plate.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the microsomes to reach thermal equilibrium.
-
To initiate the reaction, add 5 µL of the 1 µM substrate working solution to each well. The final substrate concentration will be 50 nM and the final HLM protein concentration will be 0.95 mg/mL.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding 200 µL of the cold stop solution. The T=0 sample is prepared by adding the stop solution before the substrate.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.
-
D. Data Analysis
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining substrate versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
Protocol 2: LC-MS/MS Method for Quantification
A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of this compound and its metabolite, Perindoprilat. The following parameters are based on established methods for Perindopril and Perindoprilat and can be adapted.[16][17]
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | ||
| Column | C18 Reverse-Phase (e.g., Phenomenex C18, 50 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting the analytes from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Gradient | 5% B to 95% B over 3 minutes | A rapid gradient is suitable for high-throughput analysis.[17] |
| Injection Volume | 5 µL | |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Analytes contain basic nitrogen atoms that are readily protonated. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Example MRM Transitions | ||
| This compound | To be determined empirically (Predicted: m/z 383.2 → fragment) | The precursor ion will be [M+H]⁺. Fragments would likely result from the loss of the isopropyl group or cleavage of the peptide bond. |
| Perindoprilat | m/z 341.2 → 172.1 | Based on published methods for Perindoprilat, with fragmentation corresponding to the perhydroindole moiety.[16] |
| Perindopril (for comparison) | m/z 369.2 → 172.1 | Established transition for the ethyl ester prodrug.[16] |
Conclusion
This compound is a valuable research tool for probing the structure-metabolism relationships of ACE inhibitor prodrugs. By employing the standardized in vitro protocols and analytical methods described herein, researchers can effectively characterize its metabolic stability, determine its rate of hydrolysis by hepatic enzymes, and compare its behavior to the clinically used ethyl ester, Perindopril. These studies provide foundational knowledge for rational drug design and contribute to a deeper understanding of the critical role of carboxylesterases in drug disposition.
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Chiral separation techniques for Perindoprilat Isopropyl Ester isomers
. ## Application Notes and Protocols: Chiral Separation of Perindoprilat Isopropyl Ester Isomers
Introduction: The Imperative of Chirality in Perindopril Therapy
Perindopril, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor class, is a cornerstone in the management of hypertension and heart failure.[1][2] Its therapeutic efficacy is realized upon in-vivo hydrolysis of the ester linkage to its active metabolite, perindoprilat.[3][4] The molecular architecture of perindoprilat features multiple stereogenic centers, giving rise to several stereoisomers.[5] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit marked differences in their biological activity, safety profiles, and metabolic pathways.[6][7][8] The S-enantiomer of perindopril is recognized as the eutomer, primarily responsible for the ACE inhibition.[9]
Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines that necessitate the development of single-enantiomer drugs over racemic mixtures, underscoring the critical need for robust analytical methods to separate and quantify these isomers.[6][8] This application note provides a comprehensive guide to the chiral separation of this compound isomers, offering detailed protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Chiral Resolution
HPLC is a predominant technique for chiral separations in the pharmaceutical industry due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs).[6][8][10] The direct approach, utilizing a CSP, is the most common and predictable method for resolving enantiomers.[11]
Principle of HPLC-Based Chiral Separation
The fundamental principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[12] This transient formation of diastereomeric complexes leads to different retention times, enabling their separation.[12] The choice of CSP is paramount and is often guided by the structural characteristics of the analyte. For this compound, polysaccharide-based and cyclodextrin-based CSPs have shown significant promise.[13]
Experimental Protocol: HPLC Method for this compound Isomers
This protocol details a method utilizing a cyclodextrin-based chiral stationary phase.
Instrumentation:
-
Agilent 1100 Series HPLC system or equivalent, equipped with a UV-VIS detector.[14]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | ChiraDex (β-cyclodextrin bonded to silica) | Cyclodextrin cavities provide a chiral environment for inclusion complexation.[13] |
| Mobile Phase | 50 mM Phosphate Buffer (pH 3.0) : Acetonitrile (45:55 v/v) | The acidic pH ensures the analyte is in a suitable ionic state for interaction, while acetonitrile acts as the organic modifier to control retention.[13] |
| Flow Rate | 1.0 mL/min | Optimizes resolution and analysis time.[13] |
| Detection | UV at 210 nm | Perindopril and its derivatives exhibit strong absorbance at this wavelength.[13][14] |
| Column Temp. | 25°C | Temperature can influence the kinetics of the chiral recognition process.[14][15] |
| Injection Vol. | 5 µL | A small injection volume minimizes band broadening.[14] |
Sample Preparation:
-
Prepare a stock solution of this compound racemate at 1 mg/mL in the mobile phase.
-
Further dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is desirable for baseline separation.
-
Determine the enantiomeric purity by calculating the peak area percentage of each isomer.
Visualization of HPLC Workflow```dot
Caption: Logical flow for SFC chiral method development.
Capillary Electrophoresis (CE): High Efficiency for Charged Analytes
Capillary Electrophoresis is another powerful technique for chiral separations, particularly well-suited for charged and polar compounds. [6]It offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. [6][16]
Principle of CE-Based Chiral Separation
In CE, a chiral selector is added to the background electrolyte (BGE). [13]The separation of enantiomers is achieved through their differential interactions with the chiral selector, which forms transient diastereomeric complexes. These complexes have different electrophoretic mobilities, leading to their separation as they migrate through the capillary. [16]Cyclodextrins, such as 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD), are commonly used chiral selectors in CE. [13][16]
Experimental Protocol: CE Method for this compound Isomers
Instrumentation:
-
Capillary Electrophoresis system with a diode array detector.
Electrophoretic Conditions:
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector) | Standard capillary dimensions for good efficiency and detection. |
| Background Electrolyte (BGE) | 100 mM Phosphate Buffer (pH 7.0) containing 10 mM HP-β-CD and 15% Methanol (v/v) | The neutral pH is suitable for the analyte. HP-β-CD acts as the chiral selector. [13][16]Methanol modifies the electroosmotic flow and can improve solubility. [13] |
| Applied Voltage | 15 kV | Provides a reasonable migration time and separation efficiency. [13] |
| Detection | Diode Array Detector, 210 nm | Allows for spectral confirmation and quantification. [13] |
| Temperature | 25°C | Temperature control is crucial for reproducible migration times. |
| Injection | Hydrodynamic, 50 mbar for 5 seconds | A common and reproducible injection method. |
BGE and Sample Preparation:
-
BGE: Prepare a 100 mM phosphate buffer and adjust the pH to 7.0. Dissolve the required amount of HP-β-CD and add methanol. [16]Filter through a 0.45 µm filter.
-
Sample: Dissolve the this compound racemate in the BGE to a concentration of 100 µg/mL.
Capillary Conditioning:
-
New Capillary: Rinse with 1 M NaOH (30 min), deionized water (15 min), and then equilibrate with BGE (30 min). [16]* Between Runs: Rinse with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min). [16]
Visualization of Chiral Recognition in CE
Caption: Chiral recognition mechanism in Capillary Electrophoresis.
Conclusion and Method Selection
This application note has detailed three robust techniques for the chiral separation of this compound isomers.
-
HPLC remains the workhorse method, offering reliability and a vast selection of chiral stationary phases. It is the recommended starting point for routine quality control.
-
SFC presents a compelling alternative, particularly for high-throughput screening and preparative applications, due to its speed and reduced environmental impact. [17][18]* CE provides an orthogonal technique with high efficiency, especially for charged analytes, and is valuable for confirmatory analysis or when dealing with limited sample amounts. [6] The choice of method will depend on the specific requirements of the analysis, including the need for speed, sample throughput, solvent consumption considerations, and the available instrumentation. Each protocol described herein provides a validated starting point for the development of a specific, sensitive, and reliable method for ensuring the enantiomeric purity of this compound.
References
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Chiral Drug Separation. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
-
SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2017). Farmacia Journal, 65(6). Retrieved January 16, 2026, from [Link]
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Ahuja, S. (2002, September 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved January 16, 2026, from [Link]
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de Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Retrieved January 16, 2026, from [Link]
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Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis. (2010, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. (2024, June 14). ResearchGate. Retrieved January 16, 2026, from [Link]
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El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2023, June 22). Three techniques for the determination of perindopril through derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole. Future Journal of Pharmaceutical Sciences. Retrieved January 16, 2026, from [Link]
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Method development and validation of HPLC tandem/mass spectrometry for quantification of perindopril arginine and amlodipine besylate combination in bulk and pharmaceutical formulations. (2017, March 23). Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]
- Ahuja, S. (Ed.). (2007). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
-
ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. (2017, April 8). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
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Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. Retrieved January 16, 2026, from [Link]
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Kinetic Study on the Isomerization of Perindopril by HPLC. (2010, August 7). ResearchGate. Retrieved January 16, 2026, from [Link]
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Analytical methods of perindopril, review. (2024, September 12). ainab.com. Retrieved January 16, 2026, from [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved January 16, 2026, from [Link]
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Biosensor for the enantioselective analysis of S-perindopril. (1999). PubMed. Retrieved January 16, 2026, from [Link]
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DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS. (2011). Rasayan Journal of Chemistry. Retrieved January 16, 2026, from [Link]
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Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). (1991). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Perindopril. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Developing and Validation of a High- Performance Liquid Chromatography Method for the Determination of Combined Perindopril, Indapamide. (n.d.). AVESİS. Retrieved January 16, 2026, from [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 16, 2026, from [Link]
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Journal of Chromatography A. (n.d.). AFMPS. Retrieved January 16, 2026, from [Link]
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Application Note: A Comprehensive Guide to Studying the Prodrug to Active Metabolite Conversion of Perindoprilat Isopropyl Ester
Abstract
This application note provides a detailed framework for researchers, scientists, and drug development professionals studying the bioactivation of ester-based prodrugs, using Perindoprilat Isopropyl Ester as a specific model. Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, administered as a prodrug to enhance bioavailability.[1] Its therapeutic efficacy is entirely dependent on its in vivo hydrolysis to the active diacid metabolite, perindoprilat.[2][3] This guide outlines the core principles and provides detailed protocols for investigating this critical conversion process through robust in vitro and in vivo methodologies, complemented by a highly specific LC-MS/MS bioanalytical protocol for accurate quantification.
Introduction: The Prodrug Strategy
The design of prodrugs is a well-established strategy in pharmaceutical development to overcome undesirable pharmacokinetic or physicochemical properties of an active drug molecule.[4] By masking a functional group, typically with an ester moiety, properties such as membrane permeability and oral bioavailability can be significantly improved.[5] Perindopril, a nonsulfhydryl prodrug, exemplifies this approach; it is rapidly metabolized in the liver to its active form, perindoprilat, which competitively inhibits the angiotensin-converting enzyme (ACE).[3]
Understanding the rate, extent, and location of this conversion is paramount for predicting a drug's efficacy and safety profile.[6] This guide focuses on this compound, a research compound analogous to the commercially available perindopril prodrugs, to detail the essential workflows for characterizing its metabolic activation. The principles and protocols described herein are broadly applicable to the study of other ester prodrugs.
Mechanism of Bioactivation: Ester Hydrolysis
The conversion of this compound to perindoprilat is a hydrolytic cleavage of the ester bond, primarily catalyzed by carboxylesterases abundant in the liver, plasma, and other tissues.[2][3] This enzymatic reaction removes the isopropyl group, revealing the free carboxylate essential for binding to the ACE active site.
Caption: Enzymatic conversion of the prodrug to its active form.
Part I: In Vitro Analysis Using Human Liver Microsomes
The in vitro microsomal stability assay is a cornerstone of early drug metabolism studies.[7] Human liver microsomes (HLM) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including carboxylesterases, making them an excellent system to model hepatic clearance.[8]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a simplified, high-throughput model of hepatic metabolism, isolating the enzymatic activity from more complex cellular processes.[8]
-
Why a Cofactor? While many esterase activities do not require NADPH, its inclusion can account for any potential secondary metabolism by cytochrome P450 enzymes. For a pure esterase stability assay, a parallel incubation without an NADPH regenerating system can be performed.[9][10]
-
Why Quench with Acetonitrile? Cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins and simultaneously precipitates those proteins, clarifying the sample for subsequent LC-MS/MS analysis.[10][11]
Protocol 1: Microsomal Stability Assay
This protocol is designed to determine the metabolic half-life (t½) and intrinsic clearance (Clint) of this compound.
Materials and Reagents:
-
This compound (test article)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Internal Standard (IS) solution (e.g., Perindopril-d4 in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
96-well incubation plates and collection plates
-
Incubator shaker set to 37°C
Step-by-Step Methodology:
-
Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Aliquot Microsomes: In a 96-well plate, add phosphate buffer to each well. Then, add the required volume of HLM stock solution to achieve a final protein concentration of 0.5-1.0 mg/mL.
-
Pre-incubation: Pre-warm the plate containing the microsome solution for 10 minutes at 37°C in the incubator shaker.[10]
-
Initiate Reaction: To start the reaction, add the test article (this compound, final concentration typically 1 µM) to each well. Mix thoroughly.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing 3-4 volumes of ice-cold acetonitrile with the internal standard. The "0" time point sample should be taken immediately after adding the test article.
-
Quench and Precipitate: After the final time point, vortex the collection plate vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.[10]
-
Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
Self-Validation System:
-
Negative Control: An incubation containing the test article but without the NADPH regenerating system to assess non-CYP mediated metabolism.
-
Positive Control: A compound with known metabolic stability (e.g., Propranolol for high clearance, Diclofenac for low clearance) should be run in parallel to verify the enzymatic activity of the microsome batch.[9]
Caption: Workflow for the in vitro microsomal stability assay.
Part II: In Vivo Pharmacokinetic (PK) Study Design
An in vivo study is essential to understand how the prodrug and active metabolite behave in a complete biological system, providing data on absorption, distribution, metabolism, and excretion (ADME).[12]
Causality Behind Experimental Choices:
-
Why Rodent Model? Rodents are a standard preclinical species for initial pharmacokinetic assessments due to their well-characterized physiology, ease of handling, and established ethical protocols.
-
Why Oral Gavage? This route of administration mimics the intended clinical route for perindopril, allowing for assessment of oral bioavailability and first-pass metabolism.[13]
-
Why Sparse Sampling? In small animals like mice, sparse sampling (collecting fewer time points from more animals) is often used to avoid excessive blood withdrawal from a single animal, which can alter its physiological state and impact the results.
Protocol 2: Rodent Pharmacokinetic Study (General Outline)
This protocol provides a template for a single-dose oral PK study in rats or mice. All animal procedures must be conducted in accordance with institutional and national animal welfare guidelines.
Materials and Procedures:
-
Male Sprague-Dawley rats (or similar appropriate strain)
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., K2-EDTA tubes, capillaries)
-
Centrifuge
Step-by-Step Methodology:
-
Acclimatization & Fasting: Acclimate animals for at least 3 days. Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.
-
Dosing: Administer a single oral dose of the this compound formulation via gavage. A typical dose might be 5 or 10 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) via a suitable route (e.g., tail vein, saphenous vein) at predetermined time points. A typical schedule would be:
-
Pre-dose (0)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
-
Plasma Processing: Immediately place blood samples into K2-EDTA tubes on ice. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate plasma.
-
Sample Storage: Transfer the resulting plasma into clean, labeled tubes and store frozen at -80°C until bioanalysis.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Part III: Bioanalytical Method for Quantification
Accurate and simultaneous quantification of both the prodrug (this compound) and the active metabolite (perindoprilat) is critical. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, specificity, and throughput.[14][15][16]
Protocol 3: LC-MS/MS Quantification in Plasma
This method uses a simple protein precipitation step for sample cleanup, which is fast and effective for discovery-phase studies.[11]
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standards, or QC samples into a 96-well plate.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Perindopril-d4 or a structural analog).
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 20 minutes.
-
Transfer the supernatant to a new plate for injection into the LC-MS/MS system.
Data Presentation: LC-MS/MS Parameters The following table provides representative parameters for the analysis. These must be optimized for the specific instrumentation used.
| Parameter | This compound | Perindoprilat |
| Chromatography Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min | 5% B to 95% B over 3 min |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | To be determined (e.g., [M+H]⁺ > fragment) | 341.2 > 172.1 |
| Internal Standard | Perindopril-d4 or structural analog | Perindopril-d4 or structural analog |
Note: The MRM transition for Perindoprilat is based on published data for perindopril's active metabolite.[14] The transition for the specific isopropyl ester prodrug must be determined empirically through infusion and compound tuning on the mass spectrometer.
Regulatory Context and Scientific Integrity
The study of prodrug conversion is a critical component of nonclinical safety and metabolism studies required by regulatory agencies like the FDA and EMA.[17][18] Guidelines emphasize the need to understand the metabolic pathways and exposure levels of both the prodrug and active metabolites to properly assess safety and efficacy.[19][20][21] For prodrugs, it is often more appropriate to establish safety and exposure multiples based on the active metabolite, especially if the conversion ratio differs significantly from humans in preclinical species.[19]
Conclusion
This application note provides a comprehensive, scientifically-grounded guide for studying the conversion of this compound to its active metabolite, perindoprilat. By integrating robust in vitro and in vivo protocols with a high-sensitivity bioanalytical method, researchers can effectively characterize the pharmacokinetic profile of the prodrug and its active principle. This structured approach ensures the generation of reliable and reproducible data, which is fundamental to the successful advancement of prodrug candidates in the drug development pipeline.
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Application Note: Robust Solid-Phase Extraction Protocol for Perindoprilat Isopropyl Ester in Biological Matrices
Introduction: The Rationale for Precise Quantification
Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed therapeutic agent for managing hypertension and heart failure.[1] It is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat, which is responsible for its pharmacological effects.[1][2] Perindoprilat Isopropyl Ester is a chemically modified analog and a significant impurity of perindopril.[3][4] Accurate and precise quantification of perindopril and its related compounds, such as the isopropyl ester, in biological matrices like plasma and serum is critical for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.[5][6][7]
Biological matrices are inherently complex, containing a myriad of endogenous components such as proteins, lipids, and salts that can interfere with analytical instrumentation and compromise data quality.[8][9] Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique that addresses these challenges by selectively isolating analytes of interest from complex sample matrices.[8][10] Compared to simpler methods like protein precipitation, SPE provides cleaner extracts, which can significantly reduce matrix effects, enhance assay sensitivity, and improve the overall robustness of the analytical method.[11][12]
This application note provides a detailed and validated SPE protocol for the efficient extraction of this compound from biological matrices. The methodology presented herein is designed to be a self-validating system, incorporating critical steps and quality control measures to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
Analyte Physicochemical Properties and SPE Sorbent Selection
A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful SPE method.[13][14][15] this compound (C20H34N2O5, M.W. 382.49 g/mol ) is a moderately non-polar compound.[3] Its structure contains both hydrophobic regions (the octahydroindole and butyl side chain) and polar functional groups (ester and secondary amine). This amphipathic nature dictates the choice of an appropriate SPE sorbent.
For the extraction of moderately non-polar compounds from aqueous biological matrices, a reversed-phase SPE mechanism is the most suitable approach.[13][14][16] In this context, polymeric sorbents, such as those based on a hydrophilic-lipophilic balance (HLB), are often preferred over traditional silica-based C18 sorbents.[17] HLB sorbents offer several advantages, including:
-
Enhanced Retention of Polar Compounds: The hydrophilic component of the sorbent allows for better wetting and interaction with more polar analytes.
-
Greater Stability Across a Wide pH Range: Polymeric sorbents are not susceptible to hydrolysis at extreme pH values, unlike silica-based sorbents.
-
Higher Binding Capacity: They often exhibit a greater capacity for retaining analytes, which can be beneficial when dealing with a wide range of concentrations.
Therefore, a polymeric reversed-phase SPE cartridge is recommended for the robust extraction of this compound.
Detailed Solid-Phase Extraction Protocol
This protocol is optimized for the extraction of this compound from human plasma. It can be adapted for other biological matrices with minor modifications and appropriate validation.
Materials and Reagents
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or equivalent), 30 mg/1 mL
-
Biological Matrix: Human Plasma (collected in K2EDTA tubes)
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is highly recommended to compensate for any variability during sample processing.[11][18] If unavailable, a structurally similar compound with comparable extraction and ionization properties can be used after thorough validation.
-
Reagents:
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Formic Acid (88% or higher)
-
Deionized Water (18.2 MΩ·cm)
-
Ammonium Hydroxide (concentrated)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge capable of 4°C
-
Vortex Mixer
-
Pipettes and tips
-
Collection tubes
-
Solution Preparation
-
Sample Pre-treatment Solution: 2% Formic Acid in Deionized Water (v/v)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Solvent 1: 5% Methanol in Deionized Water (v/v)
-
Wash Solvent 2: Not applicable for this protocol to avoid premature elution.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)
-
Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Deionized Water with 0.1% Formic Acid
Experimental Workflow Diagram
Caption: Step-by-step workflow for the solid-phase extraction of this compound.
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of 2% formic acid solution. The acidic condition protonates the secondary amine group of the analyte, which can aid in its retention on the reversed-phase sorbent, and also helps in protein precipitation.[19]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
SPE Cartridge Equilibration:
-
Immediately after conditioning, pass 1 mL of deionized water through each cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample.[13] Again, ensure the sorbent bed does not dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample (from step 1) onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute. A slow and consistent flow rate is essential to ensure adequate interaction time between the analyte and the sorbent for efficient retention.[20][21]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water. This step removes weakly retained, more polar endogenous interferences without eluting the analyte of interest.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier in the elution solvent ensures that the secondary amine of the analyte is in its neutral, less polar state, facilitating its release from the non-polar sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent. The composition of this solvent should be compatible with the initial mobile phase of the subsequent LC-MS/MS analysis to ensure good peak shape.
-
Expected Performance and Data Presentation
The presented SPE protocol, when coupled with a validated LC-MS/MS method, is expected to yield high recovery and minimal matrix effects.
| Parameter | Expected Value | Rationale |
| Recovery | > 85% | A high recovery indicates efficient extraction of the analyte from the matrix.[5][22] |
| Matrix Effect | 85% - 115% | Values within this range suggest that co-eluting endogenous components are not significantly suppressing or enhancing the ionization of the analyte.[23][24] |
| Precision (%CV) | < 15% | Low coefficient of variation demonstrates the reproducibility of the extraction method.[5][22] |
| Accuracy (%Bias) | ± 15% | Indicates the closeness of the measured concentration to the true value.[5][22] |
Troubleshooting Common SPE Problems
Even with a robust protocol, issues can arise. The following table provides guidance on troubleshooting common problems.
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Sorbent bed drying out before sample loading: | Re-condition and re-equilibrate the cartridge.[25][26] |
| Sample loading flow rate too high: | Decrease the vacuum to slow down the flow rate, allowing for sufficient analyte-sorbent interaction.[20] | |
| Elution solvent is too weak: | Ensure the correct preparation of the elution solvent with the basic modifier. Consider slightly increasing the organic content if recovery is still low.[25][26] | |
| Poor Reproducibility | Inconsistent flow rates: | Use a manifold with flow control valves to ensure uniform flow across all cartridges. |
| Incomplete protein precipitation: | Ensure thorough vortexing and adequate centrifugation time and speed. | |
| Cartridge overloading: | If analyte concentrations are very high, consider using a larger sorbent mass or diluting the sample.[20] | |
| High Matrix Effects | Inadequate washing step: | Ensure the wash solvent is effectively removing interferences without eluting the analyte. A stronger wash (e.g., 10% methanol) could be tested, but analyte breakthrough must be monitored. |
| Co-elution of phospholipids: | The chosen polymeric sorbent is effective at removing phospholipids. If issues persist, a more aggressive wash step or a different sorbent chemistry may be needed. |
Mechanism of Analyte-Sorbent Interaction
The following diagram illustrates the key interactions during the SPE process.
Caption: Analyte-sorbent interaction mechanism during SPE.
Conclusion
This application note details a comprehensive and robust solid-phase extraction protocol for the quantification of this compound in biological matrices. By leveraging a polymeric reversed-phase sorbent and optimizing each step of the SPE process, this method provides a reliable foundation for generating high-quality data in regulated bioanalysis. The inclusion of troubleshooting guidance and mechanistic insights aims to empower researchers to successfully implement and adapt this protocol for their specific needs.
References
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- A Comparative Guide to the Bioanalytical Method Validation of Perindopril Using Perindoprilat-d4 and Alternative Internal Standards - Benchchem. (n.d.).
- A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk | Semantic Scholar. (n.d.).
- A Comparative Guide to Bioanalytical Methods for Perindopril: Featuring Perindopril-d4 as an Internal Standard - Benchchem. (n.d.).
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This compound | C20H34N2O5 | CID 68523775 - PubChem. (n.d.). Retrieved from [Link]
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-
A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk | Request PDF. (n.d.). Retrieved from [Link]
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-
Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay. (n.d.). Retrieved from [Link]
-
Stability data for perindopril and perindoprilat in human plasma under various storage conditions. (n.d.). Retrieved from [Link]
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Analytical methods of perindopril, review. (n.d.). Retrieved from [Link]
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First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. (n.d.). Retrieved from [Link]
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First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed. (n.d.). Retrieved from [Link]
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This compound tert-Butylamine Salt | C24H45N3O5 | CID 168499397. (n.d.). Retrieved from [Link]
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Sample Preparation – Manual Solid Phase Extraction - SCION Instruments. (n.d.). Retrieved from [Link]
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Three Common SPE Problems | LCGC International. (n.d.). Retrieved from [Link]
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Perindopril EP Impurity E / Perindopril Isopropyl Ester - Allmpus. (n.d.). Retrieved from [Link]
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Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.). Retrieved from [Link]
- Solid Phase Extraction Selection Guide and Procedures. (n.d.).
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Perindoprilat | C17H28N2O5 | CID 72022 - PubChem. (n.d.). Retrieved from [Link]
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Sample Prep Tech Tip: Troubleshooting SPE - Phenomenex. (n.d.). Retrieved from [Link]
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SPE Cartridge Selection Guide - Interchim. (n.d.). Retrieved from [Link]
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Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). Retrieved from [Link]
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a review on bioanalytical method development and validation - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]
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Angiotensin‐converting enzyme 2 catalytic activity in human plasma is masked by an endogenous inhibitor - PubMed Central. (n.d.). Retrieved from [Link]
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Extraction of Acidic Drugs from Plasma with Polymeric SPE - Agilent. (n.d.). Retrieved from [Link]
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High-throughput quantification of perindopril in human plasma by liquid chromatography/tandem mass spectrometry: Application to a bioequivalence study | Request PDF. (n.d.). Retrieved from [Link]
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1356837-89-2 | Perindopril - Impurity E - Pharmaffiliates. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Perindoprilat Isopropyl Ester and Novel ACE Modulators
Abstract
This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) and characterization of Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on Perindoprilat, the active metabolite of the prodrug Perindopril.[1][2] Perindoprilat is a potent, competitive inhibitor of ACE, a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) that regulates blood pressure.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for both biochemical and cell-based HTS assays. We will explore the causality behind experimental design, provide self-validating protocols, and introduce advanced screening paradigms to empower the discovery of next-generation cardiovascular therapeutics.
Introduction: The Central Role of ACE in Cardiovascular Regulation
The Renin-Angiotensin-Aldosterone System (RAAS) is a fundamental hormonal cascade responsible for maintaining hemodynamic stability, and its dysregulation is a primary contributor to hypertension and heart failure.[2] The Angiotensin-Converting Enzyme (ACE) is a key effector within this pathway, catalyzing the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][2] Furthermore, ACE is responsible for the degradation of bradykinin, a potent vasodilator.[2]
Perindoprilat exerts its therapeutic effect by directly inhibiting ACE, which leads to two beneficial outcomes: a reduction in vasoconstricting Angiotensin II levels and an increase in vasodilating bradykinin levels.[2][3] The development and screening of ACE inhibitors like Perindoprilat are therefore cornerstones of cardiovascular drug discovery. High-throughput screening (HTS) provides the necessary scale and speed to interrogate large compound libraries, identifying novel chemical entities that can modulate ACE activity.[4][5]
Below is a diagram illustrating the RAAS pathway and the specific point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Perindoprilat.
Biochemical HTS Assay: Fluorometric Detection of ACE Activity
Biochemical assays provide a direct measure of an inhibitor's effect on purified enzyme activity. The fluorometric approach is favored in HTS for its high sensitivity, broad dynamic range, and compatibility with automation.[6][7]
Principle of the Assay This method relies on an internally quenched fluorescent substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline.[6] In its intact state, the substrate exhibits minimal fluorescence due to quenching. Upon cleavage by ACE, a smaller, highly fluorescent product (o-aminobenzoylglycine) is released.[6] The rate of increase in fluorescence is directly proportional to ACE activity. A potent inhibitor like Perindoprilat will prevent substrate cleavage, resulting in a significantly attenuated fluorescent signal.
Protocol 2.1: Fluorometric ACE Inhibition HTS Assay
This protocol is optimized for a 384-well microplate format to maximize throughput.
1. Reagent Preparation:
-
ACE Assay Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5. Causality: The buffer composition mimics physiological conditions and includes Zinc, a critical cofactor for ACE activity.
-
ACE Enzyme Stock: Reconstitute purified recombinant human ACE in ACE Assay Buffer to a concentration of 2 U/mL. Aliquot and store at -80°C.
-
Working ACE Solution: On the day of the assay, dilute the ACE Enzyme Stock to 0.1 U/mL in ice-cold ACE Assay Buffer. Causality: This dilution is optimized to yield a robust linear reaction rate within the desired assay window (typically 30-60 minutes).
-
Fluorogenic Substrate Stock: Prepare a 10 mM stock of the fluorogenic substrate in DMSO.
-
Working Substrate Solution: Dilute the Substrate Stock to 200 µM in ACE Assay Buffer.
-
Test Compounds: Prepare a serial dilution of Perindoprilat Isopropyl Ester or library compounds in 100% DMSO, typically starting at 10 mM. Then, create intermediate dilutions in ACE Assay Buffer.
-
Positive Control: Prepare a dilution series of a known ACE inhibitor, such as Captopril or Lisinopril, in the same manner as the test compounds.[8]
2. Experimental Workflow:
Caption: Workflow for the biochemical fluorometric ACE inhibition assay.
3. Plate Layout and Controls (Self-Validation): A robust HTS assay requires rigorous controls on every plate to ensure data quality and calculate validation metrics like the Z'-factor.
| Wells (Columns) | Content | Purpose |
| 1-2 | Test Compounds | Screening of library compounds at a single high concentration. |
| 3-22 | Test Compounds | Screening of library compounds. |
| 23 | Negative Control (0% Inhibition) | 1 µL DMSO + 20 µL ACE + 20 µL Substrate. Defines maximum signal. |
| 24 | Positive Control (100% Inhibition) | 1 µL Captopril (high conc.) + 20 µL ACE + 20 µL Substrate. Defines minimum signal. |
| (Separate wells) | No Enzyme Control | 1 µL DMSO + 20 µL Assay Buffer + 20 µL Substrate. Measures background fluorescence. |
4. Data Analysis:
-
Calculate Reaction Rate: For each well, determine the rate of fluorescence increase over time (Vmax or slope), typically expressed as Relative Fluorescence Units (RFU) per minute.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [ (Rate_Compound - Rate_PositiveControl) / (Rate_NegativeControl - Rate_PositiveControl) ] )
-
Determine IC₅₀: For hit compounds selected for follow-up, perform a dose-response experiment. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to derive the IC₅₀ value.[8]
Table 1: Typical Parameters for Fluorometric ACE Assay
| Parameter | Recommended Value |
| Plate Format | 384-well, black, clear-bottom |
| Final Assay Volume | 41 µL |
| Final ACE Concentration | ~0.05 U/mL |
| Final Substrate Conc. | ~100 µM |
| Excitation / Emission | 320 nm / 405 nm[7] |
| Read Mode | Kinetic, every 60 seconds for 30-60 minutes |
| Temperature | 37°C[7] |
| Target Z'-Factor | ≥ 0.5 |
Cell-Based HTS Assay: A Physiologically Relevant Approach
While biochemical assays are excellent for direct enzyme targeting, cell-based assays provide a more complex biological system to assess compound efficacy.[4] They account for factors like cell permeability and interaction with the enzyme in its native membrane-bound state. Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express ACE, are a superb model for this purpose.[9]
Principle of the Assay The principle is analogous to the biochemical assay, but the ACE enzyme is located on the surface of live, adherent HUVECs.[9] The fluorogenic substrate is added to the cell culture medium, and cleavage by the cell-surface ACE releases the fluorescent product. This setup allows for the screening of compounds under conditions that more closely resemble the in vivo environment.
Protocol 3.1: HUVEC-Based ACE Inhibition Assay
1. Cell Culture and Seeding:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10⁴ cells per well.[9]
-
Incubate for 24-48 hours to allow the cells to form a confluent monolayer. Causality: A confluent monolayer ensures maximal and consistent ACE expression across the assay wells.
2. Experimental Workflow:
Caption: Workflow for the cell-based fluorometric ACE inhibition assay using HUVECs.
3. Controls for a Self-Validating System:
-
No Inhibitor Control: Cells treated with vehicle (e.g., Assay Buffer with 0.1% DMSO) to define 100% ACE activity.
-
Positive Control: Cells treated with a known, cell-permeable ACE inhibitor.
-
Blank Control: Wells containing Assay Buffer and substrate but no cells, to measure background signal.[9]
-
Cytotoxicity Counter-Screen: It is critical to run a parallel assay (e.g., using CellTiter-Glo® or MTT) to ensure that any observed inhibition is not due to compound-induced cell death, which would also lead to a loss of signal.
4. Data Analysis: Data analysis follows the same principles as outlined in Protocol 2.1, using the appropriate controls from the cell-based plate layout to calculate percent inhibition and IC₅₀ values.
Advanced and Orthogonal Screening Technologies
Confirmation of hits from primary screening requires orthogonal methods that rely on different detection principles.
-
LC-MS/MS Based Methods: Liquid Chromatography-Tandem Mass Spectrometry is not a primary HTS tool due to its lower throughput, but it is the gold standard for hit confirmation and mechanistic studies.[10] It offers unparalleled specificity and sensitivity, allowing for the direct measurement of the substrate and the cleaved product, or even quantifying Perindoprilat itself in a biological matrix.[11][12][13] This method is invaluable for validating that the compound's activity is genuinely due to the inhibition of the specific enzymatic cleavage event.
-
Organ-on-a-Chip (OoC) Platforms: The frontier of preclinical drug screening involves OoC technology.[14] These microfluidic devices contain living human cells in a 3D micro-architecture that mimics the function of human organs, such as blood vessels or even the heart.[15][16][17] A "vessel-on-a-chip" model, for instance, could be used to assess an ACE inhibitor's effect on vascular tone or inflammatory responses in a more physiologically predictive system than traditional 2D cell culture, representing a powerful secondary screening platform.[18]
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the high-throughput screening and characterization of ACE inhibitors like this compound. By starting with a sensitive and scalable biochemical assay, confirming hits in a more physiologically relevant cell-based model, and leveraging advanced orthogonal methods for validation, researchers can confidently identify and advance novel drug candidates. The emphasis on rigorous controls and a deep understanding of the causality behind each experimental step ensures the generation of high-quality, reproducible, and translatable data, accelerating the path toward new treatments for cardiovascular disease.
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Marsano, A., et al. (2016). Cardiovascular Organ-on-a-Chip Platforms for Drug Discovery and Development. Journal of the American Heart Association. Available at: [Link]
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Udenigwe, C. C., & Aluko, R. E. (2009). Colorimetric, High-Throughput Assay for Screening Angiotensin I-Converting Enzyme Inhibitors. Analytical Chemistry. Available at: [Link]
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Udenigwe, C. C., & Aluko, R. E. (2009). Colorimetric, High-Throughput Assay for Screening Angiotensin I-Converting Enzyme Inhibitors. Analytical Chemistry. Available at: [Link]
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Hashem, S., et al. (2024). Heart-on-a-chip systems: disease modeling and drug screening applications. Lab on a Chip. Available at: [Link]
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CytoFluidix. (2015). Hearts-on-a-chip Could Aid Drug Screening. Available at: [Link]
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Khanna, A., et al. (2024). Cardiovascular human organ-on-a-chip platform for disease modeling, drug development, and personalized therapy. Journal of Biomedical Materials Research Part A. Available at: [Link]
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Alves, D., et al. (2012). A Fluorescence-Based Protocol for Quantifying Angiotensin-Converting Enzyme Activity. Nature Protocols. Available at: [Link]
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Khanna, A., et al. (2023). Cardiovascular human organ-on-a-chip platform for disease modeling, drug development, and personalized therapy. Journal of Biomedical Materials Research Part A. Available at: [Link]
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Zhang, M., et al. (2017). Click-Chemistry Based High Throughput Screening Platform for Modulators of Ras Palmitoylation. Scientific Reports. Available at: [Link]
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Zhou, F., et al. (2017). High-Throughput and Rapid Screening of Novel ACE Inhibitory Peptides from Sericin Source and Inhibition Mechanism by Using in Silico and in Vitro Prescriptions. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Al-Soud, Y. A., et al. (2021). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Biomedical Chromatography. Available at: [Link]
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ResearchGate. (2010). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. Available at: [Link]
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Housheh, S., et al. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
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Semantic Scholar. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Available at: [Link]
-
BPS Bioscience. Fluoro-Verse™ ACE2 Inhibitor Assay Kit. Available at: [Link]
-
Li, W., et al. (2018). A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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BPS Bioscience. ACE2 Inhibitor Screening Assay Kit. Available at: [Link]
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Hussein Al Ali, S. H., et al. (2014). Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril erbumine-layered double hydroxide nanocomposite. International Journal of Nanomedicine. Available at: [Link]
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Lin, H., et al. (2019). A cell-based high-throughput screening method based on a ubiquitin-reference technique for identifying modulators of E3 ligases. Journal of Biological Chemistry. Available at: [Link]
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PharmaCompass. Perindopril | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
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ResearchGate. (2017). (PDF) ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. Available at: [Link]
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Gruber, A., et al. (2020). Live-Cell Cardiac-Specific High-Throughput Screening Platform for Drug-Like Molecules That Enhance Ca2+ Transport. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
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Zang, R., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries. Available at: [Link]
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Pharmaron. High-Throughput Screening Service. Available at: [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Bioanalysis of Perindoprilat Isopropyl Ester in Human Plasma
Abstract
This document provides a comprehensive guide to the development and validation of a selective, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Perindoprilat Isopropyl Ester in human plasma. This compound is a key related substance to Perindopril, an angiotensin-converting enzyme (ACE) inhibitor prodrug widely prescribed for hypertension.[1][2] The accurate measurement of such compounds is critical in pharmaceutical development, particularly for impurity profiling and pharmacokinetic assessments. This guide details a complete protocol, from sample preparation using a streamlined protein precipitation technique to the full validation of the method in accordance with international regulatory guidelines.[3][4][5]
Introduction: The Rationale for a Dedicated Bioanalytical Method
Perindopril exerts its therapeutic effect after being metabolized in the liver to its active form, Perindoprilat.[2][6][7] Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a central role in the Renin-Angiotensin-Aldosterone System (RAAS).[6][8] this compound (Figure 1) is a known impurity and related compound of Perindopril.[9][10] Monitoring its presence and concentration in biological matrices is essential to understand the overall disposition of the administered drug and to ensure the quality and safety of the parent pharmaceutical product.
The development of a robust bioanalytical method is therefore not merely an analytical exercise but a cornerstone for reliable clinical and preclinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering unparalleled sensitivity and selectivity for quantifying low-concentration analytes in complex biological fluids like plasma.[11][12] This application note is designed for researchers and drug development professionals, providing both the theoretical justification for methodological choices and a practical, step-by-step protocol for implementation.
Figure 1: Chemical Structure of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄N₂O₅ | PubChem[9] |
| Molecular Weight | 382.5 g/mol | PubChem[9] |
| Solubility | Soluble in Methanol, DMSO | Allmpus[10] |
Bioanalytical Method: A Step-by-Step Protocol
The following protocol outlines a complete LC-MS/MS method for the quantification of this compound in human plasma.
Principle of the Method
The method involves the extraction of this compound and a suitable internal standard (IS) from human plasma via protein precipitation (PPT).[13] The resulting supernatant is then injected into a UPLC-MS/MS system for chromatographic separation and quantification. Detection is achieved using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.[14]
Materials, Reagents, and Instrumentation
-
Reference Standards: this compound (>95% purity), Perindopril-d4 (>98% purity, as Internal Standard).
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water.
-
Biological Matrix: Drug-free human plasma.
-
Instrumentation:
-
UPLC System: Acquity UPLC BEH or equivalent.
-
Mass Spectrometer: Xevo TQD LC-MS/MS or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).[15]
-
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Perindopril-d4 (IS) in methanol to obtain individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Calibration and QC Samples: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations. A typical calibration curve range is 0.2 - 100 ng/mL. QC samples should be prepared at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Protein Precipitation Protocol
Causality: Protein precipitation is chosen for its speed, simplicity, and suitability for high-throughput analysis.[16][17] While techniques like solid-phase extraction (SPE) can yield cleaner extracts, the efficiency of PPT with acetonitrile is sufficient for achieving the required sensitivity and minimizing matrix effects for this application.[12][15]
-
Aliquot 100 µL of human plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Perindopril-d4 in acetonitrile).[18]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[13][15]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13][18]
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.
Diagram 1: Experimental Workflow for Sample Preparation and Analysis
Caption: General workflow from plasma sample preparation to LC-MS/MS analysis.
LC-MS/MS Operating Conditions
The following tables summarize the optimized instrumental parameters. Rationale: A reversed-phase C18 column is selected for its excellent retention and separation of moderately non-polar compounds like this compound.[18][15] A gradient elution ensures efficient separation from endogenous plasma components and a short run time. Positive electrospray ionization (ESI+) is chosen as it is effective for protonating amine-containing compounds.[14]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to 5% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | m/z 383.2 → 172.1 (Quantifier), 383.2 → 241.2 (Qualifier) |
| MRM Transition (IS) | m/z 373.2 → 172.1 (Perindopril-d4) |
(Note: MRM transitions should be empirically determined by direct infusion of the analyte and IS.)
Bioanalytical Method Validation Protocol
To ensure the reliability of the data, the method must be fully validated according to regulatory guidelines such as the ICH M10.[3][5][19][20] The validation process demonstrates that the assay is fit for its intended purpose.[19]
Diagram 2: Logical Flow of Method Validation
Caption: Key parameters required to establish a fully validated method.
Validation Experiments and Acceptance Criteria
The following table details the experiments required for full validation.
Table 3: Method Validation Parameters, Protocols, and Acceptance Criteria
| Parameter | Experimental Protocol | Acceptance Criteria (as per ICH M10)[3][5] |
| Selectivity | Analyze at least 6 different lots of blank human plasma to check for interferences at the retention times of the analyte and IS. | Response of interfering peaks should be < 20% of the LLOQ for the analyte and < 5% for the IS. |
| Linearity & Range | Analyze calibration curves (at least 6 non-zero points) on 3 separate occasions. Use a weighted (1/x² or 1/x) linear regression model. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, LQC, MQC, HQC) with 5 replicates per level in 3 separate analytical runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Sensitivity (LLOQ) | The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and Precision (%CV) ≤ 20%. |
| Matrix Effect | Analyze analyte and IS at low and high concentrations spiked into extracted blank plasma from at least 6 different sources. Compare the response to that of pure solutions. | The IS-normalized matrix factor %CV should be ≤ 15%. |
| Recovery | Compare the peak area of the analyte from extracted plasma samples (at LQC, MQC, HQC) to the peak area of post-extraction spiked samples. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate the stability of the analyte in plasma under various conditions: - Freeze-Thaw: 3 cycles at -20°C or -80°C. - Short-Term (Bench-Top): At room temperature for an expected duration of sample handling. - Long-Term: At intended storage temperature (-80°C) for a period longer than the study. - Post-Preparative: In the autosampler for the expected duration of an analytical run. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound in human plasma. The use of a simple protein precipitation protocol allows for high-throughput processing, making it highly suitable for large-scale clinical and bioequivalence studies. The comprehensive validation protocol, grounded in FDA and EMA guidelines, ensures that the data generated is accurate, precise, and defensible for regulatory submissions.[3][4][5] This method serves as a foundational framework that can be readily implemented and adapted by researchers in the field of drug metabolism and pharmacokinetics.
References
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ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. (2017). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Analytical methods of perindopril, review. (n.d.). IAJPS. [Link]
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Al-Hakeim, E. H., El-Kholy, M. M., & Abbas, S. I. (2021). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Bioanalysis, 13(14), 1125–1137. [Link]
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European Medicines Agency. (2022). Bioanalytical method validation. In Scientific guideline. [Link]
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Rab-Be-Salamat, L., & Khoshayand, M. R. (2018). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Paramedical Sciences, 9(3). [Link]
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Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2006). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. Journal of Chromatography B, 843(1), 76–86. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). AAPS. [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019, July 22). EPTRI. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, March 8). European Bioanalysis Forum. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68523775, this compound. [Link]
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A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. (2021). Semantic Scholar. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. [Link]
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Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
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Li, J., Zhang, C., Liu, D., Song, M., & Liu, X. (2021). A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735. [Link]
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High-throughput quantification of perindopril in human plasma by liquid chromatography/tandem mass spectrometry: Application to a bioequivalence study. (2009). ResearchGate. [Link]
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Kalaiyarasi, D., et al. (2018). The dihydropyridine calcium channel blocker amlodipine besylate and the ACE inhibitor perindopril arginine are frequently used. World Journal of Pharmaceutical Research. [Link]
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Al-Ghobashy, M. A., et al. (2021). Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study. Biomedical Chromatography, 35(5), e5048. [Link]
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Perindopril EP Impurity E / Perindopril Isopropyl Ester. (n.d.). Allmpus. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 168499397, this compound tert-Butylamine Salt. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72022, Perindoprilat. [Link]
- Process for the purification of perindopril. (2010).
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Recovery and ion suppression data for the determination of perindopril, perindoprilat and trandolapril (IS) by LC-ESI/MS. (n.d.). ResearchGate. [Link]
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Perindopril-impurities. (n.d.). Pharmaffiliates. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107807, Perindopril. [Link]
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Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F. (2012). ResearchGate. [Link]
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Patel, K. K. (n.d.). Physicochemical Properties of Drug. Scribd. [Link]
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Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics. (n.d.). ResearchGate. [Link]
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Troubleshooting & Optimization
Troubleshooting HPLC peak tailing for Perindoprilat Isopropyl Ester
Welcome, Valued Colleague,
As a Senior Application Scientist, I understand that achieving a perfectly symmetrical chromatographic peak is paramount for accurate quantification and data integrity. Peak tailing is one of the most common frustrations in HPLC, particularly when dealing with basic compounds like Perindoprilat Isopropyl Ester. This guide is structured as a direct conversation with you in the lab, moving from the most likely culprits to more nuanced system issues. We will not only fix the problem but also understand the underlying chemistry to prevent its recurrence.
Q1: My this compound peak is tailing significantly. What is the most probable cause and my first line of attack?
Answer:
Excellent question. When a basic compound like this compound exhibits tailing on a standard silica-based reversed-phase column (e.g., C18, C8), the primary suspect is almost always a secondary ionic interaction between your protonated analyte and ionized residual silanol groups (Si-O⁻) on the column's stationary phase.[1][2][3]
This compound contains secondary amine functional groups, which are basic. In a typical reversed-phase mobile phase (pH > 3), these amines will be protonated (carrying a positive charge), while the more acidic surface silanols on the silica packing will be deprotonated (carrying a negative charge). This creates an unwanted ion-exchange interaction that retains a fraction of your analyte longer, resulting in a tailed peak.[2][4][5]
Your most effective first step is to address this chemically by modifying the mobile phase pH.
Core Strategy: Suppress Silanol Ionization
The goal is to make the silanol groups "invisible" to your basic analyte. This is achieved by ensuring they are in their neutral, protonated form (Si-OH).
Experimental Protocol 1: Mobile Phase pH Adjustment
-
Objective: To reduce the mobile phase pH to a level where surface silanols are fully protonated (non-ionic).
-
Current State Analysis: Check the pH of your current mobile phase. If it is above 3.5, it is likely contributing to the problem.
-
Recommended Action: Prepare a mobile phase with a pH between 2.5 and 3.0 .
-
Use an appropriate buffer for this pH range, such as a phosphate buffer or 0.1% trifluoroacetic acid (TFA). A method for the related compound, perindopril erbumine, successfully uses a gradient with 0.1% TFA.[6]
-
Ensure your column is stable at this low pH. Most modern silica-based columns are rated for operation between pH 2 and 8.
-
-
Procedure:
-
Prepare the aqueous portion of your mobile phase (e.g., 0.1% TFA in HPLC-grade water).
-
Filter the buffer through a 0.45 µm filter.
-
Pre-mix with your organic modifier (e.g., acetonitrile or methanol) or use your HPLC system's proportioning valve for gradient elution.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
-
Expected Outcome: A significant reduction in peak tailing and a more symmetrical, Gaussian peak shape.
Q2: I've lowered the mobile phase pH, and the peak shape has improved, but there's still some tailing. What's my next move?
Answer:
This is a common scenario. While lowering the pH is the most impactful change, residual tailing suggests that either some silanol activity persists or other factors are at play. Your next step involves refining the mobile phase with additives or evaluating your column's health and suitability.
Strategy A: Introduce a Competing Base
If lowering the pH isn't completely effective, you can add a small concentration of a "silanol blocker" to the mobile phase. This is typically a small basic compound that will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[7][8]
-
Recommended Additive: Triethylamine (TEA) is a common choice. Add it to your mobile phase at a low concentration, typically 10-25 mM.[7]
-
Caution: TEA can be "sticky" and may be difficult to flush from a column. It can also suppress sensitivity in mass spectrometry (MS) detectors due to ion suppression. Use it judiciously if MS detection is required.
Strategy B: Evaluate Your Column's Technology and Health
Not all C18 columns are created equal. The technology of the stationary phase is critical for analyzing basic compounds.
1. Column Technology:
The primary cause of peak tailing is the interaction with silanol groups.[2] Therefore, using a column designed to minimize these interactions is crucial.
| Column Type | Description | Suitability for Basic Analytes |
| Traditional (Type A Silica) | Older technology, often has higher metal content and more acidic, accessible silanol groups. | Poor. Prone to causing significant peak tailing. |
| High-Purity, End-capped (Type B Silica) | Made with high-purity silica with low metal content. Most residual silanols are chemically bonded ("capped") with a small silylating agent (e.g., trimethylsilane).[2][9] | Good to Excellent. This is the modern standard and dramatically reduces tailing.[10] |
| Polar-Embedded Phase | A C18 or C8 chain with a polar group (e.g., amide, carbamate) embedded near the base. This shields the analyte from residual silanols. | Excellent. Specifically designed for superior peak shape with basic compounds. |
If you are using an older column, upgrading to a modern, fully end-capped column is one of the best investments you can make for robust method development.
2. Column Health:
Even the best columns degrade over time.[11] Peak tailing affecting all peaks in your chromatogram can be a symptom of a physical problem with the column.
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or dissolution of the silica bed at high pH. This creates a non-uniform flow path, leading to peak distortion.
-
Frit Contamination: The inlet frit can become partially blocked by particulates from the sample or mobile phase, distorting the flow profile onto the column bed.
Experimental Protocol 2: Diagnosing Column Health
-
Objective: To determine if the column is the source of the peak tailing.
-
Procedure:
-
Substitution Test: The simplest diagnostic is to replace the suspect column with a new, identical one. If the peak shape is restored, the original column has failed.
-
Reversal and Flush: Disconnect the column and reconnect it in the reverse flow direction. Flush with a strong, compatible solvent (e.g., 100% acetonitrile, then 100% methanol) at a reduced flow rate. This can sometimes dislodge particulates from the inlet frit. Note: Only perform this on columns that are not specifically designated for forward-flow only.
-
Performance Check: After flushing, return the column to the correct orientation and test its performance with a simple standard mixture. If performance is not restored, the column packing bed is likely irreversibly damaged.
-
Q3: My mobile phase is optimized (low pH) and I'm using a new, high-quality end-capped column, but I still see tailing. What other system or sample-related issues should I investigate?
Answer:
At this point, you have correctly addressed the most significant chemical interactions. Now we must look at physical and system-level causes, which often manifest as peak tailing or broadening.[12] The primary areas to investigate are extra-column volume and sample solvent effects.
The troubleshooting logic can be visualized as follows:
1. Extra-Column Volume
Any volume your analyte passes through outside of the column itself can contribute to band broadening and tailing.[1][7] This includes injector loops, tubing, and detector flow cells.
-
Tubing: Use tubing with the narrowest internal diameter (I.D.) and shortest length possible, especially between the column and the detector. A common choice is 0.005" (125 µm) I.D. PEEK tubing.[1]
-
Fittings: Ensure all fittings are properly seated and that there are no gaps between the tubing end and the bottom of the port. Improperly seated fittings are a common source of dead volume.[4]
2. Sample Solvent (Elution Strength) Mismatch
This is a very common but often overlooked cause of peak distortion. If you dissolve your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase's starting conditions, the sample band will spread out at the head of the column instead of focusing into a tight band.[4][13][14]
-
The Golden Rule: Whenever possible, dissolve your sample in the initial mobile phase.[7][11]
-
If you must use a different solvent: Ensure it is weaker than the mobile phase. For example, if your gradient starts at 10% acetonitrile, dissolving your sample in 50% acetonitrile will cause significant peak shape problems. Dissolving it in 5% acetonitrile or pure water would be much better.
3. Column Overload
Injecting too high a concentration or volume of your analyte can saturate the stationary phase, leading to a "shark-fin" or tailed peak shape.[13][15]
-
Diagnosis: Sequentially dilute your sample by a factor of 5 and 10 and re-inject. If the peak shape improves and becomes more symmetrical (i.e., the tailing factor decreases), you were likely overloading the column.
-
Solution: Reduce the sample concentration or the injection volume.
This systematic approach, starting with the chemistry of the interaction and moving to the physical aspects of the system, will allow you to diagnose and solve the issue efficiently.
Visualizing the Core Problem: Silanol Interactions
To truly understand the issue, it helps to visualize the interactions at the molecular level on the silica surface.
Frequently Asked Questions (FAQs)
-
Q: What is an acceptable USP Tailing Factor (Tf)?
-
A: A perfectly symmetrical Gaussian peak has a Tf of 1.0. For most methods, a tailing factor of ≤ 1.5 is acceptable, though regulatory guidelines may require Tf ≤ 1.2.[2] For robust, high-quality data, aiming for as close to 1.0 as possible is always best practice.
-
-
Q: Can the organic modifier (Methanol vs. Acetonitrile) affect tailing?
-
A: Yes. Methanol is a protic solvent and can engage in hydrogen bonding with active silanol groups, slightly reducing their activity compared to the aprotic acetonitrile.[3] In some cases, switching from acetonitrile to methanol (or using a mix) can modestly improve peak shape for basic compounds.
-
-
Q: My sample is Perindopril Erbumine, not the Isopropyl Ester. Does this guide still apply?
-
A: Absolutely. Perindopril Erbumine is the salt form of the prodrug, which also contains basic secondary amines.[16] The active metabolite, Perindoprilat, is a dicarboxylic acid but still retains the basic amine structure.[17] The principles of minimizing secondary silanol interactions by controlling pH and using high-performance columns apply equally to all these related compounds.
-
References
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Hawach Scientific. (n.d.). Reasons for Peak Tailing of HPLC Column.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC.
- Element Lab Solutions. (n.d.). The Theory of HPLC Column Chemistry.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP.
- Dolan, J. W. (n.d.). Silica Purity #2 – Silanols.
- Sigma-Aldrich. (n.d.). Perindopril erbumine European Pharmacopoeia (EP) Reference Standard.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441313, Perindopril Erbumine.
- Sreenivas, N., et al. (n.d.).
- Housheh, S., & Jdeed, L. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmaceutical Research, 6(4), 1563-1574.
- Benchchem. (n.d.). This compound | High-Purity Research Compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68523775, this compound.
- Bhaskara Rao, V., & Lakshmana Rao, A. (2011). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS. Rasayan Journal of Chemistry, 4(1), 113-116.
- European Pharmacopoeia. (2014, April 2). PERINDOPRIL tert-BUTYLAMINE. Ph. Eur. 7.0.
- Sigma-Aldrich. (n.d.). Perindopril Related Compound C USP Reference Standard.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72022, Perindoprilat.
- Apotex Inc. (2023, November 6). Product Monograph: Perindopril erbumine Tablets.
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Sigma-Aldrich. (n.d.). Usp-nf monograph tests for perindopril related compound c.
- Housheh, S., & Jdeed, L. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW.
- The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107807, Perindopril.
- Jamp Pharma Corporation. (2018, June 5). PRODUCT MONOGRAPH PrJamp Perindopril.
- Kalpana, N., et al. (2014). Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Erbumine and Amlodipine Besylate in Bulk and Pharmaceutical Dosage Forms. Prime Scholars Library.
- CymitQuimica. (n.d.). Perindopril EP Impurity A (Perindopril USP Related Compound A).
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- Patel, D., et al. (2016).
- USP Store. (n.d.). Perindopril Related Compound A (20 mg).
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Technical Support Center: Optimization of Crystallization Conditions for Perindoprilat Isopropyl Ester
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the crystallization of Perindoprilat Isopropyl Ester. It is structured to address common challenges and provide both the theoretical basis and practical steps for optimizing experimental outcomes.
Section 1: Foundational Principles of this compound Crystallization
This compound is a chemically modified analog of Perindoprilat, the active metabolite of the ACE inhibitor Perindopril.[1] It is often encountered as a process-related impurity during the synthesis of Perindopril, particularly when isopropyl alcohol is used as a solvent or in cleaning procedures.[1] Controlling its crystallization is paramount for purification, isolation, and ensuring consistent solid-state properties.
The primary goals of optimizing crystallization are to control:
-
Purity: To effectively reject impurities from the crystal lattice.
-
Polymorphism: To consistently isolate the desired crystalline form, as different polymorphs can exhibit distinct physical properties like solubility and stability.[2]
-
Crystal Habit and Size: To produce crystals with characteristics suitable for downstream processing, such as filtration, drying, and formulation.[3]
The crystallization process is fundamentally governed by the creation of a supersaturated solution from which the solute molecules can nucleate and grow into an ordered crystal lattice.[3] Key experimental parameters that you can manipulate include the choice of solvent, temperature, cooling rate, and agitation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during the crystallization of this compound?
The process is a multifactorial system. However, the most critical parameters to control are:
-
Solvent System: The choice of solvent is paramount as it dictates solubility, and therefore the level of supersaturation that can be achieved. It also strongly influences the crystal habit.[4][5]
-
Supersaturation: This is the driving force for crystallization. If it's too high, amorphous precipitation or oiling out can occur; if too low, nucleation may be inhibited, or the yield will be poor.[3][6]
-
Temperature Profile & Cooling Rate: The rate at which the solution is cooled directly impacts the rate of supersaturation generation. Slow cooling is generally preferred for forming larger, purer crystals.[7]
-
Agitation: Stirring affects heat and mass transfer within the crystallizer, influencing nucleation rates and preventing sedimentation of crystals.
Q2: Which solvent systems are a good starting point for crystallizing this compound?
While specific solubility data for this compound is not extensively published, information can be extrapolated from processes for the related compound, Perindopril Erbumine. Effective solvent systems often include mixtures of ketones, alcohols, and nitriles.[1]
-
Ketone/Alcohol/Nitrile Mixtures: A combination of Acetone, Isopropyl Alcohol, and Acetonitrile has been used for the crystallization of related polymorphs and can be an effective starting point.[1][7]
-
Esters: Ethyl acetate is another solvent mentioned in the literature for related compounds and is a viable option.[8]
-
Chlorinated Solvents: Dichloromethane is often used during the synthesis and work-up phases and could be part of a co-solvent system.[9]
It is recommended to perform initial solubility screening in a range of solvents at different temperatures to build a solubility curve, which is essential for designing a robust crystallization process.[10]
Q3: Is this compound prone to polymorphism?
While specific polymorphs of this compound are not detailed in the provided literature, the parent compound, Perindopril Erbumine, is known to exist in multiple polymorphic forms (e.g., alpha, beta, gamma).[2][8] It is a fundamental property of many complex organic molecules to exhibit polymorphism.[2] Therefore, it is critical to assume that this compound may also have different crystalline forms. Controlling crystallization conditions consistently is the key to producing the same polymorph batch after batch. Any change in solvent, cooling rate, or agitation could potentially lead to a different form.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: My product is "oiling out" and forming a viscous liquid or emulsion instead of a solid.
-
Probable Cause: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a secondary liquid phase rather than a solid.[6] This typically happens under conditions of very high supersaturation or when the melting point of the solute (or an impure form of it) is lower than the temperature of the solution.[11] The resulting oil droplets are often impurity-rich and solidify into an amorphous, glassy solid upon further cooling, which is difficult to process.[6][11]
-
Recommended Solutions:
-
Reduce Supersaturation Level: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% v/v) of additional "good" solvent to the system to lower the concentration.[11]
-
Decrease Cooling Rate: Cool the solution much more slowly. A slower cooling rate prevents the rapid buildup of supersaturation that leads to oiling out.
-
Increase Agitation (Gently): Moderate agitation can improve heat transfer and prevent localized areas of high supersaturation.
-
Implement Seeding: Introduce a small number of seed crystals at a temperature where the solution is only slightly supersaturated. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the system from reaching the oiling out region.
Caption: Troubleshooting workflow for an "oiling out" event. -
Problem: I am getting an amorphous precipitate or a fine powder that is difficult to filter.
-
Probable Cause: The formation of amorphous material is typically caused by "crashing out" the solid from a solution that is too highly supersaturated.[12] This rapid precipitation does not allow sufficient time for the molecules to arrange into an ordered crystal lattice. This is common in anti-solvent crystallization when the anti-solvent is added too quickly.
-
Recommended Solutions:
-
Reduce the Rate of Supersaturation Generation:
-
For cooling crystallizations, use a much slower cooling rate.
-
For anti-solvent crystallizations, add the anti-solvent much more slowly and with good agitation to ensure proper mixing at the point of addition. Consider adding the solution of the compound to the anti-solvent instead of the other way around.
-
-
Lower the Initial Concentration: Starting with a more dilute solution will make it easier to control the level of supersaturation.
-
Increase the Temperature: Performing the crystallization at a higher temperature (if solvent choice allows) can increase molecular mobility, giving molecules a better chance to order themselves into a crystal lattice rather than precipitating as a disordered solid.[12]
-
Problem: The crystal habit (shape) is inconsistent between batches.
-
Probable Cause: The crystal habit is highly sensitive to the crystallization environment, particularly the solvent system.[13] Different solvents or even impurities can preferentially adsorb to specific crystal faces, inhibiting or promoting growth in certain directions and thus changing the overall shape.[4]
-
Recommended Solutions:
-
Strict Solvent Control: Ensure the solvent composition, including any co-solvents or water content, is identical for every batch.
-
Solvent Modification: If a specific habit is desired (e.g., more equant particles over needles), a systematic study of different solvents or solvent mixtures is required. The polarity of the solvent is a key factor.[13]
-
Control Impurity Profile: Ensure the purity of the starting material is consistent. Even small amounts of certain impurities can act as habit modifiers.[14]
-
| Solvent Property | Potential Influence on Crystal Habit | Rationale |
| Polar Protic (e.g., Isopropyl Alcohol) | May lead to more block-like or prismatic crystals. | These solvents can form hydrogen bonds with polar faces of the crystal, potentially slowing growth in those directions.[15] |
| Polar Aprotic (e.g., Acetone, Acetonitrile) | Variable; often produces well-defined crystals. | Interaction is based on dipole-dipole forces, which can selectively inhibit growth on certain faces. |
| Non-Polar (e.g., Toluene, Hexane - as anti-solvents) | May lead to needle-like or dendritic growth if added too quickly. | Rapidly drives precipitation with less specific surface interactions, potentially leading to kinetically favored rather than thermodynamically favored shapes. |
Problem: The final yield is unacceptably low.
-
Probable Cause: The most common reason for low yield is that a significant amount of the product remains dissolved in the mother liquor after the crystallization process is complete.[11] This can be due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.
-
Recommended Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. This maximizes the concentration change upon cooling.
-
Ensure Sufficient Cooling: Cool the slurry to the lowest practical temperature for your system (e.g., 0-5°C) and allow it to "age" or stir at that temperature for a period (e.g., 1-2 hours) to allow for maximum precipitation.
-
Consider an Anti-Solvent: If the solubility is still too high in the chosen solvent even when cold, consider adding a miscible anti-solvent in which the product is poorly soluble to precipitate more material.
-
Analyze the Mother Liquor: Before discarding, concentrate a sample of the mother liquor to see if a significant amount of solid remains.[11] This confirms if the low yield is due to solubility losses.
Caption: Relationship between key process parameters and final crystal attributes. -
Section 4: Experimental Protocols
Protocol 1: Standard Cooling Crystallization
This protocol provides a general methodology for developing a cooling crystallization process.
-
Solubility Determination: a. Prepare a saturated solution of this compound in the chosen solvent at a high temperature (e.g., 60°C). b. Take a filtered aliquot and determine the concentration via HPLC or gravimetric analysis. c. Repeat at several lower temperatures (e.g., 50, 40, 30, 20, 10, 0°C) to construct a solubility curve.
-
Dissolution: a. In a jacketed reactor with an overhead stirrer, add the crude this compound. b. Add the minimum volume of solvent calculated to dissolve the material at a temperature ~5-10°C above the saturation point (e.g., if saturated at 55°C, dissolve at 60-65°C). c. Stir until all solids are completely dissolved. Visually inspect to ensure no solid remains.
-
Controlled Cooling: a. Begin a slow, linear cooling ramp. A starting point of 10-20°C per hour is recommended. b. Observe the temperature at which nucleation (first appearance of crystals) begins.
-
Slurry Aging: a. Once the final, lower temperature is reached (e.g., 5°C), continue to stir the slurry for an additional 1-4 hours. This "aging" period allows the system to reach equilibrium and maximizes the yield.
-
Isolation and Drying: a. Filter the crystals using a Büchner funnel under vacuum. b. Wash the filter cake with a small amount of cold, fresh crystallization solvent to displace the impure mother liquor. c. Dry the purified crystals under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the product is highly soluble in the primary solvent even at low temperatures.
-
System Selection: Choose a "solvent" in which the product is highly soluble and a miscible "anti-solvent" in which the product is poorly soluble (e.g., Solvent: Acetone, Anti-solvent: Water or Heptane).
-
Dissolution: Dissolve the crude material in a minimal amount of the "solvent" at a constant temperature (e.g., room temperature).
-
Controlled Addition: a. With vigorous stirring, add the "anti-solvent" dropwise to the solution. b. Monitor the solution for the onset of turbidity (cloudiness), which indicates nucleation. c. Once nucleation begins, you may slow the addition rate further to promote crystal growth over excessive nucleation.
-
Slurry Aging: a. After the full volume of anti-solvent has been added, continue to stir the slurry for 1-2 hours to ensure complete precipitation.
-
Isolation and Drying: a. Filter, wash (with a mixture of solvent/anti-solvent or pure anti-solvent), and dry the crystals as described in Protocol 1.
References
- WO2005100317A1 - Process for the preparation of perindopril - Google Patents.
- This compound|High-Purity Research Compound - Benchchem. Benchchem.
- WO2008050185A2 - Novel polymorphs of perindopril erbumine - Google Patents.
- US7291745B2 - Process for the preparation of perindopril - Google Patents.
- 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts.
- An Investigation of the Impact of Precipitation Temperature and Filter Cake Thickness on the Physical Stability of Amorphous Solids: A Case Study - PMC - NIH.
- Understanding the Effect of a Solvent on the Crystal Habit - ACS Publications.
- Oiling Out in Crystalliz
- Understanding the role of solvent in regulating the crystal habit - RSC Publishing. Royal Society of Chemistry.
- Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals - MDPI. MDPI.
- Solubility for Common Extractable Compounds.
- Pharmaceutical Crystallization in drug development - Syrris. Syrris.
- A process for the preparation of perindopril erbumine in alpha crystalline form - Patent 1964836 - EPO.
- Problems, potentials and future of industrial crystallization - Hep Journals.
- Understanding the Effect of a Solvent on the Crystal Habit | Request PDF - ResearchGate.
- Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC - NIH.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mt.com [mt.com]
- 7. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 8. A process for the preparation of perindopril erbumine in alpha crystalline form - Patent 1964836 [data.epo.org]
- 9. WO2005100317A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Problems, potentials and future of industrial crystallization [journal.hep.com.cn]
- 15. researchgate.net [researchgate.net]
Minimizing impurity formation in Perindoprilat Isopropyl Ester synthesis
Welcome to the technical support center for the synthesis of Perindoprilat Isopropyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurity formation and optimize your synthetic protocols.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the formation of key impurities.
Q1: I am observing a significant peak corresponding to this compound (EP Impurity E) in my HPLC analysis. What is the likely cause and how can I minimize its formation?
A1: The presence of this compound, also known as Perindopril EP Impurity E, is a common issue, typically arising from transesterification of the Perindopril ethyl ester.[1][2] The primary culprit is the presence of isopropyl alcohol in your reaction or purification steps, especially under acidic or basic conditions or at elevated temperatures.
Causality and Mechanism:
The ethyl ester of Perindopril can react with isopropyl alcohol in a process called transesterification. This reaction is often catalyzed by residual acids or bases and is accelerated by heat. The most likely stages for this impurity to form are during the final purification, crystallization, or any step where isopropyl alcohol is used as a solvent and the temperature is elevated.[3]
Mitigation Strategies:
-
Solvent Selection: The most effective way to prevent this impurity is to avoid using isopropyl alcohol in the final stages of your synthesis, especially during crystallization of the final product. If a co-solvent is needed, consider alternatives that are less prone to transesterification.
-
Temperature Control: If the use of isopropyl alcohol is unavoidable, maintain the temperature as low as possible, ideally below 30°C, during all processing steps.
-
pH Control: Neutralize the reaction mixture to a pH of approximately 7 before any steps involving isopropyl alcohol to minimize acid or base-catalyzed transesterification.
-
Purification: If the impurity has already formed, it can be challenging to remove due to its structural similarity to the desired product. Recrystallization from a non-alcoholic solvent system may be effective.
Q2: My product is showing a high level of diketopiperazine (DKP) impurity (Perindopril Impurity F). What are the critical parameters to control?
A2: The formation of the diketopiperazine (DKP) impurity, also known as Perindopril Impurity F, is a classic side reaction in peptide-like syntheses.[4][5] It results from an intramolecular cyclization of the dipeptide backbone.
Causality and Mechanism:
This impurity forms when the amino group of the octahydroindole-2-carboxylic acid moiety attacks the activated carboxyl group of the N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester intermediate, leading to the formation of a stable six-membered ring and elimination of the ester group. This is particularly prevalent under heating conditions.[4]
Mitigation Strategies:
-
Coupling Agent and Conditions: The choice of coupling agent and reaction conditions is critical. Using coupling agents like dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (HOBT) can promote the desired intermolecular coupling over the intramolecular cyclization.[3]
-
Temperature Management: This is a thermodynamically driven side reaction. Therefore, maintaining a low reaction temperature (typically between 0°C and 10°C) during the coupling step is crucial to suppress DKP formation.
-
Control of Stoichiometry and Addition Rate: A slow, controlled addition of the coupling agent to a solution of the two starting materials can help to favor the bimolecular reaction over the unimolecular cyclization.
-
pH Control: Maintaining a neutral to slightly acidic pH during the coupling reaction can also help to minimize this side reaction.
Experimental Protocol for Minimizing DKP Formation:
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5°C | Reduces the rate of intramolecular cyclization. |
| Coupling Agents | DCC/HOBT | Promotes efficient peptide bond formation. |
| Solvent | Dichloromethane or Ethyl Acetate | Aprotic solvents that are suitable for peptide coupling. |
| Addition Rate | Slow, dropwise addition of DCC | Maintains a low concentration of the activated ester, favoring intermolecular reaction. |
Q3: I am struggling with diastereomeric impurities. What are the key factors influencing stereochemical purity?
A3: Perindopril has five chiral centers, meaning there are 32 possible stereoisomers.[6] The control of stereochemistry is paramount, and the presence of diastereomeric impurities can significantly impact the efficacy and safety of the final product. These impurities can arise from the starting materials or from epimerization during the synthesis.
Causality and Mechanism:
Diastereomeric impurities can be introduced if the starting materials, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester, are not stereochemically pure. Additionally, epimerization can occur at the chiral center alpha to the carbonyl group of the alanine moiety, particularly under basic conditions or at elevated temperatures.
Mitigation Strategies:
-
Starting Material Purity: Ensure the stereochemical purity of your starting materials through appropriate analytical techniques (e.g., chiral HPLC) and purification methods.
-
Reaction Conditions: Avoid strongly basic conditions and high temperatures, especially after the coupling step, to prevent epimerization. Patents suggest that reducing or omitting triethylamine during the coupling step can limit the levels of certain impurities.[7]
-
Purification via Diastereomeric Salt Formation: A highly effective method for removing diastereomeric impurities is through the formation of a salt with a chiral resolving agent. For instance, treating impure Perindopril with dicyclohexylamine in acetonitrile can selectively precipitate the dicyclohexylamine salt of the desired diastereomer, significantly reducing the level of the unwanted isomer.[8]
Workflow for Diastereomeric Purification:
Frequently Asked Questions (FAQs)
Q4: What are the recommended analytical techniques for monitoring impurity profiles during this compound synthesis?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for the analysis of Perindopril and its impurities.[6] Reversed-phase HPLC is typically employed for this purpose.
Typical HPLC Parameters:
| Parameter | Typical Value | Reference |
| Column | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | [9][10] |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., KH2PO4) | [9][11] |
| pH of Buffer | 2.5 - 3.0 | [10] |
| Flow Rate | 0.6 - 1.7 mL/min | [9][10] |
| Detection Wavelength | 209 nm or 215 nm | [6][9] |
| Column Temperature | Ambient or controlled (e.g., 40-50°C) | [10] |
For stereochemical purity, chiral HPLC methods are necessary. These often use specialized columns, such as those with an ovomucoid stationary phase.[12]
Q5: What is the mechanism of lactam impurity formation and how can it be avoided?
A5: Lactam impurities, such as Perindoprilat Lactam A (Impurity C) and Perindoprilat Lactam B (Impurity D), are formed through intramolecular cyclization.[6]
Causality and Mechanism:
These impurities arise from the intramolecular condensation between the secondary amine and one of the carboxylic acid groups in Perindoprilat (the active metabolite of Perindopril) or a related intermediate. This reaction is typically promoted by heat and dehydrating conditions.
Mitigation Strategies:
-
Temperature Control: Avoid high temperatures during workup, purification, and storage of Perindopril and its intermediates.
-
pH Management: Careful control of pH is important. Strongly acidic or basic conditions can catalyze the cyclization.
-
Water Content: Ensure that the reaction and storage conditions are not excessively dry, as this can favor dehydration reactions leading to lactam formation.
Formation Pathway of Key Impurities:
References
- Process for the preparation of high purity perindopril and intermediates useful in the synthesis.
- Method for synthesis of perindopril and its pharmaceutically acceptable salts.
- Process for the purification of perindopril.
-
DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS. Rasayan Journal of Chemistry. [Link]
-
ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmaceutical Research. [Link]
-
Process for the preparation of perindopril and salts thereof. EPO Patent 1864973. [Link]
- Perindopril tablets and direct tabletting process of perindopril tablet powder.
-
A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PERINDOPRIL ERBUMINE IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Accuracy Test Data for Perindopril and its Process-Related Impurities. ResearchGate. [Link]
-
Validated Chromatographic Methods for Simultaneous Determination of Amlodipine Besylate and Perindopril Arginine in Binary Mixtures and in Pharmaceutical Dosage Form. Longdom Publishing. [Link]
-
Development and Validation of RP-HPLC Chromatographic Method for the Simultaneous Estimation of Perindopril Erbumine and Amlodipine. Hilaris Publisher. [Link]
- Process for the synthesis of perindopril and pharmaceutically acceptable salts thereof.
-
Analytical methods of perindopril, review. ResearchGate. [Link]
-
Pathway of perindopril degradation. ResearchGate. [Link]
-
Evaluation of impurities level of perindopril tert-butylamine in tablets. ResearchGate. [Link]
-
Determination of perindopril erbumine by oxidative coupling reaction using 2, 6-dichloroquinone-4-chlorimide. SciELO. [Link]
-
SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Farmacia Journal. [Link]
-
Evaluation of impurities level of perindopril tert-butylamine in tablets. ScienceDirect. [Link]
-
Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System. Waters Corporation. [Link]
-
Perindopril Impurities and Related Compound. Veeprho. [Link]
-
Perindopril EP Impurity E / Perindopril Isopropyl Ester. Allmpus. [Link]
-
Kinetic Study on the Isomerization of Perindopril by HPLC. ResearchGate. [Link]
-
Perindopril-impurities. Pharmaffiliates. [Link]
- Process for the preparation of perindopril.
-
1356837-89-2 | Perindopril - Impurity E. Pharmaffiliates. [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview. PMC - NIH. [Link]
-
Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril erbumine-layered double hydroxide nanocomposite. PMC - NIH. [Link]
-
β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. ResearchGate. [Link]
-
Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave. International Journal of Technology. [Link]
-
Transesterification using isopropanol as a co‐solvent for the production of green biodiesel fuel. ResearchGate. [Link]
-
ß-Lactams: Mechanisms of Action and Resistance. YouTube. [Link]
-
ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. SciELO. [Link]
-
Beta-lactam antibiotics (video). Khan Academy. [Link]
-
Production of biodiesel (isopropyl ester) from coconut oil by microwave assisted transesterification: parametric study and optimization. International Journal of Renewable Energy Development. [Link]
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Strategies to enhance the stability of Perindoprilat Isopropyl Ester solutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Perindoprilat Isopropyl Ester. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experimental work. Our approach is to explain the fundamental science behind the instability, enabling you to not only solve current issues but also prevent future occurrences.
Foundational Science: Understanding this compound Instability
This compound, like its more commonly studied analogue Perindopril (ethyl ester), is a prodrug susceptible to chemical degradation.[1][2][3] Its stability in solution is not absolute and is highly dependent on environmental conditions. Understanding the primary degradation pathways is critical for developing robust analytical methods and stable formulations. The two most significant pathways are hydrolysis and intramolecular cyclization.[1][4][5]
-
Hydrolysis: The ester linkage on the side chain is susceptible to cleavage by water, a reaction catalyzed by both acidic and basic conditions.[4][6] This reaction yields the active metabolite, Perindoprilat (often referred to as Impurity B in pharmacopeial monographs for Perindopril), and isopropyl alcohol.[4] Studies on the parent compound, Perindopril, show it is particularly unstable under basic conditions.[7]
-
Intramolecular Cyclization: The molecule can undergo an internal condensation reaction to form a cyclic diketopiperazine derivative.[1][4] This pathway is a major cause of degradation, especially under thermal stress and in the absence of sufficient moisture, which favors the hydrolysis pathway.[1][8]
-
Oxidation: While less dominant than hydrolysis or cyclization, oxidative degradation can also occur, potentially leading to colored products or other impurities.[4] The presence of oxidizing agents or exposure to certain conditions can facilitate this process.[9][10]
The interplay of pH, temperature, solvent composition, and exposure to light dictates the rate and dominant pathway of degradation.
This compound Degradation Pathways
Caption: Primary degradation routes for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Q1: My solution is losing potency much faster than expected. What is the most likely cause?
A rapid loss of the parent compound is most often due to chemical degradation, primarily hydrolysis.
-
Immediate Checks:
-
Verify pH: The pH of your solution is the most critical factor. Perindopril analogues are highly susceptible to basic hydrolysis.[7] If your solution is unbuffered or has a pH above 7, degradation can be rapid. For maximum stability in aqueous environments, a pH range of 2.0-2.5 is often recommended for analytical purposes.[11][12]
-
Solvent Water Content: If you are using organic solvents, verify the water content. Even "anhydrous" solvents can absorb atmospheric moisture, which is sufficient to cause hydrolysis over time.
-
Temperature: Elevated storage temperatures will accelerate both hydrolysis and cyclization. Ensure your solutions are stored at the recommended temperature (typically 2-8°C for short-term storage) and protected from temperature fluctuations.[4]
-
Q2: I'm observing a significant new peak in my HPLC chromatogram during a stability study. How can I identify it?
The appearance of new peaks is a direct indicator of degradation. Based on the known degradation pathways, the most likely candidates are:
-
Perindoprilat (Impurity B): The product of hydrolysis.[4] Being a di-acid, it is significantly more polar than the parent ester. In a typical reversed-phase HPLC (RP-HPLC) method, it will elute much earlier than this compound.
-
Diketopiperazine Derivative (Impurity F): The product of intramolecular cyclization.[4] This compound is generally less polar than Perindoprilat and may elute closer to the parent compound.
To confirm, you can use a mass spectrometer (LC-MS) to determine the mass of the impurity peak or run forced degradation studies (see Protocol 1) to intentionally generate these impurities as markers.
Q3: How can I design a robust solution formulation to maximize stability for my experiments?
Designing a stable formulation involves controlling the key factors that promote degradation.
| Parameter | Recommendation | Rationale |
| pH Control | Use a buffer system to maintain the pH in a stable range, ideally between pH 2.0 and 4.0. | Prevents acid/base-catalyzed hydrolysis. Phosphate buffers are commonly used in analytical methods.[8][11][12] |
| Solvent System | Minimize water content by using co-solvents like acetonitrile, methanol, or propylene glycol. | Reduces the availability of water for the hydrolysis reaction. Acetonitrile is a common choice for HPLC mobile phases.[1][12] |
| Antioxidants | Consider adding antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid if oxidation is suspected. | Scavenges free radicals and reactive oxygen species to prevent oxidative degradation.[4] |
| Chelating Agents | If trace metal contamination is possible, add a chelating agent like EDTA. | Metal ions can catalyze both hydrolytic and oxidative degradation pathways. |
| Storage | Store solutions in tightly sealed containers at refrigerated temperatures (2-8°C) and protected from light. | Minimizes thermal degradation, evaporation, and potential photodegradation.[1][13] |
Q4: What are the best practices for preparing and storing stock solutions for analytical use?
The integrity of your analytical standards is paramount.
-
Solvent Selection: For highest stability, prepare initial stock solutions in a non-aqueous, aprotic solvent like high-purity acetonitrile or DMSO.[14]
-
Concentration: Prepare a concentrated stock solution (e.g., 1 mg/mL) in an organic solvent. This minimizes the relative amount of any residual water.
-
Working Solutions: Prepare aqueous working solutions fresh daily by diluting the organic stock solution into your pre-cooled mobile phase or a validated, stable buffer.
-
Storage: Store organic stock solutions at -20°C or lower in amber vials with tightly sealed caps to prevent solvent evaporation and moisture ingress. Allow solutions to come to room temperature before opening to prevent condensation from forming inside the vial.
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol helps identify potential degradation products and assess the stability-indicating nature of your analytical method.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Dilute stock to 100 µg/mL in 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Dilute stock to 100 µg/mL in 0.01 M NaOH. Incubate at room temperature for 1 hour.[7]
-
Oxidative Degradation: Dilute stock to 100 µg/mL in 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the acetonitrile stock solution at 80°C for 48 hours.
-
Control: Dilute stock to 100 µg/mL in the mobile phase and keep at 4°C.
-
-
Neutralization & Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
HPLC Analysis: Analyze all samples by your HPLC method alongside the control. Look for the formation of new peaks and the reduction in the parent peak area.
Protocol 2: Routine HPLC Analysis for Stability Testing
This method is a starting point for a stability-indicating RP-HPLC analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, adjusted to pH 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 70% B
-
15-17 min: 70% B
-
17-18 min: 70% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.[15]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Stability Study Experimental Workflow
Caption: A typical workflow for conducting a solution stability study.
References
-
Veeprho. Perindopril Impurities and Related Compound. Available from: [Link]
-
Zaazaa HE, Abbas SS, Essam HM, El-Bardicy MG. Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degradation Products. Journal of Chromatographic Science. 2013;51(6):533-543. Available from: [Link]
-
Ekiert M, Krzek J, Talik E. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. Acta Poloniae Pharmaceutica. 2012;69(4):655-664. Available from: [Link]
-
Daicel Pharma Standards. Perindopril Impurities Manufacturers & Suppliers. Available from: [Link]
- Google Patents. WO2007025695A1 - Pharmaceutical composition comprising perindopril or its salts.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 107807, Perindopril. Available from: [Link]
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Zhu HJ, Wang X, Niu JZ, et al. Kinetics of the hydrolysis of enalapril (a), ramipril (b), perindopril (c), moexipril (d) and fosinopril (e) catalyzed by wild-type (WT) CES1 and the variant G143E. ResearchGate. 2013. Available from: [Link]
-
Cognibrain. Analytical methods of perindopril, review. Available from: [Link]
-
Popović Z, Tumpa A, Popović L, et al. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules. 2021;26(21):6669. Available from: [Link]
-
Verpooten GA, Genissel PM, De Broe ME. Single dose phannacokinetics of perindopril and its metabolites in hypertensive patients with various degrees of renal insufficiency. British Journal of Clinical Pharmacology. 1991;32(2):187-192. Available from: [Link]
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Hussein Al Ali Z, Al-Khafaji Z, Hussein F. Controlled release and angiotensin-converting enzyme inhibition properties of an antihypertensive drug based on a perindopril erbumine-layered double hydroxide nanocomposite. Journal of Microencapsulation. 2012;29(5):473-483. Available from: [Link]
-
Todd PA, Fitton A. Perindopril. A Review of Its Pharmacological Properties and Therapeutic Use in Cardiovascular Disorders. Drugs. 1991;42(1):90-114. Available from: [Link]
-
Singh S, Kumar A, Kulkarni R, et al. Perindopril Attenuates Lipopolysaccharide-Induced Amyloidogenesis and Memory Impairment by Suppression of Oxidative Stress and RAGE Activation. ACS Chemical Neuroscience. 2016;7(2):206-217. Available from: [Link]
-
Farrag MM, El-Shazly M, El-Sayed YS, et al. Perindopril mitigates LPS-induced cardiopulmonary oxidative and inflammatory damage via inhibition of renin angiotensin system, inflammation and oxidative stress. Immunopharmacology and Immunotoxicology. 2019;41(6):630-643. Available from: [Link]
-
Ekiert M, Krzek J, Talik E. Thermo-, Radio- and Photostability of Perindopril Tert-butyloamine in The Solid State. Comparison to Other Angiotensin Converting Enzyme Inhibitors. Brieflands. 2012. Available from: [Link]
-
El-Didamony AM, Abo-Elsoad MO. A new stability-indicating chromatographic ultra-performance liquid chromatography (UPLC) method has been developed and validated for determination of Perindopril Arginine (PER) and Amlodipine Besylate (AML). Analytical Chemistry: An Indian Journal. 2018;17(10):385. Available from: [Link]
-
Várkonyi D, Baia M, Fischer-Fodor E, et al. Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. ResearchGate. 2017. Available from: [Link]
-
Darwish HW, Abdel-Sattar AI, El-Zeiny MB, et al. Four ecofriendly spectrophotometric methods for the determination of perindopril through derivatization with sulphophtalein dyes: application to tablet analysis. Future Journal of Pharmaceutical Sciences. 2021;7(1):1-9. Available from: [Link]
-
Nirogi R, Kandikere V, Mudigonda K, et al. Stability data for perindopril and perindoprilat in human plasma under various storage conditions. ResearchGate. 2006. Available from: [Link]
-
Herenda S, Ostojić J, Miloš M, et al. The Effect of ACE Inhibitor (perindopril) on Peroxidase Activity in vitro Conditions. International Journal of Electrochemical Science. 2019;14:10130-10141. Available from: [Link]
-
Herenda S, Ostojić J, Miloš M, et al. The Effect of ACE Inhibitor (perindopril) on Peroxidase Activity in vitro Conditions. ResearchGate. 2019. Available from: [Link]
-
Zaazaa HE, Abbas SS, Essam HM, El-Bardicy MG. Validated Chromatographic Methods for Determination of Perindopril and Amlodipine in Pharmaceutical Formulation in the Presence of their Degradation Products. SciSpace. 2012. Available from: [Link]
-
ResearchGate. Pathway of perindopril degradation. Available from: [Link]
-
Hrobarikova I, Hrobarik I, Foltinova L, et al. Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F. ResearchGate. 2015. Available from: [Link]
-
Simončič Z, Roškar R, Gartner A, et al. The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions. International Journal of Pharmaceutics. 2008;356(1-2):200-205. Available from: [Link]
-
Hussein F, Hussein Al Ali Z, Kadhim A. Formulation and evaluation tablets of perindopril erbumine-layered double hydroxides prepared by direct compression method. Iraqi Journal of Pharmaceutical Sciences. 2022;31(1):210-218. Available from: [Link]
-
Allmpus. Perindopril EP Impurity E / Perindopril Isopropyl Ester. Available from: [Link]
-
Herenda S, Ostojić J, Miloš M, et al. The Effect of ACE Inhibitor (perindopril) on Peroxidase Activity in vitro Conditions. ResearchGate. 2019. Available from: [Link]
-
Housheh S, Mrestani Y, Al-Halbony R. ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. ResearchGate. 2017. Available from: [Link]
- Google Patents. US20040248814A1 - Process for the preparation of perindopril, its analgous compounds and salts therof using 2,5 dioxo-oxazolidine intermediate compounds.
-
Várkonyi D, Baia M, Fischer-Fodor E, et al. Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation. Polymers. 2017;9(1):15. Available from: [Link]
- Google Patents. ES2255872B1 - PROCEDURE FOR THE PREPARATION OF PERINDOPRIL ERBUMINA.
-
Alagandula A, Kothapally CB, Shaik K. A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. ResearchGate. 2020. Available from: [Link]
-
Khan N, Ahmed S. Method development of Perindopril using UV spectrophotometer. ResearchGate. 2015. Available from: [Link]
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- 3. Perindopril. A review of its pharmacological properties and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007025695A1 - Pharmaceutical composition comprising perindopril or its salts - Google Patents [patents.google.com]
- 5. The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Perindopril Attenuates Lipopolysaccharide-Induced Amyloidogenesis and Memory Impairment by Suppression of Oxidative Stress and RAGE Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of Perindopril and its Metabolites
A Note on Nomenclature: This guide focuses on the bioanalysis of the prodrug perindopril and its active metabolite, perindoprilat. Perindopril is the ethyl ester form, which is hydrolyzed in vivo to the active angiotensin-converting enzyme (ACE) inhibitor, perindoprilat. The principles and troubleshooting strategies discussed here are directly applicable to ester prodrugs and their acidic metabolites and will comprehensively address challenges related to the analysis of what may be referred to as "Perindoprilat Isopropyl Ester" or other ester forms.
Introduction for the Advanced Practitioner
As a Senior Application Scientist, this guide is structured to move beyond rudimentary protocols. We will delve into the mechanistic underpinnings of matrix effects in the context of perindopril and perindoprilat analysis, providing you with the rationale to not only follow a method but to intelligently troubleshoot and adapt it. The core challenge in the bioanalysis of these compounds lies in the inherent instability of the ester prodrug and the ubiquitous presence of interfering endogenous components in biological matrices like plasma.[1][2] This guide is designed to be a self-validating system of logic, empowering you to anticipate and systematically eliminate analytical variability.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the LC-MS/MS analysis of perindopril and perindoprilat, with a focus on mitigating matrix effects.
Q1: My signal intensity for perindoprilat is low and variable, especially in plasma samples. What is the likely cause?
A: Low and erratic signal intensity, particularly for perindoprilat, is a classic symptom of ion suppression .[3] This phenomenon occurs when co-eluting matrix components from the biological sample interfere with the ionization of your target analyte in the mass spectrometer's source, leading to a suppressed signal.[4][5] In bioanalysis of plasma or serum, the primary culprits are often phospholipids .[6][7]
Q2: How can I definitively confirm that ion suppression is impacting my analysis?
A: A post-column infusion experiment is the gold standard for diagnosing ion suppression.[3] This technique helps to pinpoint the regions in your chromatogram where matrix components are eluting and causing suppression.
Part 2: Experimental Protocols & Methodologies
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
This protocol will allow you to visualize the impact of your sample matrix on the ionization of perindoprilat.
Objective: To identify chromatographic regions where co-eluting matrix components suppress the perindoprilat signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of perindoprilat (e.g., 100 ng/mL in mobile phase)
-
Blank, extracted biological matrix (e.g., plasma processed via your current sample preparation method)
-
Reagent blank (mobile phase)
Procedure:
-
System Setup:
-
Configure your LC system with the analytical column and mobile phase used for your perindoprilat assay.
-
Place a T-connector between the LC column outlet and the MS inlet.
-
Connect the syringe pump containing the perindoprilat standard solution to the third port of the T-connector.
-
-
Infusion & Equilibration:
-
Begin infusing the perindoprilat standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Start the LC flow with your initial mobile phase conditions.
-
Monitor the perindoprilat MRM transition. You should observe a stable, elevated baseline signal once the system equilibrates.
-
-
Injection Series:
-
Inject a reagent blank (mobile phase). This will establish your baseline signal with no matrix interference.
-
Inject the blank, extracted biological matrix.
-
-
Data Analysis:
-
Observe the infused perindoprilat signal trace during the chromatographic run of the extracted matrix sample.
-
A significant drop or dip in the stable baseline signal indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.
-
Visualizing the Workflow: Post-Column Infusion
Caption: Workflow for a post-column infusion experiment.
Q3: My current sample preparation is a simple protein precipitation. Is this sufficient?
A: While protein precipitation (PPT) with a solvent like acetonitrile is fast and easy, it is often ineffective at removing phospholipids , which are a primary cause of ion suppression.[3][6] For a robust method, more selective sample preparation techniques are highly recommended.
Protocol 2: Comparative Sample Preparation Strategies
Here, we compare the efficacy of Protein Precipitation (PPT) with Solid-Phase Extraction (SPE) for the analysis of perindopril and perindoprilat in human plasma.
Method A: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., perindopril-d4 or ramipril).[8]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
Method B: Solid-Phase Extraction (SPE)
This method provides a more thorough cleanup, significantly reducing matrix effects.[9][10]
-
Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard and 100 µL of phosphoric acid. This acidification helps in the retention of the analytes on the SPE sorbent.[9][10]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes (perindopril and perindoprilat) with 1 mL of mobile phase or a methanol/acetonitrile mixture.
-
Analysis: The eluate can often be directly injected, or evaporated and reconstituted if further concentration is needed.[9]
Visualizing the Decision Process: Sample Preparation
Caption: Decision workflow for sample preparation.
Data Presentation: Comparing Sample Preparation Techniques
The choice of sample preparation significantly impacts method performance. Below is a summary of typical validation parameters from published methods.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Linearity Range (Perindoprilat) | 0.1 - 200 ng/mL[11] | 0.3 - 40 ng/mL[9] |
| Recovery (Perindoprilat) | 80 - 110%[11] | ~76%[9][10] |
| Matrix Effect (% CV) | Not always reported, but generally higher | ≤ 5.9%[8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[11] | 0.3 ng/mL[9] |
| Throughput | High | Moderate |
| Cleanliness of Extract | Low | High |
Expert Insight: While recovery may appear lower with SPE, this is often a trade-off for a much cleaner extract, leading to significantly reduced matrix effects and better overall assay performance and robustness.
Q4: What about the stability of perindopril, the ester prodrug, during sample collection and preparation?
A: This is a critical consideration. Ester prodrugs are susceptible to ex vivo hydrolysis by esterases present in biological matrices, which would artificially inflate the concentration of the active metabolite, perindoprilat.[1][2]
Mitigation Strategies:
-
Temperature Control: Collect and process blood samples on ice to slow down enzymatic activity.
-
pH Control: Maintain a slightly acidic pH to reduce the rate of hydrolysis.
-
Esterase Inhibitors: Use collection tubes containing an esterase inhibitor like sodium fluoride (NaF).[1][2]
Part 3: The Biological Context
Understanding the mechanism of action of perindopril helps in appreciating the importance of accurately quantifying both the prodrug and its active metabolite.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Perindopril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). This prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.
Sources
- 1. Overcoming challenges associated with the bioanalysis of an ester prodrug and its active acid metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A UPLC-MS/MS method for quantification of perindopril and perindoprilat and applied in a bioequivalence study for their pharmacokinetic parameter measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Resolving Poor Chromatographic Separation of Perindoprilat Isopropyl Ester
Welcome to the technical support center for the chromatographic analysis of Perindoprilat Isopropyl Ester. As Senior Application Scientists, we understand that achieving optimal resolution is paramount for accurate quantification and impurity profiling. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and resolve common separation challenges. We will move beyond simple checklists to explain the underlying scientific principles, empowering you to make informed decisions in your method development and routine analysis.
Troubleshooting Guide
Poor resolution in high-performance liquid chromatography (HPLC) is a multifaceted issue. The key to solving it lies in systematically identifying the root cause. This guide is structured to walk you through a logical diagnostic process, from identifying the visual characteristics of the problem in your chromatogram to implementing targeted solutions.
Visual Troubleshooting Workflow
The first step in any troubleshooting process is to carefully observe the chromatogram. The nature of the poor resolution—be it co-eluting peaks, asymmetrical peak shapes, or inconsistent retention times—provides critical clues to the underlying problem. The following workflow illustrates a systematic approach to diagnosing and addressing these issues.
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Q1: My peaks for this compound and a related impurity are poorly resolved (Rs < 1.5). Where do I start?
Answer: When two peaks are not baseline separated, the issue lies in one of the three fundamental parameters of chromatographic resolution: retention factor (k'), selectivity (α), or efficiency (N).[1] A systematic approach is to evaluate and optimize them in that order.
-
Evaluate Retention Factor (k'): The retention factor (or capacity factor) measures how long an analyte is retained on the column relative to an unretained compound.[2] For good resolution, k' values should ideally be between 2 and 10. If your k' is less than 2, the analyte is eluting too close to the void volume, leaving little time for separation to occur.[1]
-
Causality: In reversed-phase chromatography, decreasing the amount of organic solvent (like acetonitrile or methanol) in the mobile phase increases the polarity of the mobile phase.[1][3] This enhances the hydrophobic interaction between the non-polar analyte and the C18 stationary phase, leading to longer retention and a higher k'.
-
Action: Increase the aqueous component of your mobile phase in small increments (e.g., 5%). This will increase the retention time of both peaks, potentially providing the necessary separation.
-
-
Optimize Selectivity (α): Selectivity is the measure of the separation between the peak centers and is the most powerful tool for improving resolution.[1] If increasing retention doesn't work, the next step is to alter the fundamental chemistry of the separation.
-
Causality: Selectivity is influenced by the specific interactions between the analytes and both the stationary and mobile phases.[1] Small changes in the system's chemistry can produce large changes in resolution.
-
Actions:
-
Change Organic Modifier: Acetonitrile and methanol have different properties and can offer unique selectivities.[3] If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Adjust Mobile Phase pH: this compound, like its parent compound, has ionizable functional groups. Altering the pH of the mobile phase can change the analyte's charge state, significantly impacting its interaction with the stationary phase and thus improving selectivity.[2][3] Many methods for Perindopril use an acidic pH (2.5-3.5) to suppress the ionization of carboxylic acid groups, leading to better retention and peak shape on a C18 column.[4][5]
-
Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is a powerful option.[1][6] If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl or a C8 column, which may offer different interactions with your analytes.[2]
-
-
-
Improve Efficiency (N): Efficiency relates to the narrowness of the peaks (peak broadening). Sharper peaks are easier to resolve.
-
Causality: Peak broadening is caused by the diffusion of the analyte band as it travels through the column. This can be minimized by using columns with smaller particles or longer lengths.[6]
-
Actions:
-
Use a Longer Column or Smaller Particle Size: Both actions increase the number of theoretical plates (N), resulting in sharper peaks and better resolution, but will also lead to higher backpressure.[6]
-
Optimize Flow Rate: Operating at the optimal flow rate for your column dimension and particle size will minimize peak broadening.
-
-
Q2: I'm observing significant peak tailing for this compound. What are the likely causes and solutions?
Answer: Peak tailing is one of the most common peak shape problems and can severely compromise resolution and integration accuracy.[7] For a molecule like this compound, the most probable causes are secondary chemical interactions or column issues.
-
Cause 1: Secondary Silanol Interactions
-
Causality: Most reversed-phase columns are based on silica particles. Even after end-capping, some residual silanol groups (-Si-OH) remain on the surface. At mid-range pH, these silanols can become ionized (-Si-O⁻) and interact strongly with polar or basic functional groups on the analyte, causing a portion of the analyte molecules to be delayed, resulting in a tailed peak.[7] Perindoprilat and its esters contain amine functionalities that can engage in these secondary interactions.
-
Solutions:
-
Lower Mobile Phase pH: Adjusting the mobile phase to an acidic pH (e.g., 2.5-3.5) with a buffer like phosphate buffer suppresses the ionization of the silanol groups, minimizing these secondary interactions.[2][5] This is a very common and effective strategy.
-
Use a High-Purity, End-capped Column: Modern columns are manufactured with high-purity silica and aggressive end-capping procedures to minimize accessible silanols. Ensure you are using a quality, well-maintained column.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak shape for basic analytes.
-
-
-
Cause 2: Column Contamination or Degradation
-
Causality: Accumulation of strongly retained matrix components from repeated sample injections can create active sites at the head of the column, leading to peak distortion.[8] Over time, the packed bed of the column can also degrade or form a void at the inlet, causing non-uniform flow and peak tailing.[9]
-
Solutions:
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to trap contaminants and protect the primary column, significantly extending its life.[7][8]
-
Flush the Column: Try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent) to remove contaminants.[10]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged and need replacement.[10]
-
-
Q3: My this compound peak is fronting. How do I fix this?
Answer: Peak fronting, which often looks like a shark fin, is less common than tailing but should be addressed as it affects quantification.[11]
-
Cause 1: Sample Overload
-
Causality: The most frequent cause of peak fronting is injecting too much sample mass onto the column.[11] When the concentration of the analyte is too high, it saturates the stationary phase at the point of injection. The excess molecules cannot interact with the stationary phase and travel down the column faster, eluting earlier and causing the peak to front.[11]
-
Solutions:
-
Dilute the Sample: The simplest solution is to dilute your sample (e.g., by a factor of 10) and re-inject. If the fronting disappears, you have confirmed sample overload.
-
Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume.
-
-
-
Cause 2: Sample Solvent Incompatibility
-
Causality: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move too quickly at the start, leading to a distorted, fronting peak.
-
Solution: Whenever possible, prepare your sample and standards in the initial mobile phase or a solvent that is weaker than the mobile phase.[10]
-
Frequently Asked Questions (FAQs)
Q: What are typical starting conditions for an RP-HPLC method for this compound?
A: Based on validated methods for Perindopril and its related compounds, a robust starting point for method development would involve a reversed-phase C18 column with an acidic mobile phase.[4][5][12]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides good hydrophobic retention for Perindoprilat-type molecules.[6] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2.5-3.5) | An acidic buffer suppresses silanol interactions and ensures consistent analyte ionization, improving peak shape.[2][5] |
| Composition | 65:35 (v/v) Aqueous Buffer : Acetonitrile | This ratio provides a good starting point for achieving adequate retention (k' > 2). Adjust as needed.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[12] |
| Detection | UV at 215 nm | Perindopril and its derivatives show strong absorbance at lower UV wavelengths.[12] |
| Temperature | 30-40 °C | Elevated temperatures can improve peak efficiency and reduce viscosity, but should be controlled for reproducibility.[13] |
Q: When should I consider using a guard column?
A: A guard column should be considered standard practice, especially when analyzing samples from complex matrices (e.g., biological fluids, degradation studies) or when running a high volume of samples.[8] It is an inexpensive way to protect and extend the lifetime of your much more expensive analytical column by trapping particulate matter and strongly adsorbed contaminants that can cause peak distortion and increased backpressure.[7]
Experimental Protocols
Protocol 1: Preparation of an Acidic Phosphate Buffer Mobile Phase (pH 3.0)
This protocol describes the preparation of a common mobile phase buffer used for the analysis of Perindopril and related substances.[5]
Materials:
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade
-
Orthophosphoric Acid (H₃PO₄), HPLC Grade
-
Triethylamine (TEA), HPLC Grade (Optional, for peak shape improvement)
-
HPLC Grade Water
Procedure:
-
Weigh Reagent: Accurately weigh 7.0 g of KH₂PO₄ and transfer it to a 1000 mL beaker.
-
Dissolve: Add approximately 900 mL of HPLC grade water and stir until the salt is completely dissolved.
-
Add Modifier (Optional): If needed for improved peak shape of basic compounds, add 2 mL of Triethylamine and stir to mix.
-
Adjust pH: Place a calibrated pH meter probe into the solution. Slowly add orthophosphoric acid dropwise while stirring until the pH reaches 3.0 ± 0.05.
-
Final Volume: Transfer the solution to a 1000 mL volumetric flask and add HPLC grade water to the mark.
-
Filter and Degas: Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter. Degas the solution using vacuum filtration, sonication, or helium sparging before use to prevent air bubbles in the HPLC system.[10]
Protocol 2: System Suitability Testing
System suitability testing (SST) is a mandatory part of any validated chromatographic method. It ensures that the system is performing correctly before analyzing samples.
Procedure:
-
Prepare Standard Solution: Prepare a standard solution of this compound at a known concentration (e.g., 50 µg/mL).
-
Equilibrate System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Perform Replicate Injections: Make at least five replicate injections of the standard solution.
-
Evaluate Parameters: Calculate the following parameters from the resulting chromatograms. The acceptance criteria should be defined in your analytical method protocol.
| SST Parameter | Typical Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | T ≤ 1.5 | Measures peak symmetry.[7] |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Measures the precision of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1.0% | Measures the precision of the pump and stability of the system. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| Resolution (Rs) | Rs > 1.5 (between analyte and closest peak) | Ensures adequate separation from other components. |
References
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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Wikipedia. (2023, December 27). Reversed-phase chromatography. Retrieved from [Link]
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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Syed, R. A. (2023). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Retrieved from [Link]
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Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
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Quora. (2017, February 18). Which factors affect resolution in chromatography?. Retrieved from [Link]
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Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
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Mylan Pharmaceuticals. (n.d.). Product Monograph: Mylan-Perindopril Arginine. Retrieved from [Link]
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Ayurlog. (2024, September 12). Analytical methods of perindopril, review. Retrieved from [Link]
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Veeprho. (n.d.). Perindopril Impurities and Related Compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72022, Perindoprilat. Retrieved from [Link]
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Jamp Pharma Corporation. (2023, June 21). Product Monograph: Perindopril Erbumine Tablets, USP. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2014, April 2). Perindopril tert-Butylamine. Retrieved from [Link]
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Drugs.com. (2025, February 24). Perindopril Monograph for Professionals. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2008). A validated RP-HPLC method for the determination of perindopril erbumine in pharmaceutical formulations. Tropical Journal of Pharmaceutical Research, 7(1), 847-852. Retrieved from [Link]
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Hegazy, M. A., Metwaly, F. H., Abdel-Kawy, M., & Abdel-Wahab, N. S. (2011). Validated chromatographic methods for determination of perindopril and amlodipine in pharmaceutical formulation in the presence of their degradation products. Journal of AOAC International, 94(2), 489-498. Retrieved from [Link]
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Apotex Inc. (2019, February 7). Product Monograph: APO-PERINDOPRIL/AMLODIPINE. Retrieved from [Link]
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Michalska, D., & Kaczmarek, L. (2013). Molecular structure of antihypertensive drug perindopril, its active metabolite perindoprilat and impurity F. Journal of Molecular Structure, 1037, 293-302. Retrieved from [Link]
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Varsha, G., et al. (2017). ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 505-517. Retrieved from [Link]
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Kumar, N. S., Sreenivasulu, V., & Ahmed, A. (2018). A Stability-Indicating LC-MS Method for Determination of Perindopril and its Process Related Impurities. Journal of Chromatographic Science, 56(8), 735-742. Retrieved from [Link]
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Bhaskara Rao, V., & Lakshmana Rao, A. (2011). DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS. Rasayan Journal of Chemistry, 4(1), 113-116. Retrieved from [Link]
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Nekkala, K., Kumar, V. S. J., Ramachandran, D., Ramanaiah, G., & Srinivas, G. (2014). Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Erbumine and Amlodipine Besylate in Bulk and its Pharmaceutical Formulations. Prime Scholars Library, 2(5), 455-463. Retrieved from [Link]
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Suneetha, A., & Rao, D. P. (2012). Validated stability indicating reverse phase HPLC method for the simultaneous estimation of perindopril and indapamide in pharmaceutical dosage forms. International Journal of Pharmacy, 2(2), 349-356. Retrieved from [Link]
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Devala Rao, G., et al. (2010). Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide in a formulation. Journal of AOAC International, 93(1), 108-114. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Y0000771 - Detailed view. Retrieved from [Link]
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Kumar, A., et al. (2025). Novel Stability Indicating UPLC Method Development and Validation for Simultaneous Quantification of Perindopril Arginine and Bisoprolol Fumarate in Pure and Pharmaceutical Dosage Forms. Journal of Pharmaceutical Research International, 37(1), 1-12. Retrieved from [Link]
-
Imre, S., et al. (2017). SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Farmacia, 65(6), 901-906. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of Perindopril
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Perindopril. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability studies of this angiotensin-converting enzyme (ACE) inhibitor. This document delves into the experimental rationale, presents comparative data, and offers detailed protocols to ensure scientific integrity and reproducibility.
Perindopril is an ester prodrug that is rapidly hydrolyzed in the liver to its active metabolite, perindoprilat.[1] Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II.[1] By inhibiting ACE, perindoprilat leads to vasodilation and a reduction in blood pressure.[2] Given its therapeutic importance, the development of a validated analytical method for the quantification of Perindopril in pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy.
This guide will focus on a stability-indicating RP-HPLC method, a cornerstone technique in pharmaceutical analysis due to its high specificity, sensitivity, and accuracy.[3][4] The validation of this method will be discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][7][8]
The Chosen Analytical Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The selection of RP-HPLC for the quantification of Perindopril is predicated on its ability to separate the analyte of interest from potential impurities and degradation products. This is particularly critical for a stability-indicating method, which must be able to accurately measure the drug substance in the presence of its degradants.[9]
The typical components of an RP-HPLC system for Perindopril analysis include a C18 column, a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile), and a UV detector.[1][2] The C18 stationary phase provides a nonpolar environment, allowing for the retention and separation of moderately polar compounds like Perindopril based on their hydrophobicity. The mobile phase composition is optimized to achieve a suitable retention time and peak shape.[1][10]
Method Validation: A Step-by-Step Breakdown
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8] The following sections detail the validation parameters for the Perindopril HPLC method, as stipulated by ICH Q2(R1) guidelines.[5][6]
Specificity and Stability-Indicating Nature
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To establish the stability-indicating nature of the HPLC method, forced degradation studies are performed.[9]
Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Perindopril standard solution is treated with 1N HCl and heated.[11]
-
Base Hydrolysis: Perindopril standard solution is treated with 1N NaOH and heated.[11]
-
Oxidative Degradation: Perindopril standard solution is treated with 3% H2O2.[11]
-
Thermal Degradation: Perindopril standard solution is subjected to heat.[9]
-
Photolytic Degradation: Perindopril standard solution is exposed to UV light.[9]
The stressed samples are then analyzed by the HPLC method. The method is considered stability-indicating if the Perindopril peak is well-resolved from any degradation product peaks. Studies have shown that Perindopril degrades significantly under acidic, alkaline, and oxidative conditions.[9][12]
Caption: Workflow for Forced Degradation Studies.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][7]
Experimental Protocol: Linearity
-
Prepare a series of at least five concentrations of Perindopril working standard solution.[7]
-
Inject each concentration in triplicate into the HPLC system.
-
Plot a graph of the mean peak area against the concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
The acceptance criterion for linearity is a correlation coefficient (r²) of ≥ 0.999.[1] Linearity for Perindopril has been reported in ranges such as 4-20 µg/ml and 20-100 µg/ml.[1][2]
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6]
Experimental Protocol: Accuracy (Recovery Studies)
-
Prepare placebo samples spiked with known amounts of Perindopril at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6]
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery of the analyte.
The acceptance criterion for accuracy is typically a recovery of 98-102%.[10] Reported recovery for Perindopril methods is often in the range of 99.00 - 100.5%.[2]
Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[6]
Experimental Protocol: Precision
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.[11]
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments.[11]
The acceptance criterion for precision is a %RSD of ≤ 2%.[10][13]
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][11]
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. Reported LOD and LOQ for Perindopril have been in the µg/ml range.[2][9][14]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][10]
Experimental Protocol: Robustness
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ±0.1 mL/min)[10]
-
Mobile phase composition (e.g., ±2% organic phase)[10]
-
Detection wavelength (e.g., ±2 nm)[10]
-
Column temperature (e.g., ±2°C)
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptance criteria for each variation.
Caption: Analytical Method Validation Workflow.
Comparative Analysis of Analytical Methods
While RP-HPLC is a widely accepted and robust method, other techniques can also be employed for the quantification of ACE inhibitors.[15] A comparison with alternative methods highlights the advantages and disadvantages of each.
| Parameter | RP-HPLC with UV Detection | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Spectrophotometry |
| Principle | Chromatographic separation and UV absorbance.[4] | Chromatographic separation using smaller particles for higher efficiency. | Chromatographic separation followed by mass-based detection.[15] | Measurement of light absorbance.[13] |
| Specificity | High, especially with forced degradation studies. | Very High. | Excellent, highly specific due to mass-to-charge ratio detection. | Lower, prone to interference from excipients.[3] |
| Sensitivity | Good (µg/mL range).[2] | Higher than HPLC. | Very High (ng/mL to pg/mL range). | Lower sensitivity.[3] |
| Run Time | Typically 5-15 minutes.[2][10] | Shorter than HPLC. | Similar to UPLC. | Very fast. |
| Cost | Moderate. | Higher than HPLC. | High. | Low. |
| Application | Routine quality control, stability studies.[2] | High-throughput screening, complex mixtures. | Bioanalysis, impurity profiling. | Simple assays, not for stability-indicating methods. |
This comparison demonstrates that while methods like UPLC and LC-MS offer advantages in terms of speed and sensitivity, RP-HPLC with UV detection provides a cost-effective, reliable, and sufficiently sensitive approach for routine quality control of Perindopril in pharmaceutical formulations.[3]
Conclusion
The validated RP-HPLC method detailed in this guide provides a robust, specific, and accurate means for the quantification of Perindopril. By adhering to the principles of method validation outlined by the ICH, researchers and quality control professionals can ensure the reliability of their analytical data. The stability-indicating nature of the method, confirmed through forced degradation studies, makes it particularly suitable for assessing the quality and shelf-life of Perindopril-containing products. While alternative methods exist, the presented HPLC method offers a well-balanced combination of performance and cost-effectiveness for its intended purpose.
References
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A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PERINDOPRIL ERBUMINE IN PHARMACEUTICAL FORMULATIONS. (n.d.). Retrieved from [Link]
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Analytical Method Development and Validation of Perindopril and Amlodipine as Multicomponent Formulation by HPLC Method: Pharmaceutical Science-Analytical Chemistry. (2025). ResearchGate. Retrieved from [Link]
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Method Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Erbumine and -. (n.d.). Prime Scholars. Retrieved from [Link]
- Chaudhary, P., & Dave, J. (2020). A Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Perindopril Arginine, Indapamide, and Amlodipine Besylate in a Combined Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research, 11(12), 6267-6278.
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
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ANALYTICAL METHODS OF PERINDOPRIL, REVIEW. (2017). ResearchGate. Retrieved from [Link]
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Summary of RP-HPLC methods for determination of Perindopril. (n.d.). ResearchGate. Retrieved from [Link]
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DEVELOPMENT AND VALIDATION OF NEW HPLC METHOD FOR THE ESTIMATION OF PERINDOPRIL IN TABLET DOSAGE FORMS. (2011). Rasayan Journal of Chemistry. Retrieved from [Link]
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Pathway of perindopril degradation. (n.d.). ResearchGate. Retrieved from [Link]
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Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). (1995). European Medicines Agency. Retrieved from [Link]
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Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. (2023). ACS Omega. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. Retrieved from [Link]
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Summary of forced degradation study results. (n.d.). ResearchGate. Retrieved from [Link]
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A State-of-the-art Review on Applications of Different Analytical Techniques for Some ACE Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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The Prodrug and the Potent Inhibitor: A Comparative Analysis of Perindoprilat Isopropyl Ester and Perindoprilat Activity
For researchers and professionals in drug development, a nuanced understanding of the relationship between a prodrug and its active metabolite is paramount for accurate in vitro and in vivo assessments. This guide provides an in-depth comparative analysis of Perindoprilat Isopropyl Ester, the prodrug form commonly known as Perindopril, and its pharmacologically active metabolite, Perindoprilat. By examining their distinct roles and activities, this document aims to equip scientists with the foundational knowledge and practical methodologies for evaluating this important class of angiotensin-converting enzyme (ACE) inhibitors.
Introduction: The Rationale for a Prodrug Strategy
Perindopril is a widely prescribed ACE inhibitor for the management of hypertension and cardiovascular disease.[1] However, the therapeutic efficacy of Perindopril does not stem from the administered molecule itself. Instead, it functions as a prodrug, specifically this compound, which is designed for enhanced oral bioavailability.[2] Following administration, it undergoes in vivo hydrolysis, primarily in the liver, to its active diacid metabolite, Perindoprilat.[3][4] It is Perindoprilat that acts as a potent and competitive inhibitor of ACE.[5] This prodrug strategy is a common and effective approach in pharmaceutical development to improve the absorption and distribution of a pharmacologically active agent.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
The primary pharmacological target for Perindoprilat is the angiotensin-converting enzyme (ACE). ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[5] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (promoting sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.
Perindoprilat inhibits ACE, thereby reducing the production of angiotensin II.[4] This leads to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Perindoprilat increases the levels of bradykinin, which further contributes to its antihypertensive effect.[1]
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Perindoprilat.
Comparative Analysis of In Vitro Activity
A crucial distinction between this compound and Perindoprilat lies in their in vitro activity. As a prodrug, this compound is pharmacologically inactive in its ester form and does not directly inhibit ACE.[6][7] In vitro ACE inhibition assays consistently demonstrate that the diacid metabolite, Perindoprilat, is the potent inhibitor.
The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies a more potent inhibitor.
| Compound | In Vitro ACE Inhibitory Activity (IC50) | Rationale for Activity/Inactivity |
| This compound | Negligible | The ester group prevents the molecule from effectively binding to the active site of the ACE enzyme. It requires in vivo hydrolysis to the active diacid form.[6] |
| Perindoprilat | ~3.6 nmol/L | The free carboxyl groups in the diacid structure are essential for binding to the zinc ion in the active site of the ACE enzyme, leading to potent inhibition.[8] |
Note: IC50 values can vary depending on the specific assay conditions.
This fundamental difference underscores the importance of using Perindoprilat, not the ester prodrug, for in vitro studies aimed at determining direct ACE inhibitory activity.
Pharmacokinetic Profiles: From Prodrug to Active Metabolite
The pharmacokinetic profiles of Perindopril and Perindoprilat are intrinsically linked, reflecting the absorption of the prodrug, its conversion to the active metabolite, and the subsequent distribution and elimination of both compounds.
| Parameter | Perindopril (Prodrug) | Perindoprilat (Active Metabolite) |
| Peak Plasma Concentration (Cmax) | ~150 ng/mL | 10-20 ng/mL |
| Time to Peak (Tmax) | ~1 hour | 3-7 hours |
| Oral Bioavailability | ~65-95% | Formed from Perindopril in vivo |
| Protein Binding | ~60% | 10-20% |
| Elimination Half-life (t½) | 1.5-3.0 hours | 30-120 hours (terminal) |
Data compiled from multiple sources for comparative purposes.[2][8]
Following oral administration, Perindopril is rapidly absorbed, reaching peak plasma concentrations within about an hour.[8] It is then hydrolyzed to Perindoprilat, which has a much longer terminal elimination half-life, reflecting its tight binding to ACE.[8] This prolonged half-life allows for once-daily dosing.
Experimental Protocols for Activity Assessment
To empirically determine and compare the activities of ACE inhibitors like Perindoprilat, standardized in vitro and in vivo experimental models are employed.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the IC50 value of an ACE inhibitor in vitro.
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Perindoprilat Isopropyl Ester in Immunoassays
Introduction: The Analytical Challenge of Prodrugs and Their Variants
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure.[1] It is administered as a prodrug, which is rapidly hydrolyzed in the body to its pharmacologically active diacid metabolite, Perindoprilat.[2][3] The accurate quantification of Perindoprilat in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence studies. Immunoassays, prized for their sensitivity and high-throughput capabilities, are often employed for this purpose.[4][5]
However, the specificity of these assays can be compromised by the presence of structurally related molecules. One such molecule is Perindoprilat Isopropyl Ester, a potential process impurity or synthetic intermediate.[6][7] While structurally similar to the Perindopril prodrug, its key difference—an isopropyl ester group instead of an ethyl group—and its resemblance to the active Perindoprilat core structure raise a critical analytical question: To what extent does this compound cross-react with antibodies developed against Perindoprilat?
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cross-reactivity assessment. We will delve into the structural rationale for potential cross-reactivity, present a detailed experimental protocol using a competitive enzyme-linked immunosorbent assay (ELISA), and offer a clear methodology for data interpretation.
Structural Rationale for Cross-Reactivity
The potential for cross-reactivity in an immunoassay is fundamentally dictated by molecular similarity.[8] An antibody raised against a specific analyte (the antigen) recognizes a particular three-dimensional shape and charge distribution on that molecule, known as an epitope. If another compound shares a sufficiently similar epitope, it may also bind to the antibody, leading to analytical interference.[9]
Let's examine the key structures:
-
Perindopril: The ethyl ester prodrug.
-
Perindoprilat: The active dicarboxylic acid metabolite. This is typically the target analyte for which specific antibodies are generated.
-
This compound: An esterified variant, structurally differing from Perindopril only by the substitution of an ethyl group with an isopropyl group.
The core bicyclic structure and the alanine linkage are common to all three molecules. An antibody generated against Perindoprilat will primarily recognize this core structure. The key differentiating factor is the presence and nature of the ester group. The structural proximity of the isopropyl ester in this compound to the core epitope recognized by anti-Perindoprilat antibodies necessitates a thorough cross-reactivity evaluation.
Experimental Design: A Competitive ELISA Protocol
To quantify cross-reactivity, a competitive immunoassay format is the method of choice. In this setup, the potential cross-reactant (this compound) competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. A higher affinity of the cross-reactant for the antibody will result in a greater displacement of the intended antigen, leading to a signal change that can be precisely measured.
The following protocol is a self-validating system, incorporating standard curves for both the primary analyte and the potential cross-reactant to ensure accuracy and reproducibility.
Objective
To determine the percentage of cross-reactivity of this compound in an immunoassay designed for the quantification of Perindoprilat.
Materials and Reagents
-
High-binding 96-well microtiter plates
-
Anti-Perindoprilat primary antibody (e.g., rabbit polyclonal)
-
Perindoprilat-BSA conjugate (or other protein conjugate for coating)
-
Perindoprilat standard (for calibration curve)
-
This compound standard
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Assay Buffer (e.g., PBST with 0.1% BSA)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Experimental Workflow
Step-by-Step Protocol
-
Plate Coating: Dilute the Perindoprilat-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL, determined via checkerboard titration). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Standard Preparation:
-
Prepare serial dilutions of the Perindoprilat standard in Assay Buffer (e.g., from 1000 ng/mL down to 0.1 ng/mL).
-
Separately, prepare serial dilutions of the This compound in Assay Buffer over a similar or broader concentration range.
-
-
Competitive Reaction:
-
Add 50 µL of the prepared standards or controls to the appropriate wells.
-
Add 50 µL of the diluted anti-Perindoprilat primary antibody (at a pre-determined optimal concentration) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the wash step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step, but increase to five washes to ensure removal of unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis and Interpretation
The data from the plate reader is used to generate two separate dose-response curves: one for the target analyte (Perindoprilat) and one for the potential cross-reactant (this compound).
-
Calculate IC50: For each curve, plot the absorbance (or %B/B₀) against the log of the analyte concentration. Use a four-parameter logistic (4-PL) regression to determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate Percent Cross-Reactivity: Use the following formula to determine the extent of cross-reactivity:
% Cross-Reactivity = (IC50 of Perindoprilat / IC50 of this compound) x 100
Hypothetical Data Summary
The following table presents a hypothetical outcome of such an experiment, designed for illustrative purposes.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Perindoprilat | 15.2 | 100% (Reference) |
| This compound | 345.5 | 4.4% |
Interpretation of Results
In our hypothetical example, this compound shows a 4.4% cross-reactivity. This means that a concentration of 345.5 ng/mL of the ester is required to produce the same 50% inhibition of signal as 15.2 ng/mL of the parent metabolite, Perindoprilat.
-
Low Cross-Reactivity (<1%): Generally considered negligible for most applications. The immunoassay can be considered highly specific.
-
Moderate Cross-Reactivity (1-10%): The impact must be assessed in the context of the expected concentrations of the interfering substance in actual samples. If the ester is present at concentrations >20-fold higher than Perindoprilat, it could lead to a significant overestimation of the active metabolite.
-
High Cross-Reactivity (>10%): The immunoassay is not suitable for specific quantification of Perindoprilat in the presence of the isopropyl ester without prior chromatographic separation. This level of interference could lead to erroneous data in pharmacokinetic or clinical studies.
Conclusion and Broader Implications
The rigorous assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay intended for drug quantification. As demonstrated, a structurally similar analogue like this compound has the potential to interfere with the accurate measurement of the active metabolite, Perindoprilat.
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A Comparative Guide to the Use of Perindoprilat Isopropyl Ester as an Impurity Standard for Perindopril
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the critical role of Perindoprilat Isopropyl Ester, also known as Perindopril Impurity E, as a reference standard in the quality control of Perindopril. We will explore the rationale behind its use, compare it with other key impurities, and provide supporting experimental frameworks.
Introduction: The Imperative of Purity in Perindopril
Perindopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure.[1][2] As a prodrug, it is metabolized in the liver to its active form, Perindoprilat, which exerts the therapeutic effect.[3][4][5] The safety and efficacy of any pharmaceutical product are directly linked to its purity. Impurities, which can arise during synthesis or degradation, may impact the drug's stability, therapeutic effect, or even pose a direct toxicological risk.[1][6] Therefore, rigorous analytical control using highly characterized impurity standards is a non-negotiable aspect of pharmaceutical development and manufacturing.
This guide focuses specifically on this compound (Impurity E), a critical process-related impurity, to elucidate its unique value in ensuring the quality of Perindopril.
The Landscape of Perindopril Impurities
To appreciate the role of a specific standard, one must first understand the impurity profile of the active pharmaceutical ingredient (API). Perindopril is susceptible to two primary degradation pathways:
-
Hydrolysis: The ethyl ester group of Perindopril can be hydrolyzed to form its active metabolite, Perindoprilat . This compound is designated as Impurity B in the European Pharmacopoeia (EP).[3][7]
-
Intramolecular Cyclization: Perindopril can undergo internal cyclization to form a diketopiperazine derivative, known as Impurity F in the EP.[3][7][8]
Beyond these degradation products, impurities can also be introduced during the synthesis of the API. These are known as process-related impurities and often include starting materials, intermediates, or by-products. This compound (Impurity E) is a prominent example of such a process-related impurity.[9][10] Its structure is exceptionally similar to Perindopril, differing only by the substitution of an isopropyl group for the ethyl group in the ester side chain.
Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities that must be monitored, including Impurities A, B, C, D, E, and F.[11][12][13]
This compound (Impurity E): A Unique Analytical Challenge
This compound, or (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-[(1-Methylethoxy)carbonyl]butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid, is designated as Impurity E by the European Pharmacopoeia.[10]
The core value of using Impurity E as a reference standard stems from its profound structural similarity to the Perindopril API. This similarity presents a "worst-case scenario" for an analytical method, particularly for chromatography. If a method can successfully resolve the Perindopril peak from the closely eluting Impurity E peak, it provides strong evidence of the method's specificity and its ability to separate other, less similar impurities. This is a cornerstone of a robust, self-validating analytical system.
Logical Framework for Impurity Formation
The following diagram illustrates the relationship between Perindopril, its primary degradation products, and the process-related Impurity E.
Comparative Analysis of Key Impurity Standards
While every official impurity standard has its purpose, their roles in quality control are distinct. The table below compares this compound with other critical standards.
| Impurity Standard | Pharmacopoeial Code | Origin | Structural Similarity to API | Primary Application as a Standard |
| This compound | EP Impurity E | Process-Related | Very High (Ester Analogue) | Method Specificity & Validation: Confirms the analytical method's ability to resolve closely related structures from the main API peak. |
| Perindoprilat | EP Impurity B | Degradation | High (Active Metabolite) | Stability Testing: Key marker for hydrolysis. Ensures the drug product is stable under storage conditions. |
| Perindopril Diketopiperazine | EP Impurity F | Degradation | Moderate (Cyclized Form) | Stability Testing: Primary marker for intramolecular cyclization, another critical degradation pathway. |
| (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid | EP Impurity A | Process-Related | Low (Precursor) | Process Control: Used to monitor and control the levels of a key starting material in the final API.[14] |
Experimental Protocol: Impurity Profiling via HPLC
The utility of this compound is best demonstrated through its application in a High-Performance Liquid Chromatography (HPLC) method for impurity profiling. A well-designed HPLC method must separate the API from all specified impurities.[15][16]
Objective
To identify and quantify this compound (Impurity E) and other related substances in a Perindopril drug sample using an external reference standard.
Methodology: A Representative HPLC Framework
-
Chromatographic System: A standard HPLC system with UV detection.
-
Column: Octadecylsilyl silica gel for chromatography (C18), e.g., 250 mm x 4.6 mm, 5 µm particle size.[17]
-
Mobile Phase: A gradient or isocratic mixture of an acidic phosphate buffer and acetonitrile is commonly used.[18]
-
Column Temperature: Controlled, e.g., 40-50°C.[18]
Step-by-Step Workflow
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve a certified reference standard of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration.
-
Similarly, prepare stock solutions for other required standards, such as Perindoprilat (Impurity B) and Impurity F.
-
-
Preparation of System Suitability Solution (SSS):
-
Prepare a solution containing the Perindopril API and spiked amounts of key impurities, including Impurity E, Impurity B, and Impurity F.
-
Causality: The purpose of the SSS is to verify the chromatographic system's performance before analyzing samples. The critical parameter is the resolution between the most closely eluting peaks, often Perindopril and Impurity E. A minimum resolution value (e.g., >1.5) must be achieved to ensure the method is valid for use.[17]
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the Perindopril drug substance or powdered tablets in the solvent to achieve a known concentration.
-
-
Chromatographic Analysis:
-
Inject the SSS to confirm system performance (resolution, peak symmetry, etc.).
-
Inject the standard and sample solutions into the chromatograph.
-
-
Identification and Quantification:
-
Identification: An impurity is identified by comparing the retention time of a peak in the sample chromatogram with that of the corresponding reference standard.
-
Quantification: The amount of Impurity E is calculated by comparing its peak area in the sample solution to the peak area of the known-concentration Impurity E standard.
-
Experimental Workflow Diagram
Data Presentation: A Comparative Chromatographic Profile
The following table summarizes representative data from an optimized HPLC analysis, demonstrating the successful separation of Perindopril from its key impurities. The Relative Retention Time (RRT) is calculated with respect to the Perindopril peak.
| Compound | Pharmacopoeial Code | Representative Retention Time (min) | Relative Retention Time (RRT) | Typical Acceptance Limit |
| Perindoprilat | EP Impurity B | 3.2 | ~0.4 | NMT 0.5% |
| Perindopril | API | 8.0 | 1.00 | N/A |
| This compound | EP Impurity E | 11.2 | ~1.4 | NMT 0.2% |
| Perindopril Diketopiperazine | EP Impurity F | 13.6 | ~1.7 | NMT 0.5% |
Note: Retention times and RRTs are illustrative and will vary based on specific chromatographic conditions. Limits are based on typical pharmacopoeial requirements.
This data clearly shows that this compound (Impurity E) is a distinct chemical entity that can and must be separated from the main Perindopril peak to ensure an accurate assessment of API purity.
Conclusion
This compound (EP Impurity E) is not merely another impurity; it is a vital analytical tool. Its utility as a reference standard is rooted in its high structural similarity to the Perindopril molecule, which provides a stringent test for the specificity of chromatographic methods.
While degradation-related standards like Perindoprilat (Impurity B) and Impurity F are essential for evaluating the stability of the drug product, a process-related standard like Impurity E is indispensable for validating the analytical method itself. It ensures that the method can reliably distinguish the API from closely related by-products that may form during synthesis. Therefore, the integrated use of a panel of well-characterized standards—encompassing both process and degradation impurities—is fundamental to a comprehensive quality control strategy for Perindopril, guaranteeing its safety, quality, and efficacy for patients.
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Head-to-head comparison of Perindoprilat Isopropyl Ester with other ACE inhibitors in vitro
For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, a nuanced understanding of the in vitro performance of Angiotensin-Converting Enzyme (ACE) inhibitors is paramount. This guide provides an in-depth, head-to-head comparison of perindoprilat, the active metabolite of perindopril, with other widely recognized ACE inhibitors. By focusing on key in vitro metrics such as the half-maximal inhibitory concentration (IC50) and binding affinity (Ki), this document aims to equip scientists with the critical data and methodologies necessary for informed decision-making in their research endeavors.
The Rationale for In Vitro Comparative Analysis
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical physiological pathway in the regulation of blood pressure and cardiovascular homeostasis.[1][2] ACE plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin.[1][3] ACE inhibitors exert their therapeutic effects by blocking this enzymatic activity. In vitro assays provide a controlled environment to dissect the direct interaction between an inhibitor and the ACE enzyme, devoid of the pharmacokinetic complexities of a living organism. This allows for a precise determination of an inhibitor's intrinsic potency, a fundamental characteristic that informs its potential therapeutic efficacy.
Quantitative Comparison of ACE Inhibitor Potency
The in vitro potency of ACE inhibitors is a critical determinant of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro IC50 values for the active forms of several prominent ACE inhibitors, including perindoprilat. It is important to note that direct comparisons of IC50 values are most accurate when determined under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.
| ACE Inhibitor (Active Form) | In Vitro IC50 (nM) | Rank Order of Potency (from various studies) |
| Perindoprilat | ~3[4] | High[5][6] |
| Ramiprilat | ~2[4] | Very High[5][7] |
| Enalaprilat | ~10[4] | Moderate to High[8][9] |
| Lisinopril | ~1.9[10] | High[5][6] |
| Captopril | ~60[4] | Moderate[7][11] |
| Quinaprilat | Not explicitly found in direct comparison | Very High[6] |
| Benazeprilat | Not explicitly found in direct comparison | Very High[6] |
| Fosinoprilat | Not explicitly found in direct comparison | Moderate[6] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the source of the ACE enzyme and the substrate used.[12] One study established the relative in vitro potencies of several ACE inhibitor diacids, showing the following order: ramiprilat > lisinopril > zofenoprilat > fosinoprilat > enalaprilat > captopril.[5] Another study indicated a rank order of potency as quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat.[6]
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The following diagram illustrates the central role of ACE in the RAAS and the mechanism of action of ACE inhibitors.
Caption: The RAAS pathway and the site of ACE inhibitor action.
Experimental Protocol: In Vitro Determination of ACE Inhibitory Potency (IC50)
A robust and reproducible in vitro assay is crucial for the accurate determination of ACE inhibitor potency. The following is a detailed, step-by-step methodology based on a widely used spectrophotometric method.[13][14]
Objective: To determine the concentration of an inhibitor required to reduce the activity of Angiotensin-Converting Enzyme by 50% (IC50).
Principle: This assay is based on the ACE-catalyzed hydrolysis of the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL). The reaction yields hippuric acid and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by measuring the absorbance at a specific wavelength, typically 228 nm, after extraction.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)
-
Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Test inhibitors (Perindoprilat, Enalaprilat, Lisinopril, Captopril, Ramiprilat) at various concentrations
-
Assay Buffer (e.g., 100 mM Sodium Borate Buffer, pH 8.3, containing 300 mM NaCl)
-
Stopping Reagent (e.g., 1 M HCl)
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in the assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of the HHL substrate in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer to cover a range of expected inhibitory concentrations.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube or a well of a microplate, add the assay buffer.
-
Add a defined volume of the inhibitor solution (or buffer for the control).
-
Add the ACE solution and pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Initiation of Enzymatic Reaction:
-
Initiate the reaction by adding the HHL substrate solution to the pre-incubated mixture.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination of Reaction:
-
Stop the reaction by adding the stopping reagent (e.g., 1 M HCl).
-
-
Extraction and Quantification:
-
Add the extraction solvent (e.g., ethyl acetate) to each reaction mixture, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer containing the hippuric acid to a new tube or well.
-
Evaporate the solvent (e.g., using a speed vacuum or by air drying).
-
Reconstitute the dried hippuric acid in a suitable solvent (e.g., the assay buffer or mobile phase for HPLC).
-
Measure the absorbance of the reconstituted solution at 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro ACE inhibition assay.
Caption: A step-by-step workflow for determining the IC50 of an ACE inhibitor.
Conclusion
The in vitro data presented in this guide underscores the high potency of perindoprilat as an ACE inhibitor, positioning it favorably among other leading compounds in its class. While direct comparisons of IC50 values from different studies should be made with caution, the collective evidence points to perindoprilat's strong intrinsic ability to inhibit the angiotensin-converting enzyme. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies, ensuring data consistency and reliability. A thorough understanding of the in vitro performance of these critical therapeutic agents is essential for the continued development of novel and improved treatments for cardiovascular diseases.
References
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Cushman, D. W., et al. (1989). Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). British Journal of Clinical Pharmacology, 28 Suppl 2(Suppl 2), 115S–131S. [Link]
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Arnal, J. F., et al. (1989). In vitro interactions between ramiprilat and angiotensin I-converting enzyme in endothelial cells. Journal of Cardiovascular Pharmacology, 14 Suppl 4, S37–S42. [Link]
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Ben Henda, Y., et al. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. Journal of the Science of Food and Agriculture, 93(14), 3618–3625. [Link]
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Bree, F., et al. (1992). Specific and high affinity binding of perindoprilat, but not of perindopril to blood ACE. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 30(9), 325–330. [Link]
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Fabris, B., et al. (1990). Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors. Journal of Cardiovascular Pharmacology, 16 Suppl 7, S58–S63. [Link]
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Sakaguchi, K., et al. (1989). Relative inhibitory potency and plasma drug levels of angiotensin converting enzyme inhibitors in the rat. Journal of Cardiovascular Pharmacology, 14(6), 882–888. [Link]
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Laubie, M., et al. (1986). Antihypertensive action of the converting enzyme inhibitor perindopril (S9490-3) in spontaneously hypertensive rats: comparison with enalapril (MK421) and ramipril (Hoe498). Journal of Cardiovascular Pharmacology, 8(6), 1076–1081. [Link]
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Grima, M., et al. (1991). In vitro tissue potencies of converting enzyme inhibitors. Prodrug activation by kidney esterase. Hypertension, 17(4), 492–496. [Link]
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Stevens, B. R., et al. (1988). Ramipril inhibition of rabbit (Oryctolagus cuniculus) small intestinal brush border membrane angiotensin converting enzyme. Comparative Biochemistry and Physiology. C, Comparative Pharmacology and Toxicology, 91(2), 493–497. [Link]
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A Senior Application Scientist's Guide to Evaluating the Bioequivalence of Perindoprilat Isopropyl Ester Formulations
For researchers and drug development professionals, establishing the bioequivalence of different formulations of a drug is a critical step in the journey from the laboratory to the clinic. This guide provides an in-depth, technical overview of the principles and practical methodologies for evaluating the bioequivalence of various formulations of Perindoprilat Isopropyl Ester, a widely used angiotensin-converting enzyme (ACE) inhibitor. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative regulatory guidelines.
Perindopril is an ester prodrug that is hydrolyzed in the liver to its active metabolite, perindoprilat.[1][2] Perindoprilat inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3] This mechanism of action makes perindopril an effective treatment for hypertension and heart failure.[4] When developing generic or new formulations of perindopril, it is essential to demonstrate that they are bioequivalent to the innovator product, ensuring comparable safety and efficacy.[5][6]
The Cornerstone of Bioequivalence Assessment: Study Design
The gold standard for bioequivalence studies is the randomized, single-dose, two-period, two-sequence crossover design .[7][8][9] This design is favored for its ability to minimize inter-subject variability, as each participant serves as their own control.[10]
Causality Behind the Crossover Design:
-
Minimizing Biological Variability: By having each subject receive both the test and reference formulations, the inherent biological differences between individuals are factored out of the comparison. This increases the statistical power of the study, allowing for a smaller sample size compared to a parallel design.[10]
-
Self-Validation: The crossover nature of the study provides an internal validation of the results. Any period or sequence effects can be statistically evaluated to ensure they do not confound the comparison of the formulations.
A crucial element of the crossover design is the "washout period" between the two treatment periods.[7][9] This is a sufficient length of time to ensure that the drug from the first period is completely eliminated from the body before the second period begins, preventing carryover effects.[7] For perindopril, a washout period of at least three weeks is typically employed.[11]
Experimental Workflow for a Perindopril Bioequivalence Study
The following diagram illustrates the typical workflow of a bioequivalence study for this compound formulations.
Key Experimental Protocols
1. Subject Selection and Ethical Considerations:
-
Inclusion Criteria: Healthy adult male and female subjects are typically recruited.[12] Vital signs, including blood pressure and pulse rate, must be within a normal range.[12]
-
Exclusion Criteria: To ensure subject safety and data integrity, individuals with a history of hypersensitivity to ACE inhibitors, pregnant or lactating women, and those with significant medical conditions are excluded.[12]
-
Ethical Approval: The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC) to protect the rights and welfare of the participants.[5]
2. Dosing and Administration:
-
A single oral dose of the test and reference formulations is administered to subjects after an overnight fast.[13][14]
-
The administration is typically done with a standardized volume of water.[14]
-
Food is usually withheld for a specified period post-dosing to minimize its effect on drug absorption.[2]
3. Blood Sampling:
-
Serial blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after drug administration.[15]
-
The sampling schedule is designed to adequately characterize the plasma concentration-time profile of both perindopril and perindoprilat, including the absorption, distribution, and elimination phases.[3] A typical schedule might involve sampling up to 72 or even 192 hours post-dose.[11][15]
4. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of perindopril and its active metabolite, perindoprilat, in plasma samples is a critical component of the bioequivalence assessment. LC-MS/MS is the analytical method of choice due to its high sensitivity, specificity, and throughput.[4][16][17][18]
Step-by-Step Bioanalytical Protocol (Example):
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of human plasma, add a known concentration of an internal standard (e.g., a deuterated version of perindopril and perindoprilat).
-
Add 600 µL of cold acetonitrile to precipitate the plasma proteins.[19]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column to separate perindopril, perindoprilat, and the internal standards from endogenous plasma components.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[17]
-
-
Mass Spectrometric Detection:
-
Operate the tandem mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for each analyte and internal standard, minimizing interference from other compounds.[4]
-
The method must be fully validated according to regulatory guidelines, demonstrating acceptable linearity, accuracy, precision, and stability.[17]
-
Data Analysis and Bioequivalence Determination
Pharmacokinetic Parameters:
From the plasma concentration-time data, the following key pharmacokinetic (PK) parameters are calculated for both perindopril and perindoprilat using non-compartmental analysis:[11][20]
-
Cmax: The maximum observed plasma concentration, which reflects the rate of drug absorption.[9]
-
AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration, representing the extent of drug absorption over that period.[9]
-
AUC(0-∞): The area under the plasma concentration-time curve from time zero to infinity, which represents the total extent of drug absorption.[11]
Statistical Analysis:
The statistical analysis is designed to compare the PK parameters of the test and reference formulations.[20]
-
The Cmax and AUC data are typically log-transformed to achieve a normal distribution.[21][22]
-
An Analysis of Variance (ANOVA) is performed on the log-transformed data to assess the effects of formulation, period, sequence, and subject.[20][21]
-
The 90% confidence intervals (CIs) for the geometric mean ratio (test/reference) of Cmax, AUC(0-t), and AUC(0-∞) are calculated.[14][15]
Bioequivalence Acceptance Criteria:
According to regulatory guidelines from agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), two formulations are considered bioequivalent if the 90% CIs for the geometric mean ratios of Cmax and AUC fall within the acceptance range of 80.00% to 125.00% .[5][13][23][24]
Comparative Data Presentation
The following table presents hypothetical data from a bioequivalence study comparing a test and a reference formulation of perindopril.
| Pharmacokinetic Parameter | Formulation | Geometric Mean | 90% Confidence Interval | Bioequivalence Assessment |
| Perindopril | ||||
| Cmax (ng/mL) | Test | 55.2 | 92.5% - 110.8% | Passes |
| Reference | 58.9 | |||
| AUC(0-t) (ngh/mL) | Test | 250.6 | 98.1% - 103.5% | Passes |
| Reference | 252.3 | |||
| Perindoprilat | ||||
| Cmax (ng/mL) | Test | 18.7 | 95.3% - 108.2% | Passes |
| Reference | 19.1 | |||
| AUC(0-t) (ngh/mL) | Test | 355.4 | 99.2% - 105.7% | Passes |
| Reference | 352.9 |
In this example, since the 90% confidence intervals for the geometric mean ratios of Cmax and AUC for both the parent drug and its active metabolite are within the 80.00% to 125.00% range, the two formulations would be considered bioequivalent.
Challenges and Considerations
-
Prodrug and Active Metabolite: It is crucial to measure the concentrations of both the prodrug (perindopril) and its active metabolite (perindoprilat), as the therapeutic effect is mediated by the latter.[3][11] Bioequivalence should be demonstrated for both moieties.
-
Food Effect: The presence of food can affect the absorption of perindopril.[2][25] Therefore, bioequivalence studies are typically conducted under fasting conditions.[13] In some cases, regulatory agencies may also require a study under fed conditions.[13]
-
Different Salt Forms: Perindopril is available in different salt forms, such as perindopril erbumine and perindopril arginine.[26] When comparing formulations with different salt forms, it is important to ensure that the doses are equivalent in terms of the active moiety.[26]
Conclusion
The evaluation of bioequivalence for different formulations of this compound is a rigorous scientific process that relies on a well-designed clinical study, a validated bioanalytical method, and appropriate statistical analysis. By adhering to established regulatory guidelines and understanding the scientific principles behind the experimental choices, researchers and drug development professionals can confidently assess the therapeutic equivalence of perindopril formulations, ultimately ensuring that patients receive safe and effective medications.
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The most common designs for bioequivalence studies are replicated crossover, nonreplicated crossover, and parallel. Certara. [Link]
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A Comparative Pharmacokinetic Guide to Perindoprilat Isopropyl Ester and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The Perindopril Prodrug Strategy: A Mechanistic Overview
Perindopril is a cornerstone in the management of hypertension and heart failure.[1][2] It belongs to the third generation of ACE inhibitors and is administered as a prodrug, typically as perindopril erbumine or perindopril arginine salts.[1][3] This formulation strategy is a deliberate and essential choice rooted in pharmacokinetic optimization. The active moiety, perindoprilat , is a potent inhibitor of ACE but exhibits poor oral bioavailability.[4][5] To overcome this, perindopril is synthesized as an isopropyl ester, which enhances its lipophilicity and facilitates absorption from the gastrointestinal tract.[6]
Following oral administration, perindopril is rapidly absorbed and subsequently hydrolyzed, primarily by hepatic esterases, to yield the pharmacologically active diacid metabolite, perindoprilat.[1][2][4][6] This bioactivation is critical for therapeutic efficacy.[7] Perindopril itself has negligible ACE inhibitory activity. The primary mechanism of action for lowering blood pressure is the inhibition of ACE by perindoprilat, which prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[5][6][8]
In addition to perindoprilat, other metabolites are formed, including inactive glucuronide conjugates of both perindopril and perindoprilat.[6][9][10] Understanding the distinct pharmacokinetic profiles of the parent prodrug and its metabolites is fundamental to appreciating its clinical performance and guiding further development.
Core Pharmacokinetic Profiles: A Comparative Analysis
The clinical efficacy and safety profile of perindopril are directly governed by the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active metabolite, perindoprilat.
Absorption
-
Perindopril (Prodrug): After oral administration, perindopril is rapidly absorbed, with peak plasma concentrations (Cmax) typically reached in approximately 1 hour.[3][6] The absolute oral bioavailability of perindopril is high, around 75-95%.[6][10]
-
Perindoprilat (Active Metabolite): The formation of perindoprilat is a more gradual process.[6] Its peak plasma concentrations are observed between 3 to 7 hours post-administration of perindopril.[6][11] Only a fraction of the absorbed perindopril, approximately 20-50%, is converted to perindoprilat.[4][6][10] The bioavailability of perindoprilat is therefore significantly lower than that of its prodrug. The presence of food can decrease the conversion of perindopril to perindoprilat, reducing its availability by about 35%.[12]
Distribution
-
Perindopril: Information on the specific volume of distribution for the prodrug is less clinically significant due to its rapid conversion.
-
Perindoprilat: Perindoprilat exhibits low protein binding, around 20%.[1] Its elimination profile is biphasic, which reflects its distribution. This includes a phase of rapid renal excretion of the unbound fraction and a much slower dissociation from its target enzyme, ACE, leading to a long terminal half-life.[10]
Metabolism
The metabolic activation of perindopril is a critical step. The hydrolysis of the isopropyl ester to the carboxylic acid of perindoprilat occurs primarily in the liver.[1][2][4] Besides this activation, both perindopril and perindoprilat can undergo glucuronidation to form inactive metabolites that are then excreted.[6][9][10]
Caption: Metabolic Pathway of Perindopril.
Excretion
-
Perindopril: The prodrug has a short elimination half-life of 1-2 hours.[11]
-
Perindoprilat: The active metabolite is primarily cleared by the kidneys.[9] Its elimination is characterized by a long terminal half-life, which can be around 40 hours or more, due to its high-affinity binding to ACE.[11] This prolonged action allows for effective once-daily dosing. In patients with renal impairment, the clearance of perindoprilat is significantly reduced, leading to accumulation and requiring dose adjustments.[13][14] Both perindopril and its metabolites are dialyzable.[13][15]
Comparative Pharmacokinetic Parameters
| Parameter | Perindopril (Prodrug) | Perindoprilat (Active Metabolite) | Key Inactive Metabolites |
| Tmax (Time to Peak) | ~1 hour[3][6] | 3 - 8 hours[6][11] | ~2.5 hours (Glucuronide)[11] |
| Bioavailability | ~75-95% (Oral)[6][10] | ~25% (from Perindopril)[6] | N/A |
| Elimination Half-life (t½) | 1 - 2 hours[11] | Biphasic, long terminal t½ (~40h)[10][11] | ~2 hours (Glucuronide)[11] |
| Primary Route of Elimination | Metabolism[10] | Renal[9] | Renal[13] |
| Protein Binding | N/A | ~20%[1] | N/A |
Experimental Protocols for Pharmacokinetic Characterization
To generate reliable comparative data, robust and validated experimental designs are paramount. Below are representative protocols for preclinical and bioanalytical assessment.
In-Vivo Pharmacokinetic Study Design (Rodent Model)
-
Rationale: This protocol is designed to determine key pharmacokinetic parameters following oral administration. The inclusion of an intravenous arm (not detailed here) would be necessary to calculate absolute bioavailability.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Acclimatization: Animals are acclimated for at least one week with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Dosing: Animals are fasted overnight prior to dosing. Perindopril erbumine is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Serial blood samples (~0.2 mL) are collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Processing: Blood samples are immediately centrifuged at 4°C (e.g., 13,000 rpm for 10 minutes) to separate plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Caption: In-Vivo Pharmacokinetic Study Workflow.
Bioanalytical Method: LC-MS/MS for Quantification
-
Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its superior sensitivity and selectivity.[16][17]
-
Methodology:
-
Sample Preparation (Protein Precipitation): This is a rapid and effective method for cleaning up plasma samples.[16][17]
-
Aliquot 50 µL of thawed plasma sample, calibration standards, or quality control samples into a microcentrifuge tube.
-
Add 150 µL of an internal standard (IS) solution (e.g., a deuterated analog of perindopril in acetonitrile). The IS is crucial for correcting for variability during sample processing and analysis.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Phenomenex® C18) is commonly used for separation.[16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: Typically 0.4-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high specificity. Specific precursor-to-product ion transitions are monitored for perindopril, perindoprilat, and the internal standard. For example, m/z 369.1 → 172.0 for perindopril.[16]
-
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability to ensure data integrity.[18]
-
Caption: Bioanalytical Workflow using LC-MS/MS.
Implications for Drug Development
The comparative pharmacokinetic profiles of perindopril and perindoprilat offer critical insights for drug development:
-
Prodrug Design is Key: The success of perindopril validates the prodrug approach for enhancing the bioavailability of potent but poorly absorbed active moieties.
-
Metabolic Stability: The rate and extent of conversion to the active metabolite are critical parameters that influence both the onset and duration of action. Formulations or co-administered drugs that alter hepatic esterase activity could potentially impact efficacy.
-
Impact of Renal Function: The heavy reliance on renal clearance for perindoprilat means that patient renal function is a critical consideration. In populations with renal impairment, dose reduction is necessary to avoid drug accumulation and potential toxicity.[13][14]
-
Long Half-Life Benefits: The long effective half-life of perindoprilat, due to its tight binding to ACE, is a significant clinical advantage, allowing for convenient once-daily dosing and promoting patient adherence.
Conclusion
Perindopril's pharmacokinetic profile is a classic example of successful prodrug design, effectively delivering its active metabolite, perindoprilat, to its therapeutic target. A thorough understanding of the distinct ADME properties of the parent ester and its active diacid metabolite is essential for researchers. This knowledge enables the rational design of experiments, the accurate interpretation of bioanalytical data, and the development of safer and more effective cardiovascular therapies. The protocols and data presented herein provide a foundational guide for scientists engaged in the preclinical and clinical evaluation of ACE inhibitors and other prodrug candidates.
References
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Todd, P. A., & Fitton, A. (1991). Perindopril. A review of its pharmacokinetics and clinical pharmacology. Drugs, 39 Suppl 1, 49-63. [Link]
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Louis, W. J., Conway, E. L., & Jarrott, B. (1990). Pharmacokinetics of perindopril and its metabolites in healthy volunteers. Clinical and Experimental Pharmacology and Physiology, 17(5), 315-321. [Link]
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Al-Soud, Y. A., & Al-Masri, S. (2019). A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk. Journal of Pharmaceutical and Biomedical Analysis, 174, 47-54. [Link]
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Jain, D. S., Sanyal, M., & Shrivastav, P. (2007). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. Journal of Chromatography B, 847(2), 209-218. [Link]
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National Center for Biotechnology Information. (n.d.). Perindoprilat. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Perindopril. Retrieved from [Link]
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Drugs.com. (2024, March 25). Perindopril: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
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Lees, K. R., Reid, J. L., & Scott, M. G. (1992). Single-dose and steady-state pharmacokinetics and pharmacodynamics of perindopril in hypertensive subjects. Journal of Cardiovascular Pharmacology, 20(3), 444-450. [Link]
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Lees, K. R., Ajayi, A. A., & Reid, J. L. (1988). The pharmacokinetics and pharmacodynamics of perindopril in patients with hepatic cirrhosis. British Journal of Clinical Pharmacology, 25(1), 53-59. [Link]
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National Center for Biotechnology Information. (n.d.). Perindopril. PubChem. Retrieved from [Link]
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ResearchGate. (2007). First LC-MS/MS electrospray ionization validated method for the quantification of perindopril and its metabolite perindoprilat in human plasma and its application to bioequivalence study. Retrieved from [Link]
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ResearchGate. (2019). High-throughput quantification of perindopril in human plasma by liquid chromatography/tandem mass spectrometry: Application to a bioequivalence study. Retrieved from [Link]
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ResearchGate. (1992). Single-Dose and Steady-State Pharmacokinetics and Pharmacodynamics of Perindopril in Hypertensive Subjects. Retrieved from [Link]
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Verpooten, G. A., Genissel, P. M., & De Broe, M. E. (1991). Single dose pharmacokinetics of perindopril and its metabolites in hypertensive patients with various degrees of renal insufficiency. British Journal of Clinical Pharmacology, 32(2), 187-192. [Link]
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Ishida, K., Kubo, Y., & Ohta, T. (2001). Elimination kinetics of quinaprilat and perindoprilat in hypertensive patients with renal failure on haemodialysis. Journal of Pharmacy and Pharmacology, 53(8), 1145-1150. [Link]
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Thuillez, C., Richer, C., & Giudicelli, J. F. (1988). Influence of food on the pharmacokinetics of perindopril and the time course of angiotensin-converting enzyme inhibition in serum. Journal of Clinical Pharmacology, 28(7), 624-629. [Link]
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ResearchGate. (1991). Single dose phannacokinetics of perindopril and its metabolites in hypertensive patients with various degrees of renal insufficiency. Retrieved from [Link]
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Anderson, P. J., Critchley, J. A., & Tomlinson, B. (1995). Comparison of the pharmacokinetics and pharmacodynamics of oral doses of perindopril in normotensive Chinese and Caucasian volunteers. British Journal of Clinical Pharmacology, 39(3), 235-241. [Link]
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Thuillez, C., Richer, C., & Giudicelli, J. F. (1988). The pharmacokinetics of perindopril and its effects on serum angiotensin converting enzyme activity in hypertensive patients with chronic renal failure. British Journal of Clinical Pharmacology, 26(1), 35-42. [Link]
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Dr.Oracle. (2025, October 22). What is the difference between perindopril (angiotensin-converting enzyme (ACE) inhibitor) arginine and perindopril erbumine in terms of treatment? Retrieved from [Link]
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Lees, K. R., Ajayi, A. A., & Reid, J. L. (1988). The pharmacokinetics and pharmacodynamics of perindopril in patients with hepatic cirrhosis. British Journal of Clinical Pharmacology, 25(1), 53-59. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Perindoprilat Isopropyl Ester
This guide provides drug development professionals, researchers, and scientists with essential, procedurally-focused information for the safe and compliant disposal of Perindoprilat Isopropyl Ester. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Foundational Understanding: The "Why" Behind the Protocol
The U.S. Environmental Protection Agency (EPA) has implemented stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) and specific rules for pharmaceutical waste, which strictly prohibit the disposal of such chemicals via sewer systems (sinks or toilets) or as common trash.[2][3][4] These regulations are in place because wastewater treatment facilities are often not equipped to remove complex pharmaceutical compounds, leading to environmental contamination of waterways.[5]
| Property | Value | Source |
| Chemical Name | (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-[(1-Methylethoxy)carbonyl]butyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid | [6] |
| Molecular Formula | C20H34N2O5 | [7] |
| Molecular Weight | 382.5 g/mol | [7] |
| Appearance | Off White Solid | [6] |
| Solubility | Methanol, DMSO | [6] |
| CAS Number | 1356837-89-2 | [6][7] |
Core Disposal Directives: Prohibited Actions
To ensure safety and compliance, the following disposal methods are strictly forbidden for any waste contaminated with this compound:
-
DO NOT Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured into a sink or drain.[3][8] This is a direct violation of EPA regulations for hazardous pharmaceutical waste.[2]
-
DO NOT Dispose in Regular Trash: Contaminated labware, PPE, or the chemical itself cannot be discarded in non-hazardous waste bins.[8][9] Such materials must be segregated as chemical waste.
-
DO NOT Use Evaporation as a Disposal Method: Intentionally evaporating chemical waste in a fume hood is not an acceptable disposal practice.[8]
The guiding principle is containment. All waste must be collected, properly labeled, and managed by trained hazardous waste professionals.
Standard Operating Procedures for Disposal
The following step-by-step protocols outline the correct procedures for managing different waste streams of this compound.
Unused or Expired Solid Compound
-
Container Selection: Obtain a designated hazardous solid waste container from your institution's Environmental Health & Safety (EHS) department. This container must be made of a compatible material, be in good condition, and have a secure, sealable lid.
-
Transfer: Carefully transfer the solid this compound into the waste container. If the original container is being discarded, it must be decontaminated as described in section 3.4.
-
Labeling: Immediately affix a hazardous waste label to the container. The label must include:
-
Storage: Keep the container sealed at all times, except when adding waste.[10][11] Store it in a designated Satellite Accumulation Area, away from incompatible materials.[11]
Contaminated Solid Waste (Labware, PPE)
This category includes items such as gloves, weigh boats, pipette tips, and vials that have come into direct contact with the compound.
-
Segregation: Collect all contaminated solid waste in a separate, clearly marked hazardous waste container or a durable, lined box specifically for this purpose.
-
Labeling: The container must be labeled "Hazardous Waste - Solid Debris Contaminated with this compound."
-
Storage: As with the pure compound, keep the container sealed and stored in the Satellite Accumulation Area.
Waste Solutions
This procedure applies to solutions of this compound in solvents like methanol or DMSO.
-
Container Selection: Use a sturdy, leak-proof, and chemically compatible container for liquid hazardous waste (plastic is often preferred).[8][11] Never use a container that could be mistaken for a beverage.
-
Labeling: The hazardous waste label must list all chemical constituents and their approximate percentages (e.g., "Methanol 99%, this compound 1%").[10]
-
Collection: Pour the waste solution into the container using a funnel to prevent spills.
-
Closure and Storage: Keep the container tightly sealed when not in use.[10] Store it in secondary containment (such as a larger tub or bin) to contain any potential leaks.[10]
Workflow for Waste Characterization and Segregation
Caption: Decision flowchart for proper segregation of waste streams.
Decontamination of Empty Containers
The original stock bottle or any container holding the pure compound must be properly decontaminated before it can be discarded.
-
Initial Rinse: Perform an initial rinse of the empty, air-dried container with a suitable solvent (e.g., methanol).
-
Collect Rinsate: This first rinse must be collected and disposed of as liquid hazardous waste.[10]
-
Subsequent Rinses: For highly toxic chemicals, it is best practice to perform two additional rinses, collecting each as hazardous waste.[10]
-
Final Steps: After the triple rinse, allow the container to air dry completely in a fume hood.
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.
-
Final Disposal: Once thoroughly decontaminated and defaced, the container may be disposed of in a designated glass or plastic recycling bin, pending institutional policy.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.[12]
-
Isolate the Area: Secure the area to prevent others from entering.
-
Personal Protective Equipment (PPE): Don appropriate PPE before attempting cleanup, including a lab coat, safety glasses/goggles, and double nitrile gloves.[8][12]
-
Cleanup:
-
For Solid Spills: Use dry cleanup procedures.[12] Gently cover the spill with an absorbent material. Avoid generating dust.[12] Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.
-
For Liquid Spills: Use a chemical spill kit or absorbent pads to contain and absorb the liquid. Place all used absorbent materials into the hazardous waste container for contaminated debris.
-
-
Decontaminate: Clean the spill surface thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
Workflow for Chemical Spill Response
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A Researcher's Comprehensive Guide to Handling Perindoprilat Isopropyl Ester: From Risk Assessment to Disposal
As a Senior Application Scientist, I understand that groundbreaking research requires not only precision in methodology but also an unwavering commitment to safety. Handling active pharmaceutical ingredients (APIs) like Perindoprilat Isopropyl Ester, the active metabolite of the ACE inhibitor prodrug Perindopril, demands a meticulous approach.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety and the integrity of your work. We will delve into the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory practice.
The Foundational Principle: Risk Assessment
Before any container is opened, a thorough risk assessment is mandatory. This compound is an analog of Perindopril, which is classified as a hazardous substance. The Safety Data Sheet (SDS) for Perindopril indicates significant health risks, including the potential to damage fertility or an unborn child (H360) and cause organ damage through prolonged or repeated exposure (H373). In the absence of specific toxicological data for the isopropyl ester derivative, we must apply the precautionary principle and handle it with the same level of caution as the parent compound.
The primary risks during handling include:
-
Inhalation: Aerosolization of the fine powder during weighing or transfer.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ingestion: Accidental ingestion through contaminated hands or surfaces.
Your risk assessment will determine the necessary combination of engineering controls and personal protective equipment (PPE).[2]
| Potential Hazard | Health Effect Classification | Primary Routes of Exposure | Source |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | Inhalation, Ingestion, Skin Contact | |
| Organ Damage | H373: May cause damage to organs through prolonged or repeated exposure | Inhalation, Ingestion, Skin Contact | |
| Eye Irritation | H319: Causes serious eye irritation | Direct Contact | |
| Respiratory Effects | H336: May cause drowsiness or dizziness | Inhalation |
Table 1: Summary of Potential Hazards Based on Perindopril Data
The Hierarchy of Controls: Engineering Solutions First
PPE is the last line of defense.[3] Before selecting a respirator or gloves, you must implement robust engineering controls to minimize exposure at the source.[2][3]
-
For Handling Solids (Weighing, Aliquoting): All handling of powdered this compound must be performed within a containment device.
-
Vented Balance Enclosure (VBE): Provides sufficient protection for weighing small, milligram-level quantities.
-
Glovebox or Isolator: Required for handling larger quantities or for procedures with a high potential for dust generation.[2]
-
-
For Handling Liquids (Solution Prep, Dilutions): All work with solutions should be conducted inside a certified chemical fume hood to protect against inhalation of aerosols or vapors.[4]
Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE is dictated by the specific task and the potential for exposure as determined by your risk assessment.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Single pair of nitrile gloves | Lab Coat | Safety glasses | Not required |
| Weighing Powder (<1g in VBE) | Double nitrile gloves | Disposable gown over lab coat | Safety glasses with side shields | N95 respirator |
| Preparing Stock Solutions (in Fume Hood) | Double nitrile gloves | Disposable gown over lab coat | Chemical splash goggles | Not required if sash is at proper height |
| Spill Cleanup (Powder) | Double nitrile gloves | Disposable gown or coveralls | Chemical splash goggles | Half-mask respirator with P100 filters |
| Spill Cleanup (Liquid) | Double nitrile gloves | Disposable gown or coveralls | Chemical splash goggles and face shield | Half-mask respirator with P100/OV filters |
Table 2: Task-Based PPE Recommendations for this compound
Detailed PPE Specifications:
-
Hand Protection: Always wear powder-free nitrile gloves.[5] For any task involving open handling of the API, double-gloving is mandatory . This allows for the safe removal of the outer glove immediately after handling the compound, minimizing the risk of cross-contamination.
-
Body Protection: A standard cloth lab coat is insufficient. Wear a disposable, low-lint polyethylene-coated polypropylene gown over your personal clothing.[5] Ensure it has a solid front and long sleeves with tight-fitting cuffs.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory. When handling liquids that could splash or powders that could become airborne, upgrade to chemical splash goggles.[4][6] For significant splash risks, a full face shield should be worn over goggles.[7]
-
Respiratory Protection: Due to the reproductive toxicity hazard and lack of an established Occupational Exposure Limit (OEL), respiratory protection is crucial when handling the powder outside of a glovebox. An N95 respirator is the minimum requirement. For spill cleanup or extended handling, a half-mask or full-face elastomeric respirator with P100 (particulate) filters is necessary.
Procedural Guidance: Step-by-Step Operational Plans
Protocol 1: Weighing Solid this compound (<1g)
-
Preparation: Don all required PPE (double gloves, gown, N95 respirator, safety glasses).
-
Containment: Power on the Ventilated Balance Enclosure (VBE) and ensure the airflow is functioning correctly.
-
Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the VBE.
-
Weighing: Carefully open the container inside the enclosure. Use the spatula to transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust.
-
Sealing: Securely close the primary container.
-
Cleanup: Use a disposable wipe lightly dampened with 70% isopropyl alcohol to decontaminate the spatula and the exterior of the primary container before removing them from the VBE. Place the wipe in a designated hazardous waste bag.
-
Doffing: Remove the outer pair of gloves and dispose of them in the hazardous waste bag before leaving the immediate work area.
Protocol 2: Spill Response Plan
A rapid and correct response to a spill is critical to prevent wider contamination and exposure.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
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- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
